molecular formula C12H11F2N7O5S2 B15566183 ANT2681

ANT2681

カタログ番号: B15566183
分子量: 435.4 g/mol
InChIキー: MDBJDQPFGYPCRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ANT2681 is a useful research compound. Its molecular formula is C12H11F2N7O5S2 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H11F2N7O5S2

分子量

435.4 g/mol

IUPAC名

5-[[4-[(diaminomethylideneamino)carbamoylamino]-3,5-difluorophenyl]sulfonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11F2N7O5S2/c13-5-1-4(2-6(14)7(5)18-12(24)20-19-11(15)16)28(25,26)21-9-8(10(22)23)17-3-27-9/h1-3,21H,(H,22,23)(H4,15,16,19)(H2,18,20,24)

InChIキー

MDBJDQPFGYPCRJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

ANT2681: A Technical Guide to its Mechanism of Action as a Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANT2681 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM). Developed by Antabio SAS, this compound is in late-stage preclinical development for use in combination with meropenem to combat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Class B metallo-β-lactamases. Its primary mechanism involves a non-covalent interaction with the dinuclear zinc ion cluster located in the active site of these enzymes. This interaction prevents the hydrolysis of β-lactam antibiotics, such as meropenem, thereby restoring their efficacy against resistant bacteria. The inhibition is reversible and this compound shows a high affinity for NDM-type enzymes.

Signaling Pathway: Inhibition of Meropenem Hydrolysis

The core function of this compound is to interrupt the enzymatic degradation of meropenem by NDM-producing bacteria. By binding to the MBL active site, this compound effectively shields the β-lactam ring of meropenem from hydrolytic cleavage, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

ANT2681_Mechanism_of_Action cluster_bacterium NDM-Producing Bacterium Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibition NDM-1 New Delhi Metallo- β-lactamase (NDM) Meropenem->NDM-1 Hydrolysis Cell_Death Bacterial Cell Death PBP->Cell_Death Leads to This compound This compound This compound->NDM-1 Competitive Inhibition

Figure 1: Mechanism of this compound in NDM-producing bacteria.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Enzyme Inhibition Kinetics

This compound demonstrates potent inhibitory activity against a range of metallo-β-lactamases, with a particular strength against NDM variants.

EnzymeThis compound Ki (nM)Inhibition TypeReference
NDM-140Competitive
NDM-551Competitive
VIM-1100Competitive
VIM-2680Competitive
IMP-16300Competitive

Table 1: Inhibitory Constant (Ki) of this compound against various Metallo-β-Lactamases.

In Vitro Efficacy: Meropenem MIC Restoration

This compound, when used in combination with meropenem, significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against a large panel of MBL-producing clinical isolates.

Organism CollectionMeropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)Reference
MBL-positive Enterobacterales (n=1,687)>328
NDM-producing CRE (n=1,108)>328
VIM-positive Enterobacterales>32-
IMP-positive Enterobacterales>32-

Table 2: Potentiation of Meropenem Activity by this compound against MBL-producing Enterobacterales.

NDM VariantMeropenem + this compound (8 µg/mL) MIC90 (µg/mL)Reference
NDM-18
NDM-51
NDM-71

Table 3: Meropenem-ANT2681 MIC90 against different NDM variants.

In Vivo Efficacy: Murine Thigh Infection Model

In a neutropenic murine thigh infection model with NDM-producing Klebsiella pneumoniae, the combination of meropenem and this compound demonstrated significant in vivo efficacy.

Treatment GroupLog10 CFU/thigh Reduction vs. Meropenem alonep-valueReference
Meropenem (30 mg/kg) + this compound1.8<0.0001

Table 4: In vivo efficacy of Meropenem-ANT2681 combination.

The half-maximal effect (E50) for this compound in this model was determined to be 89 mg/kg intravenously every 4 hours (q4h) on a background of meropenem at 50 mg/kg subcutaneously q4h. The relevant pharmacodynamic index for this compound was found to be the area under the concentration-time curve (AUC).

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key studies cited.

Enzyme Inhibition Kinetics Assay

Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of this compound against various MBLs.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-1) were purified. A chromogenic cephalosporin substrate, such as nitrocefin or CENTA, was used.

  • Assay Conditions: Assays were typically performed in a buffer at a physiological pH (e.g., 50 mM HEPES, pH 7.5) containing a defined concentration of ZnCl2 to ensure enzyme activity.

  • Kinetic Measurements: The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for CENTA, 495 nm for nitrocefin) over time.

  • Ki Determination: Initial velocities were measured at various substrate and inhibitor concentrations. The data were then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value. Dixon plots were also used to confirm the mechanism of inhibition.

Enzyme_Kinetics_Workflow Start Start Reagents Prepare Reagents Purified MBL Enzyme Chromogenic Substrate (e.g., Nitrocefin) This compound dilutions Assay Buffer Start->Reagents Assay_Setup Set up reactions in microplate: Enzyme + Buffer + this compound Reagents->Assay_Setup Initiate_Reaction Add Substrate to initiate reaction Assay_Setup->Initiate_Reaction Measure_Absorbance Monitor absorbance change over time (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities Measure_Absorbance->Calculate_Velocity Data_Analysis Data Analysis: - Michaelis-Menten kinetics - Dixon plots Calculate_Velocity->Data_Analysis Determine_Ki Determine Ki and Inhibition Mechanism Data_Analysis->Determine_Ki

Figure 2: Generalized workflow for enzyme kinetics assay.
Minimum Inhibitory Concentration (MIC) Determination

Objective: To assess the ability of this compound to restore the in vitro activity of meropenem against MBL-producing bacteria.

General Protocol (Broth Microdilution):

  • Bacterial Strains: A large panel of clinical isolates of Enterobacteriaceae with characterized MBL genes were used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the growth medium.

  • Assay Setup: A twofold serial dilution of meropenem was prepared in microtiter plates. A fixed concentration of this compound (typically 4 or 8 µg/mL) was added to a parallel set of dilutions.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of meropenem that completely inhibited visible bacterial growth. The assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of the meropenem-ANT2681 combination.

General Protocol:

  • Animal Model: Neutropenic female ICR mice were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated in the thigh muscle with a clinical isolate of NDM-producing K. pneumoniae (e.g., 106 - 107 CFU/thigh).

  • Treatment: Treatment was initiated 2 hours post-infection. Meropenem was administered subcutaneously (s.c.) and this compound was administered intravenously (i.v.) at various dosing regimens.

  • Outcome Measurement: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were homogenized. The bacterial burden (CFU/thigh) was determined by plating serial dilutions of the homogenate on appropriate agar plates.

  • Data Analysis: The change in bacterial load (log10 CFU/thigh) was calculated relative to the start of therapy and compared between treatment groups.

Murine_Thigh_Model_Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (cyclophosphamide) Start->Induce_Neutropenia Infect_Mice Inoculate thigh muscle with NDM-producing K. pneumoniae Induce_Neutropenia->Infect_Mice Treatment_Groups Administer Treatment (2h post-infection) Vehicle Control Meropenem alone This compound alone Meropenem + this compound Infect_Mice->Treatment_Groups Incubation_24h 24-hour treatment period Treatment_Groups->Incubation_24h Euthanize_and_Homogenize Euthanize mice and homogenize thigh tissue Incubation_24h->Euthanize_and_Homogenize Determine_CFU Plate serial dilutions and determine CFU/thigh Euthanize_and_Homogenize->Determine_CFU Analyze_Results Analyze bacterial load reduction and compare treatment groups Determine_CFU->Analyze_Results End Evaluate in vivo efficacy Analyze_Results->End

Figure 3: Workflow for the neutropenic murine thigh infection model.

Conclusion

This compound is a promising metallo-β-lactamase inhibitor with a well-defined mechanism of action. Its potent, competitive inhibition of NDM and other MBLs, leading to the restoration of meropenem's activity, has been demonstrated through robust in vitro and in vivo preclinical studies. The data presented in this guide underscore the potential of this compound in combination with meropenem as a valuable therapeutic option for treating infections caused by highly resistant Gram-negative bacteria. Further clinical development will be crucial in establishing its role in addressing the growing threat of antimicrobial resistance.

ANT2681: A Competitive Metallo-β-Lactamase Inhibitor for the Restoration of Meropenem Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a significant threat to global public health. These enzymes effectively hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. ANT2681 is a novel, specific, and competitive small-molecule inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM).[1][2][3][4][5] In combination with meropenem, this compound has demonstrated the ability to restore the antibacterial efficacy of this carbapenem against a wide range of MBL-producing clinical isolates. This technical guide provides an in-depth overview of the mechanism of action, quantitative preclinical data, and key experimental methodologies related to this compound.

Introduction

Metallo-β-lactamases are Ambler class B enzymes that utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[6] The global dissemination of MBL-producing bacteria, particularly those carrying genes for NDM, Verona integron-encoded MBL (VIM), and imipenem-hydrolyzing β-lactamase (IMP), has led to a critical unmet medical need for new therapeutic options.[2][6] While several serine-β-lactamase (SBL) inhibitors are currently in clinical use, there are no approved MBL inhibitors.[7] this compound has emerged as a promising clinical candidate to address this therapeutic gap.[1][7]

Mechanism of Action

This compound functions as a specific and competitive inhibitor of MBLs.[1][2][3][4][5] Its inhibitory activity stems from its interaction with the dinuclear zinc ion cluster within the MBL active site.[6][8] This interaction is non-covalent and reversible. By binding to the active site, this compound prevents the hydrolysis of β-lactam antibiotics like meropenem, thereby restoring their ability to inhibit bacterial cell wall synthesis. This compound itself does not possess any intrinsic antibacterial activity.[1][8]

ANT2681_Mechanism_of_Action Mechanism of this compound Inhibition of MBL cluster_MBL MBL Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ Meropenem Meropenem MBL_Meropenem MBL-Meropenem Complex Meropenem->MBL_Meropenem Binds to MBL Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Meropenem->Bacterial_Cell_Wall_Synthesis Inhibits This compound This compound MBL_this compound MBL-ANT2681 Complex (Inactive) This compound->MBL_this compound Competitive Binding Hydrolyzed_Meropenem Inactive Meropenem MBL_Meropenem->Hydrolyzed_Meropenem Hydrolysis Cell_Lysis Cell Lysis Bacterial_Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Competitive inhibition of MBL by this compound, protecting meropenem from hydrolysis.

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of this compound against various MBLs has been determined through kinetic studies. The inhibition constant (Ki) values highlight its strong activity, particularly against NDM-1.

Metallo-β-LactamaseKi (nM)
NDM-140[5]
VIM-1100[5]
VIM-2680[5]
IMP-16300[5]
In Vitro Synergy with Meropenem

The combination of this compound with meropenem has been extensively evaluated against a large collection of MBL-producing Enterobacterales. The addition of a fixed concentration of this compound significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem.

Table 2: Meropenem MICs with and without this compound (8 µg/mL) against MBL-producing Enterobacterales [1][2][3][4][8]

Organism GroupMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
All MBL-positive Enterobacterales (n=1,687)>32 / >320.25 / 8
NDM-producing CRE (n=1,108)>32 / >320.25 / 8

Table 3: Activity of Meropenem-ANT2681 (8 µg/mL) against Enterobacterales producing different MBLs [1][4]

MBL Type% of Strains Inhibited
NDM-CRE92.5%
VIM-positive74.9%
IMP-positive85.7%
In Vivo Efficacy

The combination of meropenem and this compound has demonstrated efficacy in a murine neutropenic thigh infection model against NDM-producing Enterobacteriaceae.[8] Dose-ranging and dose-fractionation studies have been conducted to determine the pharmacokinetic/pharmacodynamic (PK/PD) indices associated with efficacy.[8]

Animal ModelKey FindingReference
Murine Neutropenic Thigh ModelStasis achieved with fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter.[8][8]
Murine Neutropenic Thigh ModelHalf-maximal effect observed with an this compound dose of 89 mg/kg q4h intravenously on a background of meropenem at 50 mg/kg q4h subcutaneously.[8][8]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of meropenem in combination with this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[6][9]

Protocol: Broth Microdilution Susceptibility Testing

  • Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared as per the manufacturer's instructions.

  • Preparation of Antimicrobial Solutions:

    • Meropenem stock solutions are prepared in sterile distilled water.

    • This compound stock solutions are prepared according to the manufacturer's instructions, often in a suitable solvent like DMSO, and then diluted in CAMHB. A fixed concentration of this compound (commonly 8 µg/mL) is used in the final assay wells.

  • Preparation of Inoculum:

    • Bacterial isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C.

    • A bacterial suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • A two-fold serial dilution of meropenem is prepared in CAMHB containing the fixed concentration of this compound in 96-well microtiter plates.

    • Each well is inoculated with the prepared bacterial suspension.

    • Control wells (growth control without any antimicrobial and sterility control without bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Broth Microdilution Susceptibility Testing Workflow Start Start Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prepare_Media Serial_Dilution Perform Serial Dilution of Meropenem in CAMHB with this compound Prepare_Media->Serial_Dilution Prepare_Antimicrobials Prepare Meropenem and This compound Stock Solutions Prepare_Antimicrobials->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 16-20h Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of meropenem in combination with this compound.

In Vivo Efficacy Model

The neutropenic thigh infection model in mice is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[10][11][12]

Protocol: Murine Neutropenic Thigh Infection Model

  • Induction of Neutropenia:

    • Female ICR (or similar strain) mice (typically 5-6 weeks old) are used.

    • Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[2]

  • Infection:

    • A mid-logarithmic phase culture of the test MBL-producing Enterobacterales strain is prepared.

    • The bacterial suspension is diluted to the desired concentration (e.g., 10⁶ - 10⁷ CFU/mL).

    • Mice are anesthetized, and a 0.1 mL volume of the bacterial inoculum is injected into the thigh muscle.

  • Treatment:

    • Treatment with meropenem (administered subcutaneously) and this compound (administered intravenously) is initiated at a specified time post-infection (e.g., 2 hours).

    • Various dosing regimens (dose and frequency) are administered over a 24-hour period.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period (e.g., 24 hours post-initiation of therapy), mice are euthanized.

    • The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline).

    • Serial dilutions of the homogenate are plated on appropriate agar media.

    • After incubation, colony-forming units (CFU) are counted, and the bacterial burden per gram of tissue is calculated.

  • Data Analysis: The change in bacterial load (log₁₀ CFU/gram) compared to the initial burden at the start of therapy is determined for each treatment group.

Murine_Thigh_Infection_Model_Workflow Murine Neutropenic Thigh Infection Model Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Intramuscular Thigh Infection with MBL-producing Bacteria Induce_Neutropenia->Infect_Thigh Initiate_Treatment Initiate Treatment (Meropenem + this compound) Infect_Thigh->Initiate_Treatment Administer_Doses Administer Dosing Regimens over 24h Initiate_Treatment->Administer_Doses Euthanize_and_Harvest Euthanize and Harvest Thigh Muscle Administer_Doses->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue and Plate Serial Dilutions Euthanize_and_Harvest->Homogenize_and_Plate Determine_CFU Determine Bacterial Burden (CFU/gram) Homogenize_and_Plate->Determine_CFU End End Determine_CFU->End

Caption: Workflow for the in vivo evaluation of this compound in a murine thigh infection model.

Conclusion

This compound is a potent and specific competitive inhibitor of metallo-β-lactamases that, in combination with meropenem, demonstrates significant potential to address the growing threat of infections caused by MBL-producing Enterobacterales. The robust in vitro and in vivo data support its continued clinical development as a valuable new therapeutic option for treating serious Gram-negative infections. Further research, including the elucidation of the precise binding interactions through co-crystallography studies, will provide deeper insights into its mechanism of action and may guide the development of future generations of MBL inhibitors.

References

ANT2681: A Technical Overview of New Delhi Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global proliferation of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo-β-lactamase (NDM) represents a critical threat to public health.[1][2] NDM enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[3] ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs) currently in clinical development in combination with the carbapenem antibiotic meropenem.[1][2][4][5] This document provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative inhibitory profile against NDM, and the key experimental methodologies used to characterize its efficacy.

Mechanism of Action

The primary mechanism of carbapenem resistance in NDM-producing bacteria is the enzymatic hydrolysis of the β-lactam ring by the NDM enzyme. NDM belongs to the B1 subclass of metallo-β-lactamases, which utilize a dinuclear zinc ion cluster in their active site to coordinate and hydrolyze the antibiotic.[6][7]

This compound functions as a competitive inhibitor, specifically targeting this enzymatic activity.[1][4] It interacts directly with the dinuclear zinc ions in the NDM active site, preventing the binding and subsequent hydrolysis of β-lactam substrates like meropenem.[6][7] By neutralizing the primary resistance mechanism, this compound effectively restores the antibacterial activity of its partner antibiotic.

Figure 1. Mechanism of this compound Inhibition.

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through direct enzyme inhibition assays and extensive antimicrobial susceptibility testing against a large collection of clinical isolates.

In Vitro Enzyme Inhibition

This compound demonstrates potent and specific inhibition of NDM-1, with a lower affinity for other clinically relevant metallo-β-lactamases such as VIM and IMP. This specificity underscores its targeted design.

EnzymeThis compound Inhibition Constant (Ki)
NDM-1 40 nM [1][4] (An additional study reports a Ki of 70 nM [8])
VIM-1100 nM[1]
VIM-2680 nM[1]
IMP-16.3 µM[1]
Table 1. In Vitro Enzyme Inhibition Constants for this compound.
In Vitro Antimicrobial Activity

When combined with meropenem, this compound dramatically reduces the Minimum Inhibitory Concentrations (MICs) for NDM-producing Enterobacterales, restoring meropenem's activity to clinically relevant levels. A fixed concentration of 8 µg/mL of this compound was determined to be optimal for potentiation.[1]

Organism SetAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
MBL-positive Enterobacterales (n=1,687)Meropenem alone>32>32
Meropenem + this compound (8 µg/mL)0.25 8
NDM-producing CRE (n=1,108)Meropenem alone>32>32
Meropenem + this compound (8 µg/mL)Not Reported8
Table 2. In Vitro Susceptibility of MBL-Producing Enterobacterales to Meropenem-ANT2681.[1][2][4][5]
Comparative Efficacy

The combination of Meropenem-ANT2681 shows highly favorable activity against NDM-positive E. coli when compared to other novel antibiotic combinations, particularly against strains with resistance mechanisms that affect other agents (e.g., PBP3-insertion mutants).

Antibiotic CombinationMIC90 against NDM-positive E. coli (µg/mL)
Meropenem + this compound (8 µg/mL) 1
Aztreonam-avibactam4
Cefiderocol>32
Cefepime-taniborbactam>32
Table 3. Comparative Activity of Meropenem-ANT2681.[2][4][5]

Key Experimental Protocols

The characterization of this compound relies on a standardized workflow progressing from enzymatic assays to in vivo models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy A 1. Enzyme Purification (Recombinant NDM-1) B 2. Enzyme Inhibition Assay (Nitrocefin Substrate) Determine Ki A->B C 3. Antimicrobial Susceptibility Testing (CLSI Broth Microdilution) Determine MIC90 B->C D 4. Animal Model Induction (Neutropenic Murine Thigh Model) C->D Candidate Progression E 5. Bacterial Challenge (NDM-producing strain) D->E F 6. Treatment Administration (Meropenem +/- this compound) E->F G 7. Pharmacodynamic Analysis (Bacterial load CFU/thigh) F->G Result Efficacy Data (AUC, Stasis) G->Result

Figure 2. Experimental Workflow for this compound Validation.
Enzyme Inhibition Assay (Determination of Ki)

This assay quantifies the inhibitory potency of this compound directly against the purified NDM-1 enzyme.

  • Enzyme and Reagents: Use purified recombinant NDM-1 enzyme. The substrate is a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis.[9][10] A suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing ZnCl₂ is required to ensure metallo-β-lactamase activity.[10]

  • Procedure: Assays are performed in a 96-well plate format.[9]

    • A fixed concentration of NDM-1 enzyme is pre-incubated with varying concentrations of this compound for a defined period at room temperature.

    • The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100 µM).[10]

    • The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486-490 nm over time using a microplate reader.[9][10]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the concentration of meropenem, potentiated by this compound, required to inhibit bacterial growth.

  • Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[11][12][13]

  • Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.[5] Bacterial isolates are grown to a logarithmic phase and diluted to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation: Serial two-fold dilutions of meropenem are prepared in the microtiter plates. This compound is added to each well at a fixed concentration (e.g., 8 µg/mL).

  • Incubation and Reading: Plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

This model assesses the pharmacodynamics of the meropenem-ANT2681 combination in a mammalian system, mimicking a soft tissue infection.[6][14][15]

  • Animal Preparation: Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[16][17] This immunosuppression makes the model more susceptible to infection and reliant on the antimicrobial agent's efficacy.[14]

  • Infection: On day 0, a defined inoculum (e.g., 10⁶-10⁷ CFU) of an NDM-producing Enterobacterales strain is injected directly into the thigh muscle of each mouse.[16]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment regimens are initiated. This involves administering meropenem (subcutaneously) and this compound (intravenously) at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[6][7]

  • Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[16] Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/thigh).[16][17]

  • Pharmacodynamic Goal: The primary outcome is the dose and exposure required to achieve bacteriostasis (no change in bacterial load compared to the start of therapy) or a 1-log₁₀ reduction in CFU. For this compound, the area under the concentration-time curve (AUC) was identified as the key pharmacodynamic index.[6][7] A stasis target was achieved with an this compound AUC of approximately 700 mg·h/liter.[6]

The Path to Clinical Relevance

The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of the meropenem-ANT2681 combination. The logical progression from identifying the problem of NDM-mediated resistance to demonstrating a viable solution underpins its therapeutic potential.

G Problem Problem: NDM-producing CRE Mechanism Mechanism: NDM enzyme hydrolyzes carbapenems like Meropenem Problem->Mechanism Intervention Intervention: This compound Problem->Intervention Addressed by Outcome1 Clinical Outcome: Treatment Failure Mechanism->Outcome1 Solution Solution: Specific, competitive inhibition of NDM-1 active site Intervention->Solution Outcome2 Clinical Potential: Restored Meropenem Efficacy, Successful Treatment of NDM-CRE Infections Solution->Outcome2

References

The Core Interaction: A Technical Guide to ANT2681 and the Dinuclear Zinc Ion Cluster of Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical and growing threat to global public health. These enzymes, particularly the New Delhi metallo-β-lactamase (NDM-1), possess a dinuclear zinc ion cluster in their active site that is essential for the hydrolysis of a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. ANT2681 is a novel, non-covalent, competitive inhibitor of MBLs developed to counteract this resistance mechanism. It is currently in preclinical development in combination with meropenem. This technical guide provides an in-depth analysis of the interaction between this compound and the dinuclear zinc ion cluster, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action: Competitive Inhibition

This compound functions as a specific, competitive inhibitor of MBLs.[1] Its mechanism of action is centered on its interaction with the dinuclear zinc ion cluster within the active site of these enzymes.[2] This interaction prevents the binding and subsequent hydrolysis of β-lactam substrates. The thiazole carboxylate structure of this compound is crucial for its inhibitory activity. While a definitive crystal structure of an this compound-MBL complex is not yet publicly available, the binding mode can be inferred from studies of other thiazole carboxylate inhibitors and the known structure of the MBL active site. It is hypothesized that the carboxylate and other heteroatoms of this compound chelate the two zinc ions (Zn1 and Zn2), displacing the nucleophilic hydroxide ion that is critical for initiating the hydrolysis of the β-lactam ring. This competitive binding effectively blocks the enzyme's catalytic machinery.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against several key MBLs. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger interaction and more potent inhibition.

Metallo-β-LactamaseKi (nM)
NDM-140
VIM-1100
VIM-2680
IMP-16300
Table 1: Inhibition Constants (Ki) of this compound against various Metallo-β-Lactamases.

In a cellular context, the efficacy of this compound is demonstrated by its ability to restore the activity of meropenem against MBL-producing bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The following table summarizes the potentiation of meropenem activity by this compound.

Organism TypeMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
MBL-positive Enterobacterales>32 / >320.25 / 8
NDM-producing CRE>32 / >320.25 / 8
Table 2: Meropenem MIC values with and without this compound against MBL-producing Enterobacterales.

Experimental Protocols

Enzyme Kinetics for Ki Determination

The determination of the inhibition constant (Ki) for a competitive inhibitor like this compound typically involves spectrophotometric assays that monitor the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA. The following is a generalized protocol based on standard methods for MBL inhibitor characterization.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • This compound at various concentrations

  • Chromogenic substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A solution of the MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a constant temperature.

  • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis or graphical methods such as a Dixon plot.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified MBL Enzyme preincubation Pre-incubation: Enzyme + Inhibitor enzyme->preincubation inhibitor This compound Dilutions inhibitor->preincubation substrate Chromogenic Substrate reaction Initiate Reaction: Add Substrate substrate->reaction preincubation->reaction measurement Spectrophotometric Measurement reaction->measurement velocity Calculate Initial Velocities measurement->velocity fitting Fit to Competitive Inhibition Model velocity->fitting ki Determine Ki Value fitting->ki

Enzyme kinetics workflow for Ki determination.
Co-crystallization for Structural Analysis

Obtaining a high-resolution crystal structure of an MBL in complex with this compound is essential for elucidating the precise molecular interactions. The following is a generalized protocol for co-crystallization.

Materials:

  • Highly purified and concentrated MBL enzyme

  • This compound

  • Crystallization buffer screen

  • Vapor diffusion plates (sitting or hanging drop)

Procedure:

  • The purified MBL enzyme is incubated with a molar excess of this compound to ensure complex formation.

  • The protein-inhibitor complex is concentrated to a suitable level for crystallization.

  • Crystallization trials are set up using vapor diffusion, where drops containing the protein-inhibitor complex and a crystallization buffer are equilibrated against a larger reservoir of the buffer.

  • A wide range of buffer conditions (pH, precipitant type, and concentration) are screened to identify conditions that promote crystal growth.

  • Once crystals are obtained, they are cryo-protected and subjected to X-ray diffraction to determine the three-dimensional structure of the complex.

Visualizing the Interaction and Mechanism

Inhibition of β-Lactam Hydrolysis

The following diagram illustrates the competitive inhibition of the MBL-catalyzed hydrolysis of a β-lactam antibiotic by this compound.

inhibition_pathway cluster_hydrolysis Normal Catalytic Pathway cluster_inhibition Inhibitory Pathway MBL MBL Active Site (Dinuclear Zn Cluster) MBL_substrate MBL-Substrate Complex MBL->MBL_substrate Binds MBL_inhibitor MBL-ANT2681 Complex (Inactive) MBL->MBL_inhibitor Binds Competitively beta_lactam β-Lactam Substrate beta_lactam->MBL_substrate This compound This compound Inhibitor This compound->MBL_inhibitor hydrolysis Hydrolysis MBL_substrate->hydrolysis inactive_product Inactive Product hydrolysis->inactive_product MBL_inhibitor->MBL Reversible

Competitive inhibition of MBL by this compound.
Logical Relationship of Drug Development

The development of this compound in combination with meropenem follows a logical progression from identifying the clinical need to preclinical validation.

drug_development_logic clinical_need Clinical Need: Carbapenem-Resistant Enterobacterales (CRE) resistance_mechanism Primary Resistance: Metallo-β-Lactamases (MBLs) clinical_need->resistance_mechanism enzyme_target Enzyme Target: Dinuclear Zinc Cluster in MBL Active Site resistance_mechanism->enzyme_target inhibitor_design Inhibitor Design: Thiazole Carboxylates (e.g., this compound) enzyme_target->inhibitor_design biochemical_validation Biochemical Validation: Enzyme Kinetics (Ki) inhibitor_design->biochemical_validation cellular_validation Cellular Validation: MIC Reduction with Meropenem biochemical_validation->cellular_validation preclinical_development Preclinical Development: Combination Therapy (Meropenem + this compound) cellular_validation->preclinical_development

Logical flow of this compound development.

Conclusion

This compound represents a promising strategy to combat the growing threat of MBL-mediated antibiotic resistance. Its potent, competitive inhibition of key MBLs, particularly NDM-1, through interaction with the essential dinuclear zinc ion cluster, restores the efficacy of carbapenems like meropenem. Further elucidation of its precise binding mode through high-resolution structural studies will undoubtedly aid in the development of next-generation MBL inhibitors. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to address this critical area of unmet medical need.

References

The Efficacy of ANT2681: A Metallo-β-Lactamase Inhibitor for Restoring Meropenem Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. ANT2681 is a novel, specific, and competitive small-molecule inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM).[1] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, primarily in combination with the carbapenem antibiotic meropenem. It details the experimental methodologies used to evaluate its efficacy and visualizes the key mechanisms and workflows.

Mechanism of Action

This compound restores the antibacterial activity of meropenem by inhibiting MBL enzymes.[1] These enzymes, such as NDM-1, require zinc ions in their active site to hydrolyze the β-lactam ring of carbapenems, inactivating the antibiotic. This compound acts as a competitive inhibitor, binding to the active site of the MBL and preventing the hydrolysis of meropenem. This allows meropenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. The interaction of this compound with the dinuclear zinc ion cluster in the MBL active site is crucial for its inhibitory activity.[2]

Mechanism of Action of Meropenem and this compound cluster_bacteria Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-lactamase (e.g., NDM-1) Meropenem->MBL Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to This compound This compound This compound->MBL Inhibits

Mechanism of Meropenem and this compound Action

In Vitro Efficacy

The in vitro activity of this compound in combination with meropenem has been extensively evaluated against a large panel of MBL-producing Enterobacterales.

Data Presentation
Organism/EnzymeMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
MBL-producing Enterobacterales (n=1,687)>32/>320.25/8
NDM-producing CRE (n=1,108)>32/>320.25/8
VIM-positive EnterobacteralesNot specifiedNot specified
IMP-positive EnterobacteralesNot specifiedNot specified
NDM-1-positive isolates>32/>32Not specified/8
NDM-5-positive isolates>32/>32Not specified/1
NDM-7-positive isolates>32/>32Not specified/1
NDM-positive E. coli>32/>32Not specified/1

Note: Data compiled from multiple sources.[3][4]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro efficacy of meropenem in combination with this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.

  • Drug Concentration Series: A serial two-fold dilution of meropenem is prepared in the microtiter plates. This compound is added at a fixed concentration, typically 8 µg/mL, to each well containing meropenem.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of meropenem, in the presence of this compound, that completely inhibits visible bacterial growth.

In Vitro Susceptibility Testing Workflow A Prepare serial dilutions of Meropenem in a 96-well plate B Add a fixed concentration of this compound (8 µg/mL) to each well A->B C Prepare bacterial inoculum (0.5 McFarland) and dilute to final concentration B->C D Inoculate the 96-well plate with the bacterial suspension C->D E Incubate at 35°C for 16-20 hours D->E F Read the Minimum Inhibitory Concentration (MIC) E->F

Workflow for In Vitro Susceptibility Testing

Enzyme Inhibition Assay

The inhibitory activity of this compound against purified MBL enzymes is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A common method involves a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Purified MBL enzyme (e.g., NDM-1) is diluted in the assay buffer to a working concentration.

    • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in assay buffer.

    • A stock solution of nitrocefin is prepared in DMSO and diluted in assay buffer to a final concentration of 100 µM.

  • Assay Procedure:

    • In a 96-well plate, the MBL enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 10 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the nitrocefin solution to each well.

  • Data Acquisition: The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 490 nm over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

In Vivo Efficacy

The in vivo efficacy of the meropenem-ANT2681 combination has been demonstrated in a murine neutropenic thigh infection model.

Data Presentation
Animal ModelBacterial StrainTreatment RegimenEfficacy EndpointResult
Neutropenic mouse thighNDM-producing EnterobacteriaceaeMeropenem (50 mg/kg q4h) + this compound (89 mg/kg q4h)StasisAchieved with an fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter.[5]
Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in vivo.[1]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Inoculum Preparation: The challenge organism (e.g., an NDM-producing E. coli or K. pneumoniae strain) is grown in broth to the mid-logarithmic phase. The bacterial suspension is then centrifuged, washed, and resuspended in saline to a concentration of approximately 107 CFU/mL.

  • Infection: Mice are inoculated via intramuscular injection into the thigh with 0.1 mL of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Meropenem and this compound are administered via subcutaneous or intravenous routes at various dosing schedules.

  • Endpoint Measurement: At the end of the treatment period (typically 24 hours), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated control animals.

Murine Neutropenic Thigh Infection Model Workflow A Induce neutropenia in mice with cyclophosphamide B Prepare bacterial inoculum of MBL-producing strain A->B C Infect mice via intramuscular injection in the thigh B->C D Initiate treatment with Meropenem and this compound at specified doses and times C->D E Euthanize mice at 24 hours post-infection D->E F Homogenize thigh tissue and perform serial dilutions E->F G Plate dilutions and enumerate CFU/thigh F->G

Workflow for the Murine Thigh Infection Model

Conclusion

This compound demonstrates potent in vitro and in vivo efficacy in restoring the activity of meropenem against MBL-producing Enterobacterales, particularly those carrying NDM enzymes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this promising MBL inhibitor. The combination of meropenem and this compound holds significant potential as a therapeutic option to combat serious infections caused by these highly resistant pathogens.

References

The Emergence of ANT2681: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor for Combating Carbapenem-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lèze, France – December 7, 2025 – The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical and escalating threat to global public health. In response, Antabio SAS has developed ANT2681, a potent and specific inhibitor of MBLs, designed to be co-administered with meropenem. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, non-covalent, competitive inhibitor of MBLs, with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] By inhibiting the hydrolytic activity of these enzymes, this compound restores the antibacterial efficacy of meropenem against many CRE strains.[1][2][3] The combination of meropenem and this compound is currently in preclinical development for the treatment of serious infections caused by MBL-producing Enterobacterales.[4][5] The U.S. Food and Drug Administration (FDA) has granted Qualified Infectious Disease Product (QIDP) designation to this compound in combination with meropenem for the treatment of complicated urinary tract infections (cUTI).[6]

Mechanism of Action

This compound functions by directly binding to the active site of MBLs, specifically interacting with the dinuclear zinc ion cluster that is essential for the catalytic activity of these enzymes.[7][8] This competitive inhibition prevents the hydrolysis of the β-lactam ring of carbapenems like meropenem, thereby allowing the antibiotic to exert its bactericidal effect by inhibiting cell wall synthesis.[1][2][7]

ANT2681_Mechanism_of_Action cluster_0 Carbapenem-Resistant Enterobacterales cluster_1 Action of this compound CRE CRE Cell MBL Metallo-β-lactamase (e.g., NDM-1) Hydrolyzed_Meropenem Inactive Meropenem MBL->Hydrolyzed_Meropenem Inhibited_MBL Inhibited MBL Meropenem Meropenem Meropenem->MBL Hydrolysis Effective_Meropenem Effective Meropenem This compound This compound This compound->MBL Competitive Inhibition Cell_Death Bacterial Cell Death Effective_Meropenem->Cell_Death Inhibits Cell Wall Synthesis

Caption: Mechanism of this compound in overcoming meropenem resistance.

In Vitro Efficacy

Susceptibility Testing

The combination of this compound with meropenem has demonstrated significant in vitro activity against a large collection of MBL-producing Enterobacterales.

Table 1: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales [1][2][3][9]

Organism SetNo. of IsolatesMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
All MBL-positive Enterobacterales1,687>32/>320.25/8
NDM-producing CRE1,108>32/>320.25/8
VIM-positive Enterobacterales---
IMP-positive Enterobacterales---

Note: The addition of this compound at a fixed concentration of 8 µg/mL was found to be optimal for restoring meropenem activity.[2][9]

Table 2: Comparative Activity of Meropenem-ANT2681 and Other Agents against NDM-CRE [1][3]

AgentMIC90 (µg/mL)
Meropenem-ANT26818
Cefiderocol8
Cefepime-taniborbactam32
Aztreonam-avibactam0.5

Notably, against NDM-positive E. coli, the MIC90 of meropenem-ANT2681 was 1 µg/mL, which was significantly lower than that of aztreonam-avibactam (4 µg/mL), cefiderocol (>32 µg/mL), and cefepime-taniborbactam (>32 µg/mL).[1][3]

Experimental Protocol: Broth Microdilution Susceptibility Testing

The following protocol is a detailed representation of the methodology used for in vitro susceptibility testing of meropenem-ANT2681.

Susceptibility_Testing_Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL in CAMHB Prepare_Inoculum->Dilute_Inoculum Add_Inoculum Add diluted bacterial suspension to each well Dilute_Inoculum->Add_Inoculum Prepare_Plates Prepare 96-well microtiter plates Add_Meropenem Add serial twofold dilutions of meropenem Prepare_Plates->Add_Meropenem Add_this compound Add fixed concentration of this compound (8 µg/mL) Add_Meropenem->Add_this compound Add_this compound->Add_Inoculum Incubate Incubate plates at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.

Detailed Steps:

  • Bacterial Isolates: Clinical isolates of MBL-producing Enterobacterales are used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is utilized for the assay.

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Preparation: Meropenem is serially diluted (twofold) in the microtiter plates. This compound is added to each well containing meropenem to a final fixed concentration of 8 µg/mL.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of meropenem, in the presence of this compound, that completely inhibits visible bacterial growth. Testing is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

In Vivo Efficacy

Murine Thigh Infection Model

The in vivo efficacy of meropenem-ANT2681 has been evaluated in a neutropenic murine thigh infection model against NDM-producing Enterobacterales.

Table 3: In Vivo Efficacy of Meropenem-ANT2681 in a Murine Thigh Infection Model [5][10]

ParameterValue
Animal ModelNeutropenic mice
Infection SiteThigh muscle
StrainsNDM-producing Enterobacteraceae
Meropenem Dose50 mg/kg every 4 hours (subcutaneously)
This compound Dose for Half-Maximal Effect89 mg/kg every 4 hours (intravenously)
Key Pharmacodynamic Index for this compoundArea under the concentration-time curve (AUC)
Exposure for StasisfT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter
Experimental Protocol: Neutropenic Murine Thigh Infection Model

The following protocol outlines the key steps in the murine thigh infection model used to assess the in vivo efficacy of meropenem-ANT2681.

Murine_Thigh_Infection_Model_Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare bacterial inoculum (~10^6 - 10^7 CFU/mL) Induce_Neutropenia->Prepare_Inoculum Infect_Mice Inject bacterial suspension into thigh muscle Prepare_Inoculum->Infect_Mice Initiate_Treatment Initiate treatment 2 hours post-infection Infect_Mice->Initiate_Treatment Administer_Drugs Administer meropenem (s.c.) and this compound (i.v.) at specified doses and intervals Initiate_Treatment->Administer_Drugs Monitor_Mice Monitor mice for 24 hours Administer_Drugs->Monitor_Mice Euthanize_and_Harvest Euthanize mice and harvest thigh tissue Monitor_Mice->Euthanize_and_Harvest Determine_CFU Homogenize tissue and determine bacterial load (CFU/thigh) Euthanize_and_Harvest->Determine_CFU Analyze_Data Analyze dose-response relationship Determine_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic murine thigh infection model.

Detailed Steps:

  • Animal Model: Female Swiss Webster mice are typically used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.[11]

  • Infection: A bacterial suspension of an NDM-producing Enterobacterales strain is injected into the thigh muscle of the mice.

  • Treatment: Treatment with meropenem (administered subcutaneously) and this compound (administered intravenously) is initiated at a set time point post-infection (e.g., 2 hours). Dose-ranging and dose-fractionation studies are performed to determine the pharmacodynamics of the combination.

  • Efficacy Endpoint: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: The change in bacterial load compared to untreated controls is used to evaluate the efficacy of the treatment regimens. The relationship between drug exposure (pharmacokinetics) and antibacterial effect (pharmacodynamics) is modeled to determine the key drivers of efficacy.

Conclusion

This compound, in combination with meropenem, presents a promising new therapeutic option for the treatment of serious infections caused by MBL-producing carbapenem-resistant Enterobacterales. Its potent and specific inhibition of NDM and other metallo-β-lactamases restores the activity of meropenem against these highly resistant pathogens. The in vitro and in vivo data generated to date provide a strong foundation for the continued clinical development of this important new combination therapy. Further research and clinical trials are anticipated to fully elucidate the clinical utility of meropenem-ANT2681 in addressing the urgent unmet medical need posed by CRE.

References

Preclinical Development of ANT2681: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANT2681 is a novel, specific, and competitive small-molecule inhibitor of metallo-β-lactamases (MBLs) currently in preclinical development. It exhibits particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes, which are a significant and growing cause of carbapenem resistance in Enterobacterales.[1][2][3][4][5][6][7] Developed to be co-administered with a β-lactam antibiotic, this compound aims to restore the efficacy of agents like meropenem against MBL-producing, multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key safety pharmacology findings.

Mechanism of Action

This compound functions as a competitive inhibitor of MBLs.[1][6][7][8] Its inhibitory activity stems from its ability to interact with the dinuclear zinc ion cluster located in the active site of these enzymes.[9][10][11][12] This interaction is non-covalent and reversible. By binding to the active site, this compound prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The primary target for this compound is the NDM-1 enzyme, against which it demonstrates potent inhibition.[1]

cluster_MBL Metallo-β-Lactamase (MBL) Active Site MBL MBL Enzyme (e.g., NDM-1) Hydrolysis Hydrolysis of β-lactam ring MBL->Hydrolysis catalyzes Inhibition Competitive Inhibition MBL->Inhibition Zinc Dinuclear Zinc Ion Cluster Meropenem Meropenem (β-lactam antibiotic) Meropenem->MBL Inactive_Meropenem Inactive Meropenem Hydrolysis->Inactive_Meropenem This compound This compound This compound->MBL binds to Inhibition->Hydrolysis prevents

Figure 1: Mechanism of this compound Action.

In Vitro Efficacy

Potentiation of Meropenem Activity

This compound itself does not possess intrinsic antibacterial activity.[1][8] Its primary role is to restore the antibacterial efficacy of meropenem against MBL-producing bacteria. In vitro susceptibility studies have demonstrated that the addition of this compound significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem for these resistant strains.

Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of this compound against MBL+ and NDM+ Enterobacterales [1][8]

Organism GroupThis compound Conc. (µg/mL)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)
All MBL-positive Enterobacterales 0>64>64
132>64
216>64
48>64
848
1648
NDM-producing CRE 0>64>64
116>64
28>64
4432
824
1624

Data from a collection of 360 MBL-producing Enterobacterales. CRE: Carbapenem-Resistant Enterobacterales

Based on these findings, a fixed concentration of 8 µg/mL of this compound was selected for subsequent in vitro studies as it provided a significant reduction in the meropenem MIC90 with little additional benefit at higher concentrations.[1][8]

Activity Against a Broad Panel of MBL-Producing Isolates

The combination of meropenem and this compound (at 8 µg/mL) was tested against a large panel of 1,687 MBL-positive Enterobacterales clinical isolates.

Table 2: Antibacterial Activity of Meropenem and Meropenem-ANT2681 (8 µg/mL) Against MBL-Positive Enterobacterales [1][6][7][8]

Organism Subgroup (Carbapenemase)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem-ANT2681 MIC50 (µg/mL)Meropenem-ANT2681 MIC90 (µg/mL)% Inhibited by MEM-ANT2681 at 8 µg/mL
NDM-CRE (n=1,108) >32>320.25892.5%
VIM-positive (n=not specified) >32>32Not ReportedNot Reported74.9%
IMP-positive (n=not specified) >32>32Not ReportedNot Reported85.7%
All MBL-positive (n=1,687) >32>320.25878.7%

MEM: Meropenem

These results highlight the potent ability of this compound to restore meropenem's activity against a wide range of clinically relevant MBL-producing pathogens.[1][6][7][8]

In Vivo Efficacy

Murine Neutropenic Thigh Infection Model

The in vivo efficacy of the meropenem-ANT2681 combination was evaluated in a murine neutropenic thigh model using NDM-producing Enterobacteriaceae.[9][12][13]

  • Dose-Ranging Studies: Dose-ranging experiments were conducted for both meropenem and this compound. A background regimen of meropenem at 50 mg/kg every 4 hours (q4h) administered subcutaneously (s.c.) showed minimal antibacterial effect on its own.[9][12][13] Against this background, a half-maximal effect was achieved with an this compound dose of 89 mg/kg q4h administered intravenously (i.v.).[9][12][13]

  • Dose Fractionation Studies: To determine the key pharmacodynamic (PD) index driving the efficacy of this compound, dose fractionation studies were performed. The results indicated that the area under the concentration-time curve (AUC) is the relevant PD index for this compound when co-administered with meropenem.[1][9][12][13]

Pharmacodynamic Targets for Stasis

Further analysis using five NDM-producing strains in the murine model established the pharmacodynamic targets required to achieve bacterial stasis (no change in bacterial count).

Table 3: Pharmacodynamic Targets for Meropenem-ANT2681 to Achieve Stasis [9][12]

ParameterTarget for Stasis
Meropenem fT > potentiated MIC of 40%
This compound AUC of 700 mg·h/liter

fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the MIC. AUC: Area under the concentration-time curve.

These in vivo data provide a strong rationale for the clinical development of the meropenem-ANT2681 combination.[9]

Start Neutropenic Murine Thigh Infection Model Infection Infection with NDM-producing Enterobacteriaceae Start->Infection Treatment Treatment Initiation Infection->Treatment Dose_Ranging Dose-Ranging Studies (Meropenem & this compound) Treatment->Dose_Ranging Dose_Fractionation Dose Fractionation (this compound) Treatment->Dose_Fractionation PD_Analysis Pharmacodynamic Analysis Dose_Ranging->PD_Analysis Dose_Fractionation->PD_Analysis Stasis_Target Determination of Stasis Targets PD_Analysis->Stasis_Target

References

In-Depth Technical Guide: ANT2681's Activity Against NDM-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo-β-lactamase (NDM) poses a significant threat to global public health. NDM enzymes confer resistance to a broad range of β-lactam antibiotics, including the last-resort carbapenems, leaving limited therapeutic options. ANT2681 is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs) with potent activity against NDM enzymes. When used in combination with meropenem, this compound restores its efficacy against many NDM-producing bacterial strains. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a specific, competitive inhibitor of metallo-β-lactamases, with particularly high potency against NDM enzymes.[1] Its inhibitory action targets the core of the enzyme's catalytic machinery. The NDM-1 enzyme, for instance, utilizes a di-zinc active site to hydrolyze the β-lactam ring of antibiotics.[2] this compound is believed to interact with this dinuclear zinc ion cluster, preventing the hydrolysis of meropenem and thereby restoring its antibacterial activity.[3]

ANT2681_Mechanism_of_Action cluster_NDM1 NDM-1 Enzyme NDM1_Active_Site Active Site (with di-zinc center) Hydrolyzed_Meropenem Inactive Meropenem NDM1_Active_Site->Hydrolyzed_Meropenem Hydrolyzes Inhibited_Complex NDM-1-ANT2681 Inhibited Complex NDM1_Active_Site->Inhibited_Complex Meropenem Meropenem Meropenem->NDM1_Active_Site Binds to This compound This compound This compound->NDM1_Active_Site Competitively Binds to This compound->Inhibited_Complex

Figure 1: Mechanism of this compound Inhibition of NDM-1

Data Presentation

In Vitro Activity of Meropenem-ANT2681

The combination of meropenem with this compound has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) against a large number of NDM-producing Enterobacterales isolates. The data below summarizes the potentiation of meropenem's activity in the presence of a fixed concentration of this compound.

Organism/Enzyme TypeAgentMIC50 (µg/mL)MIC90 (µg/mL)
MBL-positive Enterobacterales (n=1,687) Meropenem>32>32
Meropenem + this compound (8 µg/mL)0.258
NDM-producing CRE (n=1,108) Meropenem>32>32
Meropenem + this compound (8 µg/mL)0.258
NDM-positive E. coli Meropenem + this compound (8 µg/mL)-1
VIM-positive Enterobacterales Meropenem + this compound (8 µg/mL)--
IMP-positive Enterobacterales Meropenem + this compound (8 µg/mL)--

Table 1: In vitro activity of meropenem and meropenem-ANT2681 against MBL-producing Enterobacterales.[1]

Comparative In Vitro Activity

The activity of the meropenem-ANT2681 combination has been compared to other antimicrobial agents against NDM-producing CRE.

AgentMIC90 (µg/mL)
Meropenem + this compound (8 µg/mL) 8
Aztreonam-avibactam 0.5
Cefiderocol 8
Cefepime-taniborbactam 32

Table 2: Comparative MIC90 values against NDM-producing CRE.[4]

In Vivo Efficacy in a Murine Thigh Infection Model

The combination of meropenem and this compound has demonstrated significant efficacy in a neutropenic murine thigh infection model against NDM-producing E. coli.

Treatment GroupDosageMean Change in log10 CFU/thigh at 24h
Meropenem alone 50 mg/kg q4h (s.c.)Minimal antibacterial effect
Meropenem + this compound 50 mg/kg (MEM) q4h (s.c.) + 89 mg/kg (this compound) q4h (i.v.)>1.5 log10 reduction vs. no treatment

Table 3: In vivo efficacy of meropenem-ANT2681 combination.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of meropenem in combination with a fixed concentration of this compound is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[5][6]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Meropenem stock solution

  • This compound stock solution (typically prepared in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile saline or PBS

Procedure:

  • Preparation of this compound-containing CAMHB: Prepare a working solution of CAMHB containing a fixed concentration of this compound (e.g., 8 µg/mL).

  • Serial Dilution of Meropenem: Perform a two-fold serial dilution of meropenem in the this compound-containing CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Media Prepare CAMHB with fixed This compound concentration Start->Prepare_Media Prepare_Inoculum Standardize bacterial suspension to 0.5 McFarland Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilution of Meropenem in 96-well plate Prepare_Media->Serial_Dilution Inoculate_Plate Add diluted inoculum to all wells except sterility control Serial_Dilution->Inoculate_Plate Dilute_Inoculum Dilute inoculum to final testing concentration Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate plates at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth Microdilution MIC Assay Workflow
Enzyme Inhibition Assay (Ki Determination)

The inhibition constant (Ki) of this compound against NDM-1 can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

Materials:

  • Purified NDM-1 enzyme

  • This compound stock solution

  • Nitrocefin stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer. Prepare a working solution of NDM-1 enzyme.

  • Reaction Setup: In the microtiter plate, add the assay buffer, different concentrations of this compound, and the NDM-1 enzyme. Allow for a short pre-incubation period.

  • Initiate Reaction: Add the nitrocefin substrate to each well to initiate the reaction. The final volume should be consistent across all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

  • Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. The Ki can be calculated by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Murine Neutropenic Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

Procedure:

  • Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A bacterial suspension of an NDM-producing strain is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem, this compound, or the combination is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Load Determination: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated for each treatment group relative to the initial bacterial load at the start of treatment.

Murine_Thigh_Model_Workflow Start Start Induce_Neutropenia Induce neutropenia in mice with cyclophosphamide Start->Induce_Neutropenia Infect_Thigh Infect thigh muscle with NDM-producing bacteria Induce_Neutropenia->Infect_Thigh Initiate_Treatment Administer Meropenem, this compound, or combination therapy Infect_Thigh->Initiate_Treatment Monitor_and_Treat Continue treatment regimen over 24 hours Initiate_Treatment->Monitor_and_Treat Euthanize_and_Harvest Euthanize mice and aseptically harvest thigh tissue Monitor_and_Treat->Euthanize_and_Harvest Homogenize_and_Plate Homogenize tissue and perform serial dilutions for plating Euthanize_and_Harvest->Homogenize_and_Plate Count_CFU Incubate plates and count colony-forming units (CFU) Homogenize_and_Plate->Count_CFU Analyze_Data Calculate change in log10 CFU/thigh for each treatment group Count_CFU->Analyze_Data End End Analyze_Data->End

Figure 3: Murine Neutropenic Thigh Infection Model Workflow

Conclusion

This compound, in combination with meropenem, demonstrates promising activity against NDM-producing Enterobacterales. Its potent, competitive inhibition of NDM enzymes effectively restores the in vitro and in vivo efficacy of meropenem. The data and protocols presented in this guide provide a solid foundation for further research and development of this important therapeutic candidate in the fight against multidrug-resistant bacteria.

References

ANT2681: A Novel Metallo-β-Lactamase Inhibitor as a Potential Therapeutic Option for Carbapenem-Resistant Enterobacterales (CRE) Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad range of β-lactam antibiotics, including carbapenems. New Delhi metallo-β-lactamase (NDM) is a particularly concerning MBL due to its rapid global dissemination. ANT2681 is a novel, specific, and competitive MBL inhibitor currently in preclinical development. It is being investigated in combination with the carbapenem antibiotic meropenem (MEM) as a potential therapeutic solution for serious infections caused by MBL-producing CRE. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

Mechanism of Action

This compound functions as a specific, competitive inhibitor of MBLs, with particularly potent activity against NDM enzymes.[1][2][3] Its inhibitory action targets the dinuclear zinc ion cluster within the active site of the MBL enzyme, which is essential for the hydrolysis of β-lactam antibiotics.[4][5][6] By binding to the active site, this compound prevents the degradation of meropenem, thereby restoring its antibacterial activity against MBL-producing bacteria.

cluster_cre CRE Cell cluster_treatment MEM-ANT2681 Treatment Meropenem Meropenem NDM_Enzyme NDM Metallo- β-Lactamase Meropenem->NDM_Enzyme Hydrolysis & Inactivation Target Bacterial Cell Wall Synthesis Meropenem->Target Inhibition This compound This compound NDM_Inhibited NDM Metallo- β-Lactamase (Inhibited) This compound->NDM_Inhibited Inhibition Meropenem_active Meropenem (Active) Target_inhibited Bacterial Cell Wall Synthesis (Inhibited) Meropenem_active->Target_inhibited Inhibition

Caption: Mechanism of Action of MEM-ANT2681.

In Vitro Efficacy

Susceptibility studies have demonstrated that this compound, in combination with meropenem, exhibits significant in vitro activity against a large collection of MBL-producing Enterobacterales.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for meropenem in the presence and absence of this compound against various CRE isolates.

Table 1: In Vitro Activity of Meropenem with and without this compound against MBL-Positive Enterobacterales

Organism SubsetThis compound Conc. (μg/mL)Meropenem MIC50 (μg/mL)Meropenem MIC90 (μg/mL)
MBL-positive Enterobacterales (n=1,687)0>32>32
MBL-positive Enterobacterales (n=1,687)80.258
NDM-producing CRE (n=1,108)0>32>32
NDM-producing CRE (n=1,108)80.258
VIM-positive Enterobacterales (n=251)8--
IMP-positive Enterobacterales (n=49)8--
Data sourced from references[1][2][3].

Table 2: Comparative Activity of MEM-ANT2681 and Other Antibiotics against NDM-CRE

Antibiotic CombinationMIC90 (μg/mL)
MEM-ANT2681 (8 μg/mL)8
Cefiderocol (FDC)8
Cefepime-taniborbactam (FEP-taniborbactam)32
Aztreonam-avibactam (ATM-AVI)0.5
Data sourced from references[1][2][7].

Table 3: Activity of MEM-ANT2681 against NDM-Positive E. coli

Antibiotic CombinationMIC90 (μg/mL)
MEM-ANT26811
Aztreonam-avibactam (ATM-AVI)4
Cefiderocol (FDC)>32
Cefepime-taniborbactam (FEP-taniborbactam)>32
Data sourced from references[1][3].

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the MIC of meropenem in combination with a fixed concentration of this compound against MBL-producing Enterobacterales.

Methodology:

  • Bacterial Isolates: A collection of 1,687 MBL-positive Enterobacterales clinical isolates, including 1,108 NDM-producing strains, were used.[1][2]

  • MIC Determination: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Drug Preparation: Meropenem was prepared in doubling dilutions in microtiter wells. This compound was dissolved in dimethyl sulfoxide (DMSO) and added to each well at a fixed concentration of 8 μg/mL.[8]

  • Inoculum Preparation: A bacterial inoculum was prepared and adjusted to a final concentration of approximately 5 x 105 CFU/mL in the microtiter wells.

  • Incubation: The microtiter plates were incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.

start Start prep_isolates Prepare MBL-producing Enterobacterales isolates start->prep_isolates prep_inoculum Prepare standardized bacterial inoculum prep_isolates->prep_inoculum prep_plates Prepare microtiter plates with serial dilutions of Meropenem add_this compound Add fixed concentration of This compound (8 µg/mL) to wells prep_plates->add_this compound inoculate Inoculate plates add_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs incubate->read_mic end End read_mic->end

Caption: In Vitro Susceptibility Testing Workflow.
In Vivo Pharmacodynamics in a Murine Thigh Infection Model

Objective: To evaluate the pharmacokinetics/pharmacodynamics (PK/PD) of meropenem in combination with this compound in a neutropenic murine thigh infection model.[4][6]

Methodology:

  • Animal Model: Neutropenic mice were used for the thigh infection model.[4][6]

  • Infection: Mice were inoculated in the thigh muscle with a suspension of an NDM-producing Enterobacteriaceae strain.

  • Dose-Ranging Studies: Dose-ranging studies were performed for both meropenem and this compound to establish their individual and combined effects.[4][6]

  • Dose Fractionation Studies: To determine the relevant pharmacodynamic index for this compound, dose fractionation experiments were conducted.[4] A background of meropenem was administered at 50 mg/kg every 4 hours subcutaneously.[4][6] Various doses of this compound were administered intravenously.[4]

  • Data Analysis: The area under the concentration-time curve (AUC) was identified as the relevant pharmacodynamic index for this compound.[4][8] The study aimed to determine the exposure of meropenem and this compound required to achieve stasis (no change in bacterial burden).[4]

start Start induce_neutropenia Induce neutropenia in mice start->induce_neutropenia infect_thigh Inoculate thigh muscle with NDM-producing Enterobacteriaceae induce_neutropenia->infect_thigh administer_drugs Administer Meropenem (s.c.) and this compound (i.v.) at varying doses and schedules infect_thigh->administer_drugs collect_samples Collect thigh samples at specified time points administer_drugs->collect_samples determine_cfu Determine bacterial burden (CFU/thigh) collect_samples->determine_cfu pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) analysis determine_cfu->pk_pd_analysis end End pk_pd_analysis->end

Caption: Murine Thigh Infection Model Workflow.

Conclusion and Future Directions

The preclinical data for this compound are promising, demonstrating its potential to restore the activity of meropenem against MBL-producing CRE, particularly those carrying NDM enzymes. The combination of meropenem and this compound shows favorable in vitro activity compared to several other novel antibiotic combinations. Further clinical development is warranted to establish the safety and efficacy of this combination in treating patients with serious CRE infections.[9] The data from in vivo models provide a basis for determining appropriate clinical dosing regimens.[8] Continued surveillance of the prevalence and diversity of MBLs will be crucial in guiding the clinical application of this compound.

References

The Role of ANT2681 in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat. These enzymes effectively hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. This guide provides an in-depth technical overview of ANT2681, a novel MBL inhibitor, and its role in restoring the efficacy of carbapenems against these multidrug-resistant pathogens.

Introduction to this compound

This compound is a specific, competitive inhibitor of metallo-β-lactamases.[1][2][3][4] It is being developed in combination with the carbapenem antibiotic meropenem to combat serious infections caused by MBL-producing bacteria.[5][6] The primary mechanism of resistance in these bacteria is the production of MBLs, such as New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP), which all belong to Ambler class B β-lactamases.[5] These enzymes possess a dinuclear zinc ion cluster in their active site, which is essential for their hydrolytic activity against β-lactam antibiotics.[5][6] this compound is designed to interact with this zinc cluster, thereby inactivating the MBL and protecting the partner antibiotic from degradation.[5][6]

Mechanism of Action

This compound functions as a competitive inhibitor of MBLs.[1][2][3][4] It binds to the active site of the MBL enzyme, preventing it from hydrolyzing β-lactam antibiotics like meropenem. This inhibition is achieved through interaction with the dinuclear zinc ions that are crucial for the catalytic activity of the enzyme.[5][6][7] By neutralizing the primary resistance mechanism, this compound restores the susceptibility of the MBL-producing bacteria to the partner carbapenem.

cluster_resistance Mechanism of Carbapenem Resistance cluster_inhibition This compound Mechanism of Action Meropenem Meropenem Hydrolysis Hydrolysis Meropenem->Hydrolysis MBL Metallo-β-Lactamase (MBL) MBL->Hydrolysis InhibitedMBL Inhibited MBL MBL->InhibitedMBL InactiveMeropenem Inactive Meropenem Hydrolysis->InactiveMeropenem This compound This compound This compound->MBL Inhibits EffectiveMeropenem Effective Meropenem PBP Penicillin-Binding Proteins (PBPs) EffectiveMeropenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Inhibits Meropenem_clone Meropenem

Figure 1: Mechanism of this compound Action.

Quantitative Data: In Vitro Efficacy

Susceptibility studies have demonstrated the potent ability of this compound to restore the activity of meropenem against a large collection of MBL-producing Enterobacterales.

Organism SetMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)Reference
MBL-positive Enterobacterales (n=1,687)>32/>320.25/8[1][2]
NDM-producing CRE (n=1,108)>32/>320.25/8[1]

The combination of meropenem and this compound has also shown significant activity against isolates producing different types of MBLs.

MBL Genotype% Inhibition with Meropenem (8 µg/mL) + this compound (8 µg/mL)Reference
NDM-CRE92.5%[1]
VIM-positive74.9%[1][2]
IMP-positive85.7%[1][2]

Quantitative Data: In Vivo Pharmacodynamics

The pharmacodynamics of the meropenem-ANT2681 combination were evaluated in a murine neutropenic thigh infection model against NDM-producing Enterobacteriaceae.

ParameterValueExperimental ConditionsReference
Meropenem background dose50 mg/kg q4h s.c.Minimal antibacterial effect[5][6]
This compound half-maximal effect dose89 mg/kg q4h i.v.On meropenem background[5][6]
Relevant this compound pharmacodynamic indexArea Under the Curve (AUC)Dose fractionation study[5][6]
Stasis exposure target (fT > potentiated meropenem MIC)40%3-D surface analysis of 5 NDM-producing strains[6]
Stasis exposure target (this compound AUC)700 mg·h/liter3-D surface analysis of 5 NDM-producing strains[6]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with a fixed concentration of this compound against MBL-producing Enterobacterales.

Methodology:

  • Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).[4]

  • Antibiotic Preparation: Meropenem is prepared in doubling dilutions in microtiter wells.[5]

  • Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to each well at a fixed concentration (e.g., 8 mg/liter).[5]

  • Inoculum: Bacterial isolates are grown to a standardized density and inoculated into the microtiter plates.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

cluster_workflow In Vitro Susceptibility Testing Workflow start Start prep_plates Prepare microtiter plates with serial dilutions of Meropenem and a fixed concentration of this compound start->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Read and record MIC values incubate->read_mic end End read_mic->end

Figure 2: In Vitro Susceptibility Testing Workflow.

Murine Neutropenic Thigh Infection Model

Objective: To evaluate the in vivo efficacy and pharmacodynamics of the meropenem-ANT2681 combination.

Methodology:

  • Animal Model: Neutropenic mice are used to minimize the contribution of the host immune system to bacterial clearance. Neutropenia is typically induced by cyclophosphamide administration.

  • Infection: A defined inoculum of an NDM-producing Enterobacteriaceae strain is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.

    • Meropenem is administered subcutaneously (s.c.).

    • This compound is administered intravenously (i.v.).

    • Dosing regimens (dose and frequency) are varied for dose-ranging and dose-fractionation studies.

  • Sample Collection: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised and homogenized.

  • Bacterial Quantification: The number of viable bacteria (colony-forming units, CFU) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.

  • Data Analysis: The change in bacterial burden (log10 CFU/thigh) over the treatment period is calculated relative to the initial bacterial load. Pharmacodynamic parameters (e.g., fT > MIC, AUC/MIC) are correlated with the observed antibacterial effect.

cluster_workflow Murine Neutropenic Thigh Model Workflow start Start induce_neutropenia Induce neutropenia in mice start->induce_neutropenia infect_thigh Infect thigh muscle with NDM-producing bacteria induce_neutropenia->infect_thigh initiate_treatment Initiate treatment with Meropenem +/- this compound infect_thigh->initiate_treatment collect_samples Euthanize mice and collect thigh tissue initiate_treatment->collect_samples quantify_bacteria Homogenize tissue and quantify bacterial load (CFU) collect_samples->quantify_bacteria analyze_data Analyze pharmacodynamic parameters quantify_bacteria->analyze_data end End analyze_data->end

Figure 3: Murine Neutropenic Thigh Model Workflow.

Conclusion

This compound, in combination with meropenem, presents a promising therapeutic strategy to address the challenge of infections caused by MBL-producing CRE. Its potent, competitive inhibition of a broad range of MBLs restores the clinical utility of carbapenems against these highly resistant pathogens. The robust in vitro and in vivo data provide a strong foundation for the continued clinical development of this important new agent in the fight against antimicrobial resistance.

References

An In-depth Technical Guide to the Spectrum of Activity of ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for ANT2681, a novel metallo-β-lactamase (MBL) inhibitor. This compound is under development to be used in combination with meropenem for the treatment of serious infections caused by MBL-producing Enterobacterales. This document details the quantitative data on its efficacy, the experimental protocols used in its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a significant global health threat.[1][2] MBLs hydrolyze a broad range of β-lactam antibiotics, including carbapenems, rendering them ineffective.[3] this compound is a specific and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][4] It acts by interacting with the dinuclear zinc ion cluster at the active site of these enzymes.[3][5] This guide summarizes the key findings from preclinical studies investigating the spectrum of activity of this compound.

Quantitative Data: In Vitro Activity

The primary mechanism of this compound is the inhibition of MBLs, thereby restoring the antibacterial activity of β-lactam antibiotics like meropenem. Its efficacy has been quantified through enzyme inhibition assays (determining the inhibition constant, Ki) and antimicrobial susceptibility testing (determining the Minimum Inhibitory Concentration, MIC).

Enzyme Inhibition Activity

This compound has demonstrated potent inhibitory activity against a range of MBLs, with a particular strength against NDM-1.

Metallo-β-LactamaseKi Value
NDM-140 nM[4]
VIM-1100 nM[4]
VIM-2680 nM[4]
IMP-16.3 µM[4]
Potentiation of Meropenem Activity

In combination with meropenem, this compound significantly reduces the MIC of meropenem against a large panel of MBL-producing Enterobacterales.

Table 2.1: Meropenem MICs with and without this compound against MBL-Positive Enterobacterales [1][4]

Organism SubsetMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
All MBL-positive Enterobacterales (n=1,687)>32 / >320.25 / 8
NDM-producing CRE (n=1,108)>32 / >320.25 / 8

Table 2.2: Activity of Meropenem-ANT2681 against Enterobacterales Producing Different MBLs [1][4]

MBL Produced% of Isolates Inhibited by Meropenem (8 µg/mL) + this compound (8 µg/mL)
NDM-CRE92.5%
VIM-positive74.9%
IMP-positive85.7%

Table 2.3: Comparative Activity against NDM-positive Escherichia coli [1]

Compound CombinationMIC90 (µg/mL)
Meropenem-ANT26811
Aztreonam-avibactam (ATM-AVI)4
Cefiderocol (FDC)>32
Cefepime-taniborbactam (FEP-taniborbactam)>32

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

Antimicrobial Susceptibility Testing

The in vitro potency of meropenem in combination with this compound was determined using broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Standardized bacterial suspension.

  • Test Compounds: Meropenem was tested in doubling dilutions, both alone and in the presence of a fixed concentration of this compound (typically 8 µg/mL). For cefiderocol testing, iron-depleted CAMHB was utilized.

  • Incubation: Panels were incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Murine Neutropenic Thigh Infection Model

The pharmacokinetics and pharmacodynamics of the meropenem-ANT2681 combination were evaluated in a well-established murine infection model.[5][6]

  • Animal Model: Neutropenic mice were used to simulate conditions in immunocompromised patients. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated intramuscularly in the thigh with a standardized suspension of an NDM-producing Enterobacterales strain.

  • Treatment: Meropenem was administered subcutaneously (s.c.), and this compound was administered intravenously (i.v.). Dose-ranging and dose-fractionation studies were performed.

  • Pharmacodynamic Analysis: The bacterial burden in the thighs was determined after 24 hours of treatment. The relationship between drug exposure (e.g., area under the concentration-time curve, AUC) and antibacterial effect (change in bacterial log10 CFU/thigh) was modeled to determine the pharmacodynamic index associated with efficacy. For this compound, the AUC was identified as the relevant pharmacodynamic index.[5][6] The magnitude of meropenem-ANT2681 exposure required to achieve stasis (no change in bacterial burden) was determined against multiple NDM-producing strains.[5]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo experimental model.

ANT2681_Mechanism_of_Action cluster_MBL Metallo-β-Lactamase (MBL) Active Site MBL_Enzyme MBL Enzyme Zinc_Ions Dinuclear Zinc Ions (Zn2+) MBL_Enzyme->Zinc_Ions contains Hydrolysis Hydrolysis MBL_Enzyme->Hydrolysis Inhibition Competitive Inhibition Zinc_Ions->Inhibition Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactam->MBL_Enzyme binds to Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite results in This compound This compound This compound->Zinc_Ions interacts with Inhibition->MBL_Enzyme prevents binding of β-lactam Murine_Thigh_Model_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_analysis Analysis Phase Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Inoculate_Thigh Intramuscular Thigh Inoculation Induce_Neutropenia->Inoculate_Thigh Prepare_Inoculum Prepare Bacterial Inoculum (NDM-producing Enterobacterales) Prepare_Inoculum->Inoculate_Thigh Administer_Treatment Administer Treatment Regimens (Meropenem ± this compound) Inoculate_Thigh->Administer_Treatment 2h post-infection Euthanize_Mice Euthanize Mice at 24h Administer_Treatment->Euthanize_Mice 24h treatment period Homogenize_Thighs Homogenize Thigh Tissue Euthanize_Mice->Homogenize_Thighs Determine_CFU Determine Bacterial Burden (CFU/thigh) Homogenize_Thighs->Determine_CFU PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Determine_CFU->PK_PD_Analysis

References

An In-depth Technical Guide to the Efficacy of ANT2681 on Metallo-β-Lactamase (MBL) Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ANT2681, a novel metallo-β-lactamase inhibitor, and its effects on a range of clinically significant MBL enzyme variants. The guide details its mechanism of action, presents quantitative inhibitory data, and outlines the key experimental protocols used in its evaluation.

Introduction

The global rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant threat to public health.[1] MBLs are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[2] Unlike serine-β-lactamases, for which several inhibitors are clinically available, no MBL inhibitors have yet been approved for clinical use.[3]

This compound is a specific, competitive MBL inhibitor being developed in combination with the carbapenem antibiotic meropenem to address this unmet medical need.[4][5] It has shown particularly potent activity against New Delhi Metallo-β-lactamase (NDM), one of the most widespread and concerning MBLs.[1][3] This guide synthesizes the available preclinical data on this compound to provide a detailed resource for the scientific community.

Mechanism of Action

This compound functions as a competitive inhibitor of MBLs.[4] Its mechanism of action involves the interaction with the dinuclear zinc ion cluster (Zn¹⁺ and Zn²⁺) located in the active site of these enzymes.[5][6][7] By chelating these essential zinc ions, this compound disrupts the catalytic activity of the MBL, preventing the hydrolysis of the β-lactam ring of partner antibiotics like meropenem. This restores the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. This compound itself does not possess intrinsic antibacterial activity.[4]

cluster_MBL MBL Active Site MBL Active MBL Enzyme Zn Di-Zinc (Zn²⁺) Cluster MBL->Zn binds Inactive_Complex Inactive MBL-ANT2681 Complex MBL->Inactive_Complex Forms Meropenem Meropenem (Hydrolyzed) MBL->Meropenem Hydrolyzes This compound This compound Inhibitor This compound->Zn Chelates

Caption: this compound inhibits MBLs by chelating the active site zinc ions.

Data Presentation: Inhibitory Activity of this compound

The efficacy of this compound has been quantified through enzyme kinetic studies and extensive antimicrobial susceptibility testing.

The inhibitory constant (Kᵢ) measures the potency of an inhibitor against a purified enzyme. This compound demonstrates potent, competitive inhibition with nanomolar affinity for NDM and VIM variants, while its affinity for IMP-1 is lower.[4]

MBL VariantEnzyme SubclassInhibitory Constant (Kᵢ)
NDM-1 B140 nM[4]
VIM-1 B1100 nM[4]
VIM-2 B1680 nM[4]
IMP-1 B16.3 µM (6300 nM)[4]

The primary role of this compound is to restore the activity of meropenem. The following table summarizes data from a large study of 1,687 MBL-positive clinical isolates, demonstrating the reduction in meropenem's Minimum Inhibitory Concentration (MIC) in the presence of a fixed 8 µg/mL of this compound.[1][4]

MBL Gene(s) PresentNumber of Isolates (n)Meropenem MIC₅₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Meropenem + this compound (8 µg/mL) MIC₅₀ (µg/mL)Meropenem + this compound (8 µg/mL) MIC₉₀ (µg/mL)
All MBLs 1,687>32[4]>32[4]0.25[4]8[4]
NDM only 1,108>32[4]>32[4]0.25[4]8[4]
NDM-1 (subset of NDM)---8[4]
NDM-5 / NDM-7 (subset of NDM)---1[4]
VIM only 251>32[4]>32[4]4[4]>32[4]
IMP only 4916[4]>32[4]8[4]32[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

The data confirms that this compound significantly potentiates meropenem activity against a broad range of NDM-producing isolates.[4] While it also restores activity against a majority of VIM- and IMP-positive isolates, its effect is less pronounced compared to its potent activity against NDM variants.[1][4][8]

Experimental Protocols

The quantitative data presented were generated using standardized laboratory methodologies.

This protocol determines the concentration of this compound required to inhibit 50% of an MBL enzyme's activity (IC₅₀), which is then used to calculate the Kᵢ.

  • Enzyme and Substrate Preparation: Highly purified, recombinant MBL enzymes (e.g., NDM-1, VIM-2) are prepared. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, imipenem, or specialized fluorogenic cephalosporins) is reconstituted in an appropriate assay buffer.[9][10]

  • Assay Procedure:

    • Reactions are performed in 96-well, UV-transparent microplates.[9]

    • A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), the purified MBL enzyme at a fixed concentration, and serial dilutions of this compound.[11]

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[10]

    • The enzymatic reaction is initiated by adding the chromogenic substrate.[9]

  • Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer at the appropriate wavelength.[9][11]

  • Data Analysis: The initial velocity of the reaction is calculated for each this compound concentration. Percent inhibition is determined relative to a control reaction with no inhibitor. IC₅₀ values are calculated by fitting the dose-response data to a suitable nonlinear regression model.[11]

This method determines the Minimum Inhibitory Concentration (MIC) of meropenem, alone and in combination with this compound, against bacterial isolates. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][12]

  • Inoculum Preparation: MBL-producing bacterial strains are grown overnight on agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This suspension is further diluted to the final testing inoculum.

  • Plate Preparation:

    • Serial twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[14]

    • For the combination test, a fixed concentration of this compound (typically 8 µg/mL) is added to each well containing the meropenem dilutions.[4]

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.[9][13]

  • Endpoint Determination: After incubation, the plates are examined visually or with a plate reader. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.[9][14]

Start Start: MBL-producing bacterial isolate Inoculum_Prep Prepare 0.5 McFarland standardized inoculum Start->Inoculum_Prep Inoculate Inoculate plate wells with bacterial suspension Inoculum_Prep->Inoculate Plate_Setup Prepare 96-well plate with serial dilutions of Meropenem in Mueller-Hinton Broth Add_Inhibitor Add fixed concentration of This compound (8 µg/mL) to wells Plate_Setup->Add_Inhibitor Add_Inhibitor->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End Result: Potentiated Meropenem MIC value Read_MIC->End

Caption: Workflow for Broth Microdilution MIC testing of Meropenem-ANT2681.

Conclusion

This compound is a potent, competitive inhibitor of Class B metallo-β-lactamases with a particularly strong activity against the clinically critical NDM variants. Preclinical data robustly demonstrates its ability to restore the in vitro efficacy of meropenem against a vast number of MBL-producing Enterobacterales.[4] The combination of meropenem-ANT2681 represents a promising therapeutic strategy to combat serious infections caused by these difficult-to-treat, carbapenem-resistant pathogens.[1][8] Further clinical development is crucial to establish its role in the clinical setting.

References

ANT2681: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT2681 is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3][4][5] Developed by Antabio, this small molecule therapeutic is designed to be co-administered with a β-lactam antibiotic, meropenem, to combat serious infections caused by carbapenem-resistant Enterobacterales (CRE).[2][4][5][6] The global spread of MBL-producing bacteria poses a significant public health threat, and this compound represents a promising strategy to restore the efficacy of existing carbapenem antibiotics.[5] This technical guide provides an in-depth overview of the basic properties, function, and mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.

Basic Properties and Function

This compound is a thiazole carboxylate derivative that functions by inhibiting the enzymatic activity of MBLs.[1] MBLs are a class of β-lactamase enzymes that utilize zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[1] this compound acts as a competitive inhibitor, binding to the active site of the MBL and preventing the hydrolysis of the β-lactam antibiotic.[1] This restores the antibacterial activity of the partner antibiotic, such as meropenem, against MBL-producing bacteria.[2][3][4] this compound itself does not possess intrinsic antibacterial activity.

Quantitative Data

The inhibitory activity of this compound against various MBLs and its efficacy in combination with meropenem have been quantified in several studies.

Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases
Metallo-β-LactamaseInhibition Constant (Ki)
NDM-140 nM
VIM-1100 nM
VIM-2680 nM
IMP-16.3 µM

(Source: Data compiled from publicly available research.)

Table 2: In Vitro Efficacy of Meropenem-ANT2681 Combination against MBL-Producing Enterobacterales
Bacterial SpeciesMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)
MBL-positive Enterobacterales (n=1,687)>32 / >320.25 / 8
NDM-producing CRE (n=1,108)>32 / >320.25 / 8
NDM-positive Escherichia coliNot reportedMIC90 of 1
VIM-positive EnterobacteralesNot reported74.9% inhibited
IMP-positive EnterobacteralesNot reported85.7% inhibited

(Source: Data compiled from publicly available research.)[2][3][4]

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves direct interaction with the MBL enzyme, specifically targeting the dinuclear zinc ion cluster within the active site.[1][6] This interaction is non-covalent and competitive with the β-lactam substrate.

ANT2681_Mechanism cluster_MBL Metallo-β-Lactamase (MBL) Active Site Zinc_Ions Dinuclear Zinc Ions (Zn2+) Hydrolysis Hydrolysis of β-lactam ring Zinc_Ions->Hydrolysis Catalyzes Resistance Resistance Hydrolysis->Resistance This compound This compound This compound->Zinc_Ions Competitively binds to This compound->Hydrolysis Inhibits Meropenem Meropenem (β-lactam antibiotic) Meropenem->Hydrolysis Substrate for Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Meropenem->Bacterial_Cell_Wall Inhibits Inhibition_of_Synthesis Inhibition Bacterial_Cell_Wall->Inhibition_of_Synthesis Cell_Lysis Bacterial Cell Lysis Inhibition_of_Synthesis->Cell_Lysis Leads to

Caption: this compound competitively inhibits MBLs, protecting meropenem from hydrolysis.

Experimental Protocols

Enzyme Inhibition Assay

A detailed, step-by-step protocol for the enzyme kinetics assay of this compound is not publicly available. However, based on the reported competitive inhibition mechanism and the determination of Ki values, the following general methodology can be inferred:

  • Enzyme and Substrate Preparation: Purified MBL enzymes (e.g., NDM-1, VIM-1) and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer.

  • Assay Setup: The assay is typically performed in a microplate format. Varying concentrations of this compound are pre-incubated with the MBL enzyme for a defined period.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the β-lactam substrate. The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing

The in vitro efficacy of the meropenem-ANT2681 combination is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant MBL-producing Enterobacterales isolates is used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

  • Drug Preparation: Serial twofold dilutions of meropenem are prepared in the microtiter plates. This compound is added at a fixed concentration (typically 8 µg/mL) to a parallel set of dilutions.

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 105 CFU/mL) is prepared and added to each well of the microtiter plates.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are included in each assay to ensure the accuracy and reproducibility of the results.

AST_Workflow Start Start Prepare_Bacteria Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Bacteria Prepare_Plates Prepare microtiter plates with serial dilutions of Meropenem +/- fixed concentration of this compound Start->Prepare_Plates Inoculate Inoculate plates with bacterial suspension Prepare_Bacteria->Inoculate Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine the Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antimicrobial susceptibility testing of meropenem-ANT2681.

Murine Thigh Infection Model

The in vivo efficacy of the meropenem-ANT2681 combination is evaluated in a neutropenic murine thigh infection model.

  • Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are inoculated in the thigh muscle with a standardized suspension of an MBL-producing bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive vehicle control, meropenem alone, this compound alone, or a combination of meropenem and this compound. Dosing is typically administered subcutaneously or intravenously at various dose levels and frequencies.

  • Endpoint: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial colony counts (CFU).

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the thighs of treated animals to that of the control group. The results are typically expressed as the log10 CFU reduction.

Murine_Thigh_Model Start Start Neutropenia Induce neutropenia in mice (cyclophosphamide) Start->Neutropenia Infection Inoculate thigh muscle with MBL-producing bacteria Neutropenia->Infection Treatment Administer treatment: - Vehicle - Meropenem - this compound - Meropenem + this compound Infection->Treatment Euthanasia Euthanize mice at a defined time point (e.g., 24h) Treatment->Euthanasia Tissue_Processing Excise, homogenize, and plate thigh tissue for CFU counts Euthanasia->Tissue_Processing Data_Analysis Determine log10 CFU reduction compared to control Tissue_Processing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow of the neutropenic murine thigh infection model.

Conclusion

This compound is a promising MBL inhibitor that, in combination with meropenem, has demonstrated significant potential for the treatment of infections caused by highly resistant Gram-negative bacteria. Its specific and competitive mechanism of action, coupled with its potent in vitro and in vivo activity against NDM-producing Enterobacterales, positions it as a valuable candidate for further clinical development. The experimental data and methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to address the critical challenge of antimicrobial resistance. Further investigation into the clinical efficacy and safety of the meropenem-ANT2681 combination is warranted.

References

The Discovery and Synthesis of ANT2681: A Novel Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This document provides a comprehensive technical overview of the discovery and synthesis of ANT2681, a potent inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes. This compound is a preclinical candidate developed to be co-administered with meropenem to restore its efficacy against MBL-producing bacteria.[1][2][3] This guide details the lead optimization from its precursor ANT431, its mechanism of action, a detailed synthesis protocol, and key in vitro and in vivo efficacy data.

Introduction: The Challenge of Metallo-β-Lactamases

The clinical utility of the β-lactam class of antibiotics is severely compromised by the proliferation of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes.[1][2][3] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While inhibitors against serine-β-lactamases (SBLs) have been successfully developed and integrated into clinical practice, there are currently no approved inhibitors for metallo-β-lactamases (MBLs).[1][2][4] MBLs, particularly the New Delhi metallo-β-lactamase (NDM) variants, are a growing concern due to their broad substrate spectrum, which includes carbapenems, the last line of defense against many multidrug-resistant infections.[1][2][3]

The discovery of this compound, a potent and specific inhibitor of NDM enzymes, offers a promising strategy to address this unmet medical need.[1][2] this compound is intended for use in combination with meropenem, a broad-spectrum carbapenem antibiotic, to treat infections caused by NDM-producing Enterobacteriaceae.

Discovery of this compound: A Lead Optimization Campaign

This compound was identified through a lead optimization program starting from the advanced MBL inhibitor lead compound, ANT431.[1][2][3] The campaign focused on improving the potency, pharmacokinetic properties, and overall clinical potential of the initial scaffold.

Mechanism of Action

This compound is a specific and competitive inhibitor of MBLs.[3][5][6] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[7] This interaction prevents the hydrolysis of the β-lactam ring of co-administered antibiotics like meropenem, thereby restoring their antibacterial activity. The potent inhibitory activity of this compound is particularly pronounced against NDM-1, with a reported inhibition constant (Ki) of 40 nM.[6][8]

The logical workflow for the discovery and development of this compound is depicted in the following diagram:

ANT2681_Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase Lead_Identification Lead Compound ANT431 Identified Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Improve Potency & PK Properties Candidate_Selection Preclinical Candidate This compound Selected Lead_Optimization->Candidate_Selection Enhanced Profile In_Vitro In Vitro Evaluation (Enzyme Assays, MIC) Candidate_Selection->In_Vitro Characterization In_Vivo In Vivo Evaluation (Murine Models) In_Vitro->In_Vivo Promising Results Clinical_Development Progression to Clinical Development In_Vivo->Clinical_Development Efficacy Demonstrated

This compound Discovery and Development Workflow.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a thiazole ring, followed by sulfamoylation and coupling with a guanidinyl moiety. The detailed experimental protocol is outlined below, based on the supplementary information provided in the primary literature.[4]

Experimental Protocol for Synthesis

Step 1: Synthesis of tert-butyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

  • To a suspension of potassium tert-butoxide (874 mg, 7.79 mmol) in dry tetrahydrofuran (10 mL) at room temperature, add a solution of tert-butyl isocyanoacetate (1.0 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise.

  • After stirring for 10 minutes, add a solution of 4-methoxybenzyl isothiocyanate (1.27 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Pour the solution into a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Step 2: Synthesis of tert-butyl 5-amino-thiazole-4-carboxylate

This intermediate is synthesized via a standard deprotection method from the product of Step 1.

Step 3: Synthesis of tert-butyl 5-((4-bromo-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxylate

  • To a solution of tert-butyl 5-amino-thiazole-4-carboxylate in THF (15 mL) at 0 °C under an argon atmosphere, add a solution of 4-bromo-3,5-difluoro-benzenesulfonyl chloride (1.0 g, 3.43 mmol) in THF (15 mL).

  • Stir the resulting reaction mixture at room temperature for 1 hour.

  • Quench the reaction with ice-cold water (20 mL) and extract with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by trituration with diethyl ether to afford the product as a pale yellow solid.[4]

Step 4: Synthesis of 5-((4-(2-carbamimidoylhydrazine-1-carboxamido)-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxamide (this compound)

  • The product from Step 3 is subjected to a palladium-catalyzed aminolysis to introduce the aminoguanidine moiety.

  • The resulting mixture is stirred in a sealed tube at 100 °C for 5 hours.

  • Filter the reaction mixture through a Celite pad and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash chromatography to afford this compound.[4]

The overall synthetic scheme is presented below:

ANT2681_Synthesis Start tert-butyl isocyanoacetate + 4-methoxybenzyl isothiocyanate Step1 Step 1: Thiazole formation Start->Step1 Intermediate1 tert-butyl 5-((4-methoxybenzyl)amino) thiazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 tert-butyl 5-aminothiazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Sulfamoylation Intermediate2->Step3 Reagent2 4-bromo-3,5-difluorobenzenesulfonyl chloride Reagent2->Step3 Intermediate3 tert-butyl 5-((4-bromo-3,5-difluorophenyl) sulfonamido)thiazole-4-carboxylate Step3->Intermediate3 Step4 Step 4: Final Coupling Intermediate3->Step4 Reagent3 Aminoguanidine (Pd-catalyzed) Reagent3->Step4 This compound This compound Step4->this compound

References

Methodological & Application

Application Notes and Protocols: Utilizing ANT2681 in Combination with Meropenem for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant threat to global public health.[1][2][3] MBLs are enzymes that effectively hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems like meropenem, rendering them ineffective.[1][2][4] ANT2681 is a novel, specific, and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[2][5][6] By itself, this compound exhibits no intrinsic antibacterial activity.[5] However, when used in combination with meropenem, this compound restores the antibiotic's efficacy against many MBL-producing CRE strains.[5][6][7][8] This document provides detailed application notes and protocols for researchers to effectively utilize this compound in combination with meropenem in various in vitro assays.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of MBLs.[1][7] These enzymes require zinc ions for their catalytic activity.[1] this compound interacts with the dinuclear zinc ion cluster within the active site of MBLs, preventing the hydrolysis of β-lactam antibiotics like meropenem.[1][7] This protective action allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effects by inhibiting cell wall synthesis.

cluster_0 Bacterial Cell MBL Metallo-β-lactamase (MBL) Meropenem_hydrolysis Meropenem Hydrolysis MBL->Meropenem_hydrolysis CellWall Cell Wall Synthesis CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to PBP Penicillin-Binding Proteins (PBPs) PBP->CellWall Meropenem_target Meropenem Meropenem_target->MBL Hydrolysis Meropenem_target->PBP Inhibition This compound This compound This compound->MBL Inhibition

Caption: Mechanism of this compound and Meropenem Synergy.

Data Presentation: In Vitro Susceptibility

The combination of this compound with meropenem significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem against MBL-producing Enterobacterales.

Table 1: Meropenem MIC Distribution against MBL-Positive Enterobacterales (n=1,687) with and without this compound. [5][8]

Meropenem MIC (µg/mL)Meropenem Alone (%)Meropenem + this compound (8 µg/mL) (%)
≤1 0.858.1
2 0.810.9
4 1.89.7
8 3.510.5
16 5.96.0
32 10.12.8
>32 77.12.0
MIC₅₀ >320.25
MIC₉₀ >328

Table 2: Activity of Meropenem in Combination with this compound (8 µg/mL) against Enterobacterales Producing Different MBLs. [5][8]

MBL GenotypeNumber of IsolatesMeropenem MIC₉₀ (µg/mL)Meropenem + this compound (8 µg/mL) MIC₉₀ (µg/mL)% Inhibited at Meropenem ≤8 µg/mL with this compound
NDM-positive 1,108>32892.5
VIM-positive 331>323274.9
IMP-positive 105>321685.7

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.[9][10][11]

Objective: To determine the Fractional Inhibitory Concentration (FIC) Index for the this compound and meropenem combination against a specific bacterial isolate.

Materials:

  • This compound and meropenem powders of known potency

  • Appropriate solvent for dissolving agents (e.g., sterile water, DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare high-concentration stock solutions of this compound and meropenem in a suitable solvent.[9]

    • From these stocks, prepare intermediate solutions in CAMHB at four times the highest desired final concentration. The concentration range should span the expected MIC of each agent.[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9][12]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11][12]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.[11]

    • Meropenem Dilution (Columns): In column 1, add 50 µL of the 4x intermediate solution of meropenem to rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for this compound alone.

    • This compound Dilution (Rows): Add 50 µL of the 4x intermediate solution of this compound to all wells in row A (columns 1 through 11). This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for meropenem alone.

    • Controls:

      • Meropenem MIC: Row H (columns 1-10) will contain serial dilutions of meropenem only.

      • This compound MIC: Column 11 (rows A-G) will contain serial dilutions of this compound only.

      • Growth Control: Column 12, row G will contain broth and inoculum only.

      • Sterility Control: Column 12, row H will contain broth only.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[11] The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Reading and Interpreting Results:

    • After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula:[10]

      • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FICI = FIC of Meropenem + FIC of this compound

    • Interpretation of FICI: [10][13][14]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

prep_stock Prepare Stock Solutions (Meropenem & this compound) plate_setup Set up 96-well Plate prep_stock->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate meropenem_dil Serial Dilute Meropenem (Columns) plate_setup->meropenem_dil ant2681_dil Serial Dilute this compound (Rows) plate_setup->ant2681_dil add_controls Add Controls (Growth, Sterility, Single Agents) plate_setup->add_controls meropenem_dil->inoculate ant2681_dil->inoculate add_controls->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Checkerboard Assay Workflow.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[11][15]

Objective: To assess the rate of bacterial killing by meropenem alone, this compound alone, and the combination of meropenem and this compound.

Materials:

  • Meropenem and this compound

  • Bacterial isolate

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[12]

  • Assay Setup:

    • Prepare flasks/tubes with CAMHB containing the following:

      • Growth Control (no drug)

      • Meropenem alone (at a relevant concentration, e.g., MIC or sub-MIC)

      • This compound alone (at a fixed concentration, e.g., 8 µg/mL)

      • Meropenem + this compound

  • Incubation and Sampling:

    • Inoculate the prepared flasks/tubes with the bacterial suspension.

    • Incubate all cultures at 37°C with constant shaking.[12]

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[11]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each collected aliquot in sterile saline or PBS.[12]

    • Plate a known volume of appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpretation: [15][16]

      • Synergy: A ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

      • Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

prep_inoculum Prepare Bacterial Inoculum (5x10⁵ - 1x10⁶ CFU/mL) inoculate Inoculate Flasks prep_inoculum->inoculate setup_flasks Set up Test Flasks (Controls, Single Agents, Combination) setup_flasks->inoculate incubate_shake Incubate with Shaking (37°C) inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate_count Plate and Count Colonies serial_dilute->plate_count plot_data Plot log₁₀ CFU/mL vs. Time plate_count->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret

Caption: Time-Kill Assay Workflow.

Conclusion

The combination of this compound and meropenem presents a promising therapeutic strategy to combat infections caused by MBL-producing CRE.[6][8] The protocols outlined in this document provide a framework for researchers to evaluate the synergistic potential and efficacy of this combination in a laboratory setting. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the advancement of novel antimicrobial therapies.

References

Application Notes and Protocols: ANT2681 Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[1][2] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of new antibiotics, allowing for the quantitative comparison of different drugs and dosing regimens.[1][3][4] The model mimics human soft tissue infections and is a crucial step in the development of novel therapies.[1] By inducing neutropenia, the model minimizes the influence of the host immune system, thereby providing a clear assessment of the antimicrobial agent's efficacy.[1][4] This document provides a detailed protocol for utilizing the murine thigh infection model to evaluate the efficacy of ANT2681, a metallo-β-lactamase inhibitor (MBLi), when used in combination with meropenem against infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacteriaceae.[5] this compound works by inhibiting the enzymatic activity of MBLs through interaction with the dinuclear zinc ion cluster in the active site.[5][6]

Experimental Protocols

This protocol outlines the key steps for conducting a murine thigh infection study to assess the efficacy of this compound in combination with meropenem.

1. Animal Model and Husbandry:

  • Species and Strain: Female ICR (CD-1) mice, 5-6 weeks old, weighing 23-27 g.[3][4][7]

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with the institution's Animal Experimentation Ethics Committee guidelines.[7]

2. Induction of Neutropenia:

To create a neutropenic state, which is optimal for assessing antimicrobial efficacy, mice are treated with cyclophosphamide.[1][4]

  • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[3][4][7]

  • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection.[3][4][7]

  • This regimen typically results in neutropenia (<100 neutrophils/mm³).[7]

3. Inoculum Preparation:

  • Bacterial Strain: Use a well-characterized NDM-producing Enterobacteriaceae strain (e.g., E. coli).

  • Culture: Grow the bacterial strain overnight on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[3][4]

  • Inoculum Suspension: Resuspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS).[3][8] Adjust the suspension to the desired concentration, typically around 1 x 10⁷ CFU/mL.[3][4]

4. Thigh Infection:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[7]

  • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[3][4][8] The left thigh can be used as a control or for another test article.[2]

5. Drug Administration:

  • Treatment should commence 2 hours post-infection.[3][8]

  • This compound and Meropenem Combination Therapy:

    • Administer meropenem subcutaneously (s.c.) at a background dose of 50 mg/kg every 4 hours.[5][9] This dose should have a minimal antibacterial effect on its own.[5][9]

    • Administer this compound intravenously (i.v.). Dose-ranging studies are necessary to determine the optimal dose. A half-maximal effect has been observed with an this compound dose of 89 mg/kg every 4 hours.[5][9]

  • Control Groups:

    • Vehicle control group (receiving sterile saline or the drug vehicle).[3]

    • Meropenem only group.

    • Untreated control group.

6. Endpoint Measurement:

  • Euthanize mice at a predetermined time point, typically 24 hours after the initiation of treatment.[3][8]

  • Aseptically dissect the infected thigh muscle.[3][7]

  • Weigh the excised thigh tissue.[3]

  • Homogenize the thigh tissue in a fixed volume of sterile PBS (e.g., 3 mL).[3]

  • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[3][4]

  • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[3][4]

  • Incubate the plates at 37°C for approximately 20-24 hours.[3][4]

  • Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.[3]

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison of the different treatment groups.

Table 1: Dosing Regimen for this compound/Meropenem Efficacy Study

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Frequency
1Vehicle ControlN/As.c. / i.v.q4h
2Meropenem50s.c.q4h
3Meropenem + this compound50 + 22.25s.c. + i.v.q4h
4Meropenem + this compound50 + 44.5s.c. + i.v.q4h
5Meropenem + this compound50 + 89s.c. + i.v.q4h
6Meropenem + this compound50 + 178s.c. + i.v.q4h

Table 2: Bacterial Burden in Thigh Tissue 24 Hours Post-Treatment

GroupTreatmentMean Log10 CFU/g (± SD)Change from Initial Inoculum (Log10 CFU/g)
Initial Inoculum (2h post-infection)--
1Vehicle Control
2Meropenem
3Meropenem + this compound (22.25 mg/kg)
4Meropenem + this compound (44.5 mg/kg)
5Meropenem + this compound (89 mg/kg)
6Meropenem + this compound (178 mg/kg)

Visualizations

Diagram 1: Experimental Workflow for the Murine Thigh Infection Model

G cluster_pre Pre-Infection Phase cluster_inf Infection and Treatment Phase cluster_post Post-Treatment Analysis A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B 3 days C Day 0 (0h): Thigh Infection (1x10^6 CFU/mouse) B->C 1 day D Day 0 (2h): Initiate Treatment (this compound + Meropenem) C->D 2 hours E Day 1 (26h): Euthanize Mice D->E 24 hours F Excise and Homogenize Thighs E->F G Serial Dilution and Plating F->G H Enumerate CFU/g G->H

Caption: Workflow of the neutropenic murine thigh infection model.

Diagram 2: Mechanism of Action of this compound in Combination with Meropenem

G cluster_bacteria NDM-Producing Enterobacteriaceae B Bacterial Cell Bacterial_Lysis Bacterial Cell Lysis B->Bacterial_Lysis Effective Treatment NDM NDM-1 Enzyme (Metallo-β-lactamase) Inactivated_Meropenem Inactivated Meropenem NDM->Inactivated_Meropenem Meropenem Meropenem (β-lactam antibiotic) Meropenem->B Targeting Cell Wall Synthesis Meropenem->NDM Hydrolysis This compound This compound (MBL Inhibitor) This compound->NDM Inhibition

Caption: this compound inhibits NDM-1, protecting meropenem from degradation.

References

Standard concentration of ANT2681 for susceptibility testing (8 µg/ml)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria, particularly metallo-β-lactamase (MBL)-producing Enterobacterales, to meropenem in combination with the MBL inhibitor ANT2681. The standard fixed concentration of 8 µg/ml for this compound is utilized in these protocols, a concentration determined to be optimal for restoring meropenem's efficacy without providing additional benefit at higher concentrations.[1]

Introduction

This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] MBLs are a significant cause of carbapenem resistance in Gram-negative bacteria. By inhibiting the activity of these enzymes, this compound restores the antibacterial efficacy of carbapenems like meropenem.[1][2][4][5] In vitro studies have demonstrated that this compound itself possesses no intrinsic antibacterial activity.[1][6] Its sole function is to counteract the primary resistance mechanism mediated by MBLs.

The combination of meropenem and this compound offers a promising therapeutic strategy against infections caused by MBL-producing carbapenem-resistant Enterobacterales (CRE).[2][3]

Data Presentation

The following tables summarize the in vitro activity of meropenem alone and in combination with a fixed concentration of 8 µg/ml of this compound against various MBL-producing Enterobacterales. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of this compound against MBL-positive and NDM-positive Enterobacterales [7]

Organism GroupThis compound Concentration (µg/ml)Meropenem MIC₅₀ (µg/ml)Meropenem MIC₉₀ (µg/ml)
MBL-positive Enterobacterales0>32>32
2232
4116
80.258
160.258
NDM-positive Enterobacterales0>64>64
2432
4216
80.54
160.54

Table 2: Antibacterial Activity of Meropenem and Meropenem-ANT2681 (8 µg/ml) against Different Subsets of MBL-positive Enterobacterales [1]

Carbapenemase ProfileNumber of IsolatesMeropenem MIC₉₀ (µg/ml)Meropenem-ANT2681 (8 µg/ml) MIC₉₀ (µg/ml)
NDM only1,108>328
NDM + VIM5>328
VIM only251>32>32
IMP only49>32>32

Experimental Protocols

The following protocol is for the determination of Minimum Inhibitory Concentrations (MICs) of meropenem in combination with a fixed concentration of this compound (8 µg/ml) against Gram-negative bacteria using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound

  • Meropenem

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Preparation of Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions. The final concentration of cations should be 20 to 25 mg/L of calcium and 10 to 12.5 mg/L of magnesium.[6]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent to a known concentration.

  • Meropenem Stock Solution: Prepare a stock solution of meropenem in a suitable solvent to a known concentration.

  • Working Solutions:

    • This compound Working Solution: Prepare a working solution of this compound in CAMHB at a concentration of 16 µg/ml (this will be diluted 1:1 in the microtiter plate to achieve the final fixed concentration of 8 µg/ml).

    • Meropenem Serial Dilutions: Prepare a series of 2-fold serial dilutions of meropenem in CAMHB containing 16 µg/ml of this compound. The concentration range of meropenem should be appropriate to determine the MIC of the test organisms (e.g., 0.06 to 64 µg/ml).

Experimental Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.

  • Microtiter Plate Preparation:

    • Dispense 50 µl of the appropriate meropenem-ANT2681 serial dilution into each well of the 96-well microtiter plate.

    • Include a growth control well containing 50 µl of CAMHB with 16 µg/ml this compound but no meropenem.

    • Include a sterility control well containing 100 µl of uninoculated CAMHB.

  • Inoculation:

    • Add 50 µl of the diluted bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µl. The final fixed concentration of this compound in each well will be 8 µg/ml.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Visualizations

Signaling Pathway Diagram

ANT2681_Mechanism_of_Action cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to MBL Metallo-β-lactamase (e.g., NDM-1) Meropenem->MBL Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to InactiveMeropenem Inactive Meropenem MBL->InactiveMeropenem InhibitedMBL Inhibited MBL This compound This compound This compound->MBL Inhibits

Caption: Mechanism of this compound action in restoring meropenem activity.

Experimental Workflow Diagram

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PrepInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum 5. Dilute inoculum and add 50 µl to each well PrepInoculum->AddInoculum PrepMedia 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) PrepDrugs 3. Prepare Meropenem serial dilutions in CAMHB with 16 µg/ml this compound PrepMedia->PrepDrugs DispenseDrugs 4. Dispense 50 µl of Meropenem-ANT2681 solutions into 96-well plate PrepDrugs->DispenseDrugs DispenseDrugs->AddInoculum Incubate 6. Incubate at 35°C for 16-20 hours AddInoculum->Incubate ReadMIC 7. Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

Caption: Workflow for meropenem-ANT2681 susceptibility testing.

References

Application Notes and Protocols for ANT2681 Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with notable activity against New Delhi metallo-β-lactamase-1 (NDM-1).[1][2][3] These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria, posing a significant threat to public health. This compound is being developed in combination with β-lactam antibiotics, such as meropenem, to restore their efficacy against MBL-producing resistant strains.[1][2][3][4] The mechanism of action involves the interaction of this compound with the dinuclear zinc ion cluster at the active site of MBLs, thereby preventing the hydrolysis of the β-lactam antibiotic.[4] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Chemical Formula C₁₂H₁₂F₂N₈O₄S₂
Molecular Weight 434.40 g/mol
Mechanism of Action Competitive Inhibitor of Metallo-β-Lactamases (MBLs)[1][2][3]
Target Dinuclear zinc ion cluster in the MBL active site[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5][6][7]
Recommended Stock Concentration 10 mM[5][6][7][8]
Maximum Final DMSO Concentration in Assays < 0.5% (v/v), ideally ≤ 0.1% (v/v)[9][10]
Storage of Stock Solution -20°C or -80°C, protected from light and moisture[9][11]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

  • Pre-weighing Preparation: Before handling this compound and DMSO, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.344 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 mol

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 mol x 434.40 g/mol = 0.004344 g = 4.344 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.344 mg of this compound, add 1 mL of DMSO.

    • For smaller amounts, it is recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing very small quantities.[12]

  • Solubilization:

    • Cap the tube securely.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.[9][11]

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous experimental systems, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity.[5][10]

  • Serial Dilution: It is recommended to perform serial dilutions of the 10 mM DMSO stock solution in DMSO to achieve an intermediate concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual dilution helps to prevent precipitation of the compound.

  • Final Dilution: Add the final DMSO-diluted this compound to the aqueous solution dropwise while gently vortexing or mixing to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v).[9][10] Always include a vehicle control (containing the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Mandatory Visualization

This compound Signaling Pathway: Inhibition of Metallo-β-Lactamase

ANT2681_Pathway cluster_Enzyme Metallo-β-Lactamase (MBL) Active Site cluster_Substrate Substrate & Inhibitor cluster_Outcome Reaction Outcome MBL MBL Enzyme (e.g., NDM-1) Zinc Dinuclear Zinc Ions (Zn²⁺) Hydrolysis Hydrolyzed (Inactive) Antibiotic MBL->Hydrolysis Catalyzes Hydrolysis NoHydrolysis Intact (Active) Antibiotic MBL->NoHydrolysis Inhibition of Hydrolysis BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Binds to Active Site This compound This compound This compound->MBL Competitively Binds to Active Site & Chelates Zinc Ions

Caption: this compound competitively inhibits MBLs by binding to the active site.

Experimental Workflow: this compound Stock Solution Preparation

ANT2681_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application Notes and Protocols: In Vitro Synergy Testing of Meropenem and ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant global health threat. ANT2681 is a novel, specific, and competitive MBL inhibitor designed to restore the activity of carbapenem antibiotics like meropenem against these resistant pathogens.[1][2] This document provides detailed application notes and protocols for the in vitro synergy testing of meropenem in combination with this compound, enabling researchers to assess their combined efficacy against MBL-producing bacteria.

This compound functions by inhibiting the enzymatic activity of MBLs, such as New Delhi Metallo-β-lactamase (NDM), through interaction with the dinuclear zinc ion cluster in the active site of the enzyme.[3][4] This inhibition protects meropenem from hydrolysis, allowing it to exert its bactericidal activity.

Data Presentation: Quantitative Synergy Data

The combination of meropenem with this compound has demonstrated significant potentiation of meropenem's activity against a broad range of MBL-producing Enterobacterales. The following tables summarize the key quantitative data from susceptibility studies.

Table 1: Meropenem MIC50/MIC90 Values with and without this compound against MBL-Positive Enterobacterales [1][2][5]

Organism SetMeropenem Alone (µg/mL)Meropenem + this compound (8 µg/mL) (µg/mL)
MBL-positive Enterobacterales (n=1,687)>32 / >320.25 / 8
NDM-producing CRE (n=1,108)>32 / >320.25 / 8

Table 2: Inhibitory Activity of Meropenem/ANT2681 Combination against Enterobacterales with Different MBLs [1][2][5]

MBL Type% Inhibited by Meropenem (8 µg/mL) + this compound (8 µg/mL)
VIM-positive74.9%
IMP-positive85.7%

Table 3: Comparative MIC90 Values of Meropenem/ANT2681 and Other Agents against NDM-Producing E. coli [1][5]

AgentMIC90 (µg/mL)
Meropenem-ANT26811
Aztreonam-avibactam (ATM-AVI)4
Cefiderocol (FDC)>32
Cefepime-taniborbactam (FEP-taniborbactam)>32

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the meropenem and this compound combination.

Materials:

  • Meropenem and this compound stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Microplate reader

Protocol:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of meropenem and this compound in CAMHB in separate tubes. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the appropriate meropenem dilution along the x-axis (columns).

    • Add 50 µL of the appropriate this compound dilution along the y-axis (rows). This creates a matrix of varying concentrations of both agents.

    • Include wells with each agent alone to determine their individual MICs.

    • Include a growth control well with no antibiotics.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To evaluate the rate and extent of bacterial killing by meropenem in combination with this compound.

Materials:

  • Meropenem and this compound stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Protocol:

  • Preparation:

    • Prepare tubes with CAMHB containing meropenem alone, this compound alone, the combination of meropenem and this compound at desired concentrations (e.g., based on MIC values from the checkerboard assay), and a growth control without any antibiotics.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 105 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viable Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment.

    • Interpretation:

      • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: A < 3 log10 decrease in CFU/mL from the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay bacterial_culture Bacterial Isolate (MBL-producing) inoculation_cb Inoculate with standardized bacterial suspension bacterial_culture->inoculation_cb inoculation_tk Inoculate with standardized bacterial suspension bacterial_culture->inoculation_tk meropenem Meropenem Stock plate_setup Prepare 96-well plate with serial dilutions meropenem->plate_setup tube_setup Prepare culture tubes with drug combinations meropenem->tube_setup This compound This compound Stock This compound->plate_setup This compound->tube_setup plate_setup->inoculation_cb incubation_cb Incubate 18-24h at 37°C inoculation_cb->incubation_cb read_mic Determine MIC incubation_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici tube_setup->inoculation_tk incubation_tk Incubate with shaking at 37°C inoculation_tk->incubation_tk sampling Sample at 0, 2, 4, 8, 12, 24h incubation_tk->sampling plating Plate serial dilutions sampling->plating counting Count CFU/mL plating->counting

Caption: Workflow for in vitro synergy testing of meropenem and this compound.

mechanism_of_action cluster_bacterium MBL-producing Bacterium meropenem Meropenem mbl Metallo-β-lactamase (MBL) meropenem->mbl Hydrolysis pbp Penicillin-Binding Protein (PBP) meropenem->pbp Binding This compound This compound This compound->mbl Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Mechanism of synergistic action between meropenem and this compound.

References

Application Notes and Protocols for ANT2681 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT2681 is a novel metallo-β-lactamase inhibitor (MBLi) developed to be co-administered with meropenem. This combination therapy is designed to combat infections caused by carbapenem-resistant Enterobacterales (CRE) that produce metallo-β-lactamases, such as New Delhi metallo-β-lactamase (NDM). Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for the clinical development and subsequent use of this drug combination. This document provides detailed application notes and protocols for establishing a robust quality control (QC) program for the susceptibility testing of the meropenem-ANT2681 combination.

These guidelines are based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for β-lactam/β-lactamase inhibitor combinations.[1][2] Given the novelty of this compound, specific QC ranges have not yet been formally established by these organizations. Therefore, this document provides a framework for selecting appropriate QC strains and a protocol for establishing in-house QC ranges.

Mechanism of Action: Meropenem-ANT2681

Meropenem, a carbapenem antibiotic, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, its efficacy is compromised by metallo-β-lactamases, which hydrolyze the carbapenem ring. This compound is a specific, competitive inhibitor of MBLs with potent activity against NDM enzymes.[2][3] It protects meropenem from degradation by these enzymes, thereby restoring its activity against MBL-producing bacteria.

cluster_0 Bacterial Cell Meropenem Meropenem Porin Porin Meropenem->Porin This compound This compound This compound->Porin PBP Penicillin-Binding Protein (PBP) Porin->PBP Meropenem MBL Metallo-β-Lactamase (e.g., NDM) Porin->MBL Meropenem Porin->MBL This compound CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to InactiveMeropenem Inactive Meropenem MBL->InactiveMeropenem Hydrolyzes MBL->InactiveMeropenem Inhibits

Mechanism of Action of Meropenem-ANT2681.

Recommended Quality Control Strains

A panel of well-characterized QC strains is essential to ensure the accuracy and precision of meropenem-ANT2681 susceptibility testing. The following strains are recommended for routine QC.

ATCC® NumberOrganismRelevant CharacteristicsPurpose
E. coli 25922Escherichia coliWild-type, susceptible to meropenem.To monitor the potency of meropenem.
P. aeruginosa 27853Pseudomonas aeruginosaWild-type, susceptible to meropenem.To monitor the potency of meropenem against a non-fermenter.
K. pneumoniae BAA-1705Klebsiella pneumoniaeKPC-2 producer (serine carbapenemase).To ensure the test can detect resistance to meropenem and to show the specificity of this compound for MBLs.
K. pneumoniae BAA-2146Klebsiella pneumoniaeNDM-1 producer (metallo-β-lactamase).Primary challenge strain. To verify the inhibitory activity of this compound.

Experimental Protocol: Broth Microdilution QC Testing

This protocol outlines the broth microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound. This method should be performed in accordance with CLSI document M07 and EUCAST guidelines.[1][2]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Meropenem analytical powder

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Recommended QC strains (see table above)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of meropenem and this compound in a suitable solvent as recommended by the manufacturer.

    • Further dilute the stock solutions in CAMHB to prepare working solutions.

  • Preparation of Microtiter Plates:

    • Prepare a solution of CAMHB containing a fixed concentration of this compound (e.g., 8 µg/mL).[3]

    • Dispense 50 µL of the this compound-containing CAMHB into each well of the microtiter plate, except for the growth control wells.

    • Prepare a serial two-fold dilution of meropenem across the wells of the plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

    • The final volume in each well after inoculation will be 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the QC strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.

    • Compare the observed MIC values for the QC strains with the expected ranges.

Start Start Prepare_QC_Culture Prepare fresh culture of QC strain Start->Prepare_QC_Culture Standardize_Inoculum Standardize inoculum to 0.5 McFarland Prepare_QC_Culture->Standardize_Inoculum Dilute_Inoculum Dilute inoculum for final concentration Standardize_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate plates with diluted QC strain Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare microtiter plates with meropenem dilutions and fixed this compound Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read and record MIC Incubate->Read_MIC Compare_Ranges Compare MIC to established QC ranges Read_MIC->Compare_Ranges End End Compare_Ranges->End

Experimental workflow for QC testing.

Establishing In-House Quality Control Ranges

As this compound is a novel compound, laboratories should establish their own QC ranges for the recommended strains. This should be done by following the principles outlined in CLSI document M23.

Protocol for Establishing QC Ranges:

  • Inter-laboratory Study Design: Ideally, a multi-center study involving at least three laboratories should be conducted to establish robust QC ranges.

  • Data Collection: Each laboratory should test each recommended QC strain on at least 20 different days.

  • Data Analysis:

    • Calculate the mean and standard deviation of the log2 MIC values.

    • The proposed QC range is typically the mean ± 2 standard deviations.

    • The range should encompass at least 95% of the obtained MIC values.

Expected MIC Ranges for Quality Control Strains

The following table provides the established QC ranges for meropenem alone and proposed acceptable ranges for meropenem-ANT2681. The ranges for the combination are illustrative and should be established by individual laboratories or through collaborative studies.

QC StrainMeropenem MIC Range (µg/mL)Proposed Meropenem-ANT2681 (8 µg/mL) MIC Range (µg/mL)
E. coli ATCC 259220.008 - 0.060.008 - 0.06
P. aeruginosa ATCC 278530.25 - 10.25 - 1
K. pneumoniae ATCC BAA-170516 - 640.5 - 2
K. pneumoniae ATCC BAA-214616 - >1280.125 - 1

Note: The proposed ranges for meropenem-ANT2681 are hypothetical and require validation. For E. coli and P. aeruginosa, no significant change in MIC is expected as this compound should not affect meropenem's activity against strains lacking MBLs. For K. pneumoniae ATCC BAA-1705, a slight reduction in MIC may be observed, but not to the same extent as with MBL producers. For the NDM-producing strain, a significant reduction in the meropenem MIC is the expected outcome and the primary indicator of a successful test.

Troubleshooting Out-of-Range QC Results

If a QC result falls outside the established range, the following steps should be taken:

  • Review the entire testing process: Check for clerical errors, proper inoculum preparation, correct media and reagents, and appropriate incubation conditions.

  • Repeat the test: Re-test the out-of-range strain.

  • Test a new culture: If the repeat result is still out of range, use a fresh subculture of the QC strain.

  • Investigate further: If the issue persists, investigate other potential sources of error, such as reagent contamination or equipment malfunction. Patient results should not be reported until the QC issue is resolved.

Conclusion

A robust quality control program is fundamental for the reliable susceptibility testing of the novel meropenem-ANT2681 combination. By utilizing a well-defined panel of QC strains and adhering to standardized protocols, researchers and clinical laboratories can ensure the accuracy and reproducibility of their results, which is essential for the successful development and clinical application of this important new therapeutic agent.

References

Application Notes and Protocols for ANT2681 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ANT2681 is a preclinical candidate currently under investigation. The information provided below is based on published preclinical research. Detailed clinical trial protocols are not yet publicly available. Researchers should consult the latest publications and regulatory guidance for the most current information.

Introduction

This compound is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM). It is being developed in combination with the carbapenem antibiotic meropenem for the treatment of serious infections caused by MBL-producing Gram-negative bacteria, a significant threat to global health.[1][2][3] The combination of this compound with meropenem aims to restore the antibiotic's efficacy against otherwise resistant bacterial strains. In 2019, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to the combination of this compound and meropenem for the treatment of complicated urinary tract infections (cUTI), a status that encourages the development of new antibacterial drugs.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of MBLs.[3][5] These enzymes, which are produced by certain bacteria, inactivate β-lactam antibiotics like meropenem by hydrolyzing their characteristic β-lactam ring. MBLs require zinc ions for their catalytic activity. This compound specifically interacts with the dinuclear zinc ion cluster within the active site of the MBL enzyme.[2][6] By binding to this site, this compound prevents the MBL from hydrolyzing meropenem, thereby protecting the antibiotic and allowing it to exert its antibacterial effect on the pathogen.

ANT2681_Mechanism_of_Action cluster_bacteria MBL-producing Bacterium cluster_inhibition Inhibition by this compound Meropenem Meropenem MBL_enzyme Metallo-β-lactamase (MBL) (with Zinc ions) Meropenem->MBL_enzyme Hydrolysis Bacterial_Cell_Wall_Synthesis Bacterial_Cell_Wall_Synthesis Meropenem->Bacterial_Cell_Wall_Synthesis Inhibits Hydrolyzed_Meropenem Inactive Meropenem MBL_enzyme->Hydrolyzed_Meropenem Inactive_MBL Inactive MBL-ANT2681 Complex MBL_enzyme->Inactive_MBL This compound This compound This compound->MBL_enzyme Inhibition Bacterial_Cell_Death Bacterial_Cell_Death Bacterial_Cell_Wall_Synthesis->Bacterial_Cell_Death Leads to

Figure 1: Mechanism of action of this compound in combination with meropenem.

Data Presentation

In Vitro Efficacy

The combination of this compound with meropenem has demonstrated significant in vitro activity against a large number of MBL-producing Enterobacterales clinical isolates.

Table 1: In Vitro Susceptibility of Meropenem in Combination with this compound against MBL-Positive Enterobacterales

Organism SetNumber of IsolatesMeropenem MIC50/MIC90 (μg/mL)Meropenem + this compound (8 μg/mL) MIC50/MIC90 (μg/mL)Reference
MBL-positive Enterobacterales1,687>32 / >320.25 / 8[3][7]
NDM-producing Enterobacterales1,108>32 / >320.25 / 8[3][7]
VIM-positive Enterobacterales---[3][7]
IMP-positive Enterobacterales---[3][7]

Note: The combination of 8 μg/mL of both meropenem and this compound inhibited 74.9% of VIM-positive and 85.7% of IMP-positive Enterobacterales tested.[3][7]

Table 2: Comparative In Vitro Activity of Meropenem-ANT2681 and Other Agents against NDM-producing Enterobacterales

Antibacterial AgentMIC90 (μg/mL)Reference
Meropenem-ANT26818[3]
Cefiderocol8[3]
Cefepime-taniborbactam32[3]
Aztreonam-avibactam0.5[3]

Table 3: In Vitro Susceptibility of NDM-positive E. coli to Meropenem-ANT2681 and Comparators

Antibacterial AgentMIC90 (μg/mL)Reference
Meropenem-ANT26811[3]
Aztreonam-avibactam4[3]
Cefiderocol>32[3]
Cefepime-taniborbactam>32[3]
In Vivo Pharmacodynamics

Pharmacodynamic studies in a murine neutropenic thigh infection model have been conducted to determine the efficacy of the meropenem-ANT2681 combination.

Table 4: Pharmacodynamic Parameters of Meropenem-ANT2681 in a Murine Thigh Infection Model against NDM-producing Enterobacteriaceae

ParameterValueModel SystemReference
Meropenem background dose50 mg/kg every 4h (s.c.)Murine neutropenic thigh model[2][5]
This compound half-maximal effect dose89 mg/kg every 4h (i.v.)Murine neutropenic thigh model[2][5]
Relevant pharmacodynamic index for this compoundArea Under the Curve (AUC)Murine neutropenic thigh model[2][5]
Stasis achievement (fT > potentiated meropenem MIC)40%Murine neutropenic thigh model[2]
Stasis achievement (this compound AUC)700 mg·h/LMurine neutropenic thigh model[2]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodologies described in the preclinical studies of this compound.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound against bacterial isolates.

Materials:

  • Bacterial isolates (e.g., NDM-producing E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem powder

  • This compound powder

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of meropenem in an appropriate solvent.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of meropenem in CAMHB across the wells of the microtiter plates.

    • Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the meropenem dilutions.

    • Include control wells: growth control (no antibiotic), sterility control (no bacteria), and meropenem-only control.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

In_Vitro_Susceptibility_Workflow Start Start Prepare_Reagents Prepare Meropenem and This compound Stock Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well plates with Meropenem dilutions and fixed this compound concentration Prepare_Reagents->Plate_Setup Inoculum_Prep Prepare standardized bacterial inoculum Plate_Setup->Inoculum_Prep Inoculation Inoculate plates Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End Read_MIC->End

Figure 2: Workflow for in vitro susceptibility testing.
Murine Neutropenic Thigh Infection Model

This is a generalized protocol based on the pharmacodynamic studies of this compound.[2][5] Specific pathogen strains and animal models may require protocol adjustments.

Objective: To evaluate the in vivo efficacy of meropenem-ANT2681 combination therapy.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial culture of the test organism (e.g., NDM-producing K. pneumoniae)

  • Meropenem for injection

  • This compound for injection

  • Saline or appropriate vehicle

  • Thigh tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice to induce a neutropenic state (typically 3-4 days prior to infection).

  • Infection:

    • Prepare a standardized inoculum of the test bacteria.

    • Inject a defined bacterial load (e.g., 106 - 107 CFU) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer meropenem and this compound via appropriate routes (e.g., subcutaneous for meropenem, intravenous for this compound) at predefined dosing schedules.

    • Include control groups: untreated, meropenem-only, and this compound-only.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thigh muscle.

    • Homogenize the thigh tissue in a known volume of saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control groups to determine the efficacy of the combination therapy.

Murine_Thigh_Infection_Model_Workflow Start Start Induce_Neutropenia Induce Neutropenia in Mice Start->Induce_Neutropenia Infect_Mice Infect Thigh Muscle with Bacterial Inoculum Induce_Neutropenia->Infect_Mice Initiate_Treatment Administer Meropenem-ANT2681 and Control Treatments Infect_Mice->Initiate_Treatment Euthanize_and_Harvest Euthanize Mice and Harvest Thigh Tissue Initiate_Treatment->Euthanize_and_Harvest Determine_CFU Homogenize Tissue and Determine Bacterial Load (CFU) Euthanize_and_Harvest->Determine_CFU Analyze_Data Analyze and Compare Treatment Efficacy Determine_CFU->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the murine neutropenic thigh infection model.

Future Directions in Clinical Research

While detailed clinical trial protocols are not yet public, the preclinical data suggests that future clinical research will likely focus on:

  • Phase 1 studies: To evaluate the safety, tolerability, and pharmacokinetics of this compound alone and in combination with meropenem in healthy volunteers.

  • Phase 2/3 studies: To assess the efficacy and safety of the meropenem-ANT2681 combination in patients with complicated urinary tract infections (cUTI), hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and other serious infections caused by MBL-producing Enterobacterales.

Researchers interested in the clinical development of this compound should monitor clinical trial registries and publications from Antabio SAS for the latest information.

References

Application Notes and Protocols for Studying MBL-Mediated Resistance Mechanisms with ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of metallo-β-lactamase (MBL)-producing Gram-negative bacteria pose a significant threat to public health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][2] ANT2681 is a novel, specific, and competitive inhibitor of MBLs with potent activity, particularly against New Delhi metallo-β-lactamase (NDM).[3][4] It is currently in development in combination with meropenem to address the challenge of MBL-mediated resistance.[4][5]

This compound restores the in vitro and in vivo efficacy of meropenem against MBL-producing Enterobacterales by inhibiting the enzymatic activity of MBLs.[3][5] Its mechanism of action involves interaction with the dinuclear zinc ion cluster at the active site of the MBL enzyme.[2][5] These application notes provide detailed protocols and data for utilizing this compound as a tool to study MBL-mediated resistance mechanisms.

Quantitative Data

Table 1: In Vitro Activity of Meropenem in Combination with this compound against MBL-Producing Enterobacterales
Organism SubsetMeropenem MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
All MBL-Positive Enterobacterales (n=1,687)
MIC₅₀>320.25
MIC₉₀>328
NDM-Positive Enterobacterales (n=1,108)
MIC₅₀>320.25
MIC₉₀>328
VIM-Positive Enterobacterales (n=251)
% Inhibited-74.9%
IMP-Positive Enterobacterales (n=49)
% Inhibited-85.7%

Data compiled from studies on a large collection of clinical isolates.[3][6][7]

Table 2: Inhibitory Activity of this compound against Purified MBL Enzymes
Metallo-β-LactamaseKᵢ (nM)
NDM-140
VIM-1100
VIM-2680
IMP-16300

Kᵢ (inhibition constant) values indicate the concentration of this compound required to produce half-maximal inhibition.[6]

Table 3: Pharmacodynamic Parameters of this compound in a Murine Thigh Infection Model with NDM-Producing Enterobacteriaceae
ParameterValue
This compound Dose for Half-Maximal Effect (with Meropenem 50 mg/kg q4h)89 mg/kg q4h i.v.
Key Pharmacodynamic IndexArea Under the Concentration-Time Curve (AUC)
This compound AUC for Bacterial Stasis (with Meropenem fT>MIC of 40%)700 mg·h/liter

Data from a neutropenic murine thigh infection model.[2][5]

Signaling Pathways and Mechanisms

The primary mechanism of resistance addressed by this compound is the enzymatic degradation of β-lactam antibiotics by MBLs. The following diagram illustrates this process and the inhibitory action of this compound.

MBL_Inhibition cluster_resistance MBL-Mediated Resistance cluster_inhibition Inhibition by this compound BetaLactam β-Lactam Antibiotic (e.g., Meropenem) MBL Metallo-β-Lactamase (e.g., NDM-1) BetaLactam->MBL Hydrolysis Inactive_Metabolite Inactive Metabolite MBL->Inactive_Metabolite This compound This compound MBL_inhibited Metallo-β-Lactamase (e.g., NDM-1) This compound->MBL_inhibited Competitive Binding to Active Site (Zinc Ions) Inactive_Complex Inactive MBL-ANT2681 Complex MBL_inhibited->Inactive_Complex

Caption: Mechanism of MBL-mediated resistance and its inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution (Checkerboard Assay)

This protocol is designed to assess the in vitro synergy between meropenem and this compound against MBL-producing bacterial isolates.

Materials:

  • MUELLER-HINTON BROTH (MHB), CATION-ADJUSTED

  • Sterile 96-well microtiter plates

  • Meropenem stock solution

  • This compound stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard and diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • Sterile diluent (e.g., sterile water or saline)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of meropenem in MHB along the x-axis of the 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Prepare serial twofold dilutions of this compound in MHB along the y-axis of the plate (e.g., from 16 µg/mL to 0.25 µg/mL). A fixed concentration of this compound (e.g., 8 µg/mL) can also be used.

  • Inoculate Plates: Add the diluted bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible growth of the organism.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy, additivity, or antagonism.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute) start->prep_inoculum prep_plates Prepare 96-well plate with serial dilutions of Meropenem and this compound prep_inoculum->prep_plates inoculate Inoculate wells with bacterial suspension prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs (lowest concentration with no visible growth) incubate->read_mic analyze Analyze Data (e.g., calculate FIC index) read_mic->analyze end End analyze->end

Caption: Workflow for determining MIC using the checkerboard method.

Protocol 2: MBL Enzyme Inhibition Assay

This protocol is to determine the inhibitory activity (IC₅₀ or Kᵢ) of this compound against purified MBL enzymes.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Substrate (e.g., a chromogenic cephalosporin like CENTA or nitrocefin)

  • This compound stock solution

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the MBL enzyme. Incubate for a defined period at room temperature.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Hydrolysis: Measure the change in absorbance over time at the appropriate wavelength for the substrate using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • For Kᵢ determination, perform the assay with varying substrate and inhibitor concentrations and fit the data to the appropriate model for competitive inhibition (e.g., Michaelis-Menten kinetics).

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with varying concentrations of this compound prepare_reagents->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate measure_absorbance Monitor absorbance change over time add_substrate->measure_absorbance calculate_velocity Calculate initial reaction velocities measure_absorbance->calculate_velocity determine_ic50_ki Determine IC50 and/or Ki values calculate_velocity->determine_ic50_ki end End determine_ic50_ki->end

Caption: Workflow for MBL enzyme inhibition assay.

Protocol 3: Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of meropenem and this compound in a setting that mimics a deep-seated infection in an immunocompromised host.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide for inducing neutropenia

  • MBL-producing bacterial strain

  • Meropenem for injection

  • This compound for injection

  • Saline

  • Anesthetic

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.

  • Infection: On day 0, anesthetize the mice and inject a defined inoculum of the MBL-producing bacterial strain (e.g., 10⁶ CFU) into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, this compound, the combination, or vehicle control via the appropriate route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine pharmacodynamic parameters.

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.

  • Bacterial Load Determination: Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial loads between treatment groups and the control group to determine the efficacy of the treatment regimens.

Murine_Thigh_Model start Start induce_neutropenia Induce Neutropenia in Mice (Cyclophosphamide) start->induce_neutropenia infect_thigh Infect Thigh Muscle with MBL-producing Bacteria induce_neutropenia->infect_thigh administer_treatment Administer Meropenem, this compound, Combination, or Vehicle infect_thigh->administer_treatment euthanize_and_harvest Euthanize Mice at 24h and Harvest Thighs administer_treatment->euthanize_and_harvest homogenize_and_plate Homogenize Thighs and Plate for CFU Count euthanize_and_harvest->homogenize_and_plate determine_efficacy Determine Efficacy by Comparing Bacterial Loads homogenize_and_plate->determine_efficacy end End determine_efficacy->end

Caption: Workflow for the neutropenic murine thigh infection model.

Conclusion

This compound is a valuable research tool for investigating MBL-mediated antibiotic resistance. The provided data and protocols offer a framework for researchers to study the efficacy of MBL inhibitors, explore the mechanisms of resistance, and evaluate novel therapeutic strategies against challenging Gram-negative pathogens. These standardized methods will facilitate the comparison of results across different studies and contribute to the development of new treatments to combat this critical public health threat.

References

Laboratory guidelines for handling and storing ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ANT2681 is a research compound for laboratory use only and is not intended for human or veterinary use. A comprehensive Safety Data Sheet (SDS) for this compound is not currently available. Therefore, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. The information provided in these application notes is based on publicly available research and general laboratory safety guidelines. All users must adhere to their institution's safety protocols and conduct their own risk assessments before use.

Introduction

This compound is a potent and specific inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes, which are a significant contributor to carbapenem resistance in Gram-negative bacteria.[1][2] It functions as a competitive, noncovalent inhibitor by interacting with the dinuclear zinc ion cluster within the active site of metallo-β-lactamases (MBLs).[3][4] this compound is being developed for clinical use in combination with meropenem to combat infections caused by NDM-producing Enterobacteriaceae.[1][2][3] It has been shown to restore the in vitro and in vivo efficacy of meropenem against a wide range of MBL-producing clinical isolates.[5][6][7]

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueReference
Chemical Formula C₁₂H₁₂F₂N₈O₄S₂[8]
Molecular Weight 434.40 g/mol [8]
Appearance Solid powder[8]
Purity >98% (typical)[8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[8]

Handling and Storage

As a formal Safety Data Sheet (SDS) is not available, the following guidelines are based on general best practices for handling research compounds with unknown hazards.

3.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are required to protect from splashes or airborne particles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powder, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

3.2. Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionTemperatureDurationAdditional NotesReference
Short-term 0 - 4°CDays to weeksStore in a dry, dark environment.[8]
Long-term -20°CMonths to yearsStore in a dry, dark environment.[8]

3.3. Stock Solution Preparation and Storage

This compound is soluble in DMSO.[8] The following is a general protocol for preparing a stock solution.

  • Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).

    • Vortex briefly until the compound is fully dissolved.

  • Storage:

    • Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C in the dark.

    • Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.

3.4. Spill and Waste Disposal

  • Spills: In case of a spill, decontaminate the area using an appropriate method. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area. For liquid spills, absorb with an inert material. The contaminated materials should be placed in a sealed container for proper disposal.

  • Waste Disposal: All waste containing this compound (e.g., unused compound, contaminated labware, solutions) should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Mechanism of Action

This compound is a specific inhibitor of metallo-β-lactamases (MBLs), with potent activity against NDM enzymes.[6][7] MBLs are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics, including carbapenems like meropenem.[9] this compound acts by binding to the dinuclear zinc ion cluster in the active site of the MBL, preventing the hydrolysis of the β-lactam antibiotic.[3][10] This restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.

ANT2681_Mechanism_of_Action cluster_bacterium Bacterial Periplasm Meropenem Meropenem NDM1 NDM-1 Enzyme (Metallo-β-lactamase) Meropenem->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Binding HydrolyzedMeropenem Inactive Meropenem NDM1->HydrolyzedMeropenem InhibitedNDM1 Inhibited NDM-1 NDM1->InhibitedNDM1 This compound This compound This compound->NDM1 Inhibition CellWall Cell Wall Synthesis PBP->CellWall Inhibition

Mechanism of this compound action in bacteria.

Experimental Protocols

The following are representative protocols for in vitro experiments involving this compound. These should be adapted and optimized based on the specific bacterial strains and experimental conditions.

5.1. In Vitro Susceptibility Testing: Broth Microdilution (Checkerboard Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound against a bacterial isolate.

Workflow for Checkerboard Assay

Checkerboard_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria add_bacteria Inoculate Wells with Bacterial Suspension prep_bacteria->add_bacteria prep_plate Prepare 96-well Plate with Serial Dilutions of Meropenem add_this compound Add Fixed Concentration of this compound to each well (e.g., 8 µg/mL) prep_plate->add_this compound add_this compound->add_bacteria incubate Incubate at 35-37°C for 16-20 hours add_bacteria->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for the checkerboard susceptibility assay.

Materials:

  • This compound stock solution (in DMSO)

  • Meropenem powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate (e.g., NDM-producing E. coli or K. pneumoniae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Meropenem Stock Solution: Prepare a stock solution of meropenem in an appropriate solvent (e.g., water or buffer) according to CLSI guidelines.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Microtiter Plate:

    • Perform serial two-fold dilutions of meropenem in CAMHB across the columns of the 96-well plate.

    • Add a fixed concentration of this compound to each well containing the meropenem dilutions. A commonly used concentration is 8 µg/mL.[6][7] Ensure the final DMSO concentration is low (typically ≤1%) and does not affect bacterial growth.

    • Include appropriate controls:

      • Growth control (no antibiotic or inhibitor)

      • Sterility control (no bacteria)

      • Meropenem only control

      • This compound only control

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of meropenem, in the presence of the fixed concentration of this compound, that completely inhibits visible bacterial growth.

5.2. Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • This compound stock solution (in DMSO)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Sterile 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Dilute the purified MBL enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of nitrocefin in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted MBL enzyme to each well.

    • Add the serial dilutions of this compound to the wells.

    • Include controls:

      • Enzyme only (no inhibitor)

      • Substrate only (no enzyme)

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).

Data Presentation

The following tables provide examples of how to present quantitative data from the described experiments.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against NDM-producing E. coli

Bacterial StrainMeropenem MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli NDM-164164
E. coli NDM-5128264
E. coli NDM-7320.564

Table 2: Inhibitory Activity of this compound against Purified MBLs

EnzymeIC₅₀ (nM)
NDM-140
VIM-1100
IMP-16300

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

References

Application Notes and Protocols for Evaluating ANT2681 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM), which effectively inactivate carbapenem antibiotics. ANT2681 is a novel, specific, and competitive MBL inhibitor developed to counteract this resistance mechanism.[1][2][3] It is designed for co-administration with a β-lactam antibiotic, such as meropenem (MEM), to restore its efficacy against MBL-producing bacteria.[4][5] The primary mechanism of this compound involves the inhibition of the MBL's enzymatic activity through interaction with the dinuclear zinc ion cluster within the active site.[4][6][7]

These application notes provide detailed protocols for cell-based assays crucial for evaluating the in vitro efficacy of this compound in a research or drug development setting.

Mechanism of Action: this compound Inhibition of NDM-type Metallo-β-Lactamase

NDM-type enzymes require zinc ions as cofactors for their catalytic activity. They hydrolyze the β-lactam ring of carbapenem antibiotics like meropenem, rendering them ineffective. This compound acts as a competitive inhibitor, binding to the active site of the NDM enzyme and chelating the essential zinc ions. This inhibition prevents the degradation of meropenem, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.

cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: With this compound Meropenem_1 Meropenem NDM NDM Enzyme (Active Site with Zn²⁺) Meropenem_1->NDM Binds to Hydrolysis Hydrolyzed Meropenem (Inactive) NDM->Hydrolysis Hydrolyzes PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Survival CellWall->Lysis Maintains This compound This compound NDM_inhibited Inhibited NDM Enzyme (this compound-Zn²⁺ Complex) This compound->NDM_inhibited Inhibits Meropenem_2 Meropenem PBP_2 Penicillin-Binding Protein (PBP) Meropenem_2->PBP_2 Binds to CellWall_inhibited Inhibited Cell Wall Synthesis PBP_2->CellWall_inhibited Inhibition Lysis_2 Cell Lysis CellWall_inhibited->Lysis_2 Leads to

Caption: Mechanism of this compound action in restoring Meropenem efficacy.

Application Note 1: Potentiation of Meropenem Activity by this compound

This section details the primary assay for evaluating this compound: its ability to lower the Minimum Inhibitory Concentration (MIC) of meropenem against NDM-producing Enterobacterales.

Data Presentation: Meropenem MIC Restoration

The efficacy of this compound is quantified by the fold-reduction in the meropenem MIC. Data is typically presented as MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested bacterial isolates, respectively.

Bacterial GroupCarbapenemase ProfileMeropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
EnterobacteralesNDM only (n=1,108)>328
EnterobacteralesVIM positive (n=251)>32>32
EnterobacteralesIMP positive (n=49)32>32
E. coliNDM positive>321
Data synthesized from studies on large collections of clinical isolates.[1][3][5]
Experimental Protocol: Broth Microdilution MIC Assay for Combination Therapy

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of meropenem in the presence of a fixed concentration of this compound.

1. Materials

  • NDM-producing bacterial isolates (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem (MEM) stock solution

  • This compound stock solution (dissolved in DMSO)[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

2. Procedure

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare a solution of this compound in CAMHB at double the desired final fixed concentration (e.g., prepare a 16 µg/mL solution for a final concentration of 8 µg/mL).[5]

    • In a 96-well plate, add 50 µL of this this compound-containing CAMHB to wells 1 through 11. Add 100 µL to well 12 (growth control).

    • Prepare a stock solution of meropenem at a concentration of 1280 µg/mL.

    • Add 100 µL of the meropenem stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the inhibitor control (this compound only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12). This brings the total volume in each well to 100 µL and dilutes the drugs and inhibitor to their final concentrations.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of meropenem (in the presence of this compound) that completely inhibits visible growth of the organism.

Workflow Diagram: Broth Microdilution Assay

cluster_workflow Broth Microdilution Workflow for MEM + this compound start Start: Select Bacterial Colony prep_inoculum Prepare 0.5 McFarland Suspension start->prep_inoculum dilute_inoculum Dilute to Final Inoculum (5 x 10⁵ CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate with this compound in Broth serial_dilute Create 2-fold Serial Dilution of Meropenem prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Workflow for determining the MIC of Meropenem with this compound.

Application Note 2: Determining the Optimal Fixed Concentration of this compound

To be effective in a clinical setting, a fixed concentration of the inhibitor must be chosen. This assay helps determine the concentration of this compound that provides maximal or near-maximal potentiation of meropenem without providing a benefit at ever-increasing concentrations.

Data Presentation: this compound Concentration vs. Meropenem MIC

Studies have shown that for NDM-producing CRE, an this compound concentration of ≥8 µg/mL is required to reduce the meropenem MIC90 to clinically relevant levels (≤8 µg/mL).[5] Further increases in the this compound concentration provide diminishing returns.

Fixed this compound Conc. (µg/mL)Meropenem MIC90 against NDM-CRE (µg/mL)
0>64
164
232
416
84
164
Data adapted from Zalacain et al., 2021.[5]
Experimental Protocol: MIC Testing with Varying Inhibitor Concentrations

This protocol is a variation of the standard MIC assay, where multiple plates are set up, each with a different fixed concentration of this compound.

1. Materials:

  • Same as in Application Note 1.

2. Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described previously.

  • Plate Preparation:

    • Set up a series of 96-well plates. Each plate will correspond to a single fixed concentration of this compound (e.g., 0, 1, 2, 4, 8, 16 µg/mL).

    • For each plate, prepare the CAMHB containing double the final concentration of the respective this compound concentration.

    • In each plate, create a 2-fold serial dilution of meropenem as described in the previous protocol.

  • Inoculation, Incubation, and Interpretation:

    • Inoculate all plates with the same bacterial inoculum.

    • Incubate all plates under identical conditions.

    • Read the meropenem MIC from each plate.

  • Data Analysis:

    • Plot the meropenem MIC value against the fixed concentration of this compound. The optimal concentration is typically the "elbow" of the curve, where further increases in inhibitor concentration do not significantly decrease the antibiotic's MIC.

Logical Diagram: Selecting Optimal Inhibitor Concentration

cluster_logic Logic for Determining Optimal this compound Concentration conc_increase Increase this compound Concentration mic_decrease Meropenem MIC Decreases conc_increase->mic_decrease potentiation Potentiation Effect Observed mic_decrease->potentiation plateau MIC Reduction Plateaus mic_decrease->plateau Does further increase significantly lower MIC? plateau->conc_increase Yes optimal_conc Optimal Concentration Identified plateau->optimal_conc No

Caption: Decision logic for identifying the optimal fixed inhibitor dose.

References

Application Notes and Protocols for Measuring ANT2681 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to measure the inhibitory activity of ANT2681, a potent metallo-β-lactamase inhibitor (MBLi). The protocols detailed below are essential for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria, posing a significant threat to public health.[1][4] this compound is being developed for clinical use in combination with the carbapenem antibiotic meropenem to restore its efficacy against MBL-producing Enterobacterales.[1][5][6] The mechanism of action of this compound involves a non-covalent interaction with the dinuclear zinc ion cluster located in the active site of MBLs, which is crucial for their hydrolytic activity against β-lactam antibiotics.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and synergistic activity of this compound in combination with meropenem.

Table 1: In Vitro Susceptibility of Meropenem in Combination with this compound against MBL-Producing Enterobacterales

Organism SubgroupMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)Reference
All MBL-Positive Enterobacterales (n=1,687)>32 / >320.25 / 8[1][7]
NDM-Positive Enterobacterales (n=1,108)>32 / >320.25 / 8[1][7]
VIM-Positive EnterobacteralesNot Specified74.9% inhibited at 8 µg/mL of both[1][2]
IMP-Positive EnterobacteralesNot Specified85.7% inhibited at 8 µg/mL of both[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

ParameterValueConditionsReference
This compound Half-Maximal Effect (E50)89 mg/kg q4h i.v.On a background of meropenem at 50 mg/kg q4h s.c.[5][8]
Pharmacodynamic Index for this compoundArea Under the Curve (AUC)Dose fractionation study[5][8]
Stasis AchievementfT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter3-dimensional surface fit to pharmacodynamic data from 5 NDM-producing strains[5][9]

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting the activity of metallo-β-lactamases. The diagram below illustrates the mechanism of β-lactam resistance conferred by MBLs and the inhibitory action of this compound.

ANT2681_Mechanism_of_Action cluster_bacteria Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-lactamase (e.g., NDM-1) Meropenem->MBL Hydrolyzed by CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis InactiveMeropenem Inactive Meropenem MBL->InactiveMeropenem InhibitedMBL Inhibited MBL BacterialSurvival Bacterial Survival and Resistance InactiveMeropenem->BacterialSurvival This compound This compound This compound->MBL Inhibits

This compound inhibits MBLs, protecting meropenem from degradation.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's inhibitory activity are provided below.

Metallo-β-Lactamase (MBL) Inhibition Assay (IC50 Determination)

This enzymatic assay directly measures the inhibitory potency of this compound against a purified MBL enzyme.

MBL_Inhibition_Assay_Workflow prep Prepare Reagents: - Purified MBL Enzyme - this compound Serial Dilutions - Nitrocefin Substrate - Assay Buffer plate Plate Setup (96-well): - Add Assay Buffer - Add this compound or control - Add MBL Enzyme prep->plate incubate Pre-incubation: Allow inhibitor-enzyme binding (e.g., 10-15 min at RT) plate->incubate react Initiate Reaction: Add Nitrocefin to all wells incubate->react measure Kinetic Measurement: Read absorbance at 490 nm over time (e.g., 10-15 min) react->measure analyze Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [this compound] - Determine IC50 value measure->analyze

Workflow for determining the IC50 of this compound against MBLs.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • MBL Enzyme Stock: Prepare a stock solution of purified MBL (e.g., NDM-1) in assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

    • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

    • Nitrocefin Stock: Prepare a stock solution (e.g., 10 mM) of the chromogenic substrate nitrocefin in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add the desired volume of this compound dilution or DMSO as a control.

    • Add the MBL enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the nitrocefin solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Checkerboard Synergy Assay

This whole-cell assay determines the synergistic effect of this compound and meropenem against a specific bacterial strain.

Checkerboard_Assay_Workflow prep Prepare Reagents: - Meropenem Serial Dilutions (horizontal) - this compound Serial Dilutions (vertical) - Bacterial Inoculum (0.5 McFarland) plate Plate Setup (96-well): Create a 2D matrix of meropenem and This compound concentrations prep->plate inoculate Inoculate Plate: Add bacterial suspension to all wells plate->inoculate incubate Incubation: Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Visually determine the MIC of meropenem at each this compound concentration incubate->read analyze Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) read->analyze

Workflow for the checkerboard synergy assay.

Protocol:

  • Reagent Preparation:

    • Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., an NDM-producing E. coli strain) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard.

    • Drug Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent and then dilute in MHB to the desired starting concentrations.

  • Assay Procedure (96-well plate format):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of meropenem along the x-axis (e.g., columns 1-10).

    • Perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).

    • This creates a two-dimensional matrix of drug concentrations. Include appropriate controls (no drug, each drug alone).

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Murine Thigh Infection Model

This in vivo model assesses the efficacy of the meropenem-ANT2681 combination in a living system.

Murine_Thigh_Model_Workflow neutropenia Induce Neutropenia in Mice: Administer cyclophosphamide infection Induce Thigh Infection: Intramuscular injection of bacterial suspension neutropenia->infection treatment Administer Treatment: - Meropenem + this compound - Meropenem alone - Vehicle control infection->treatment euthanasia Euthanasia and Tissue Harvest: At a defined time point (e.g., 24h) treatment->euthanasia homogenize Homogenize Thigh Tissue euthanasia->homogenize plate Plate Serial Dilutions: On appropriate agar medium homogenize->plate count Colony Forming Unit (CFU) Count: After incubation plate->count analyze Data Analysis: Compare CFU counts between treatment groups count->analyze

Workflow for the murine thigh infection model.

Protocol:

  • Animal Preparation:

    • Use female ICR (CD-1) mice (or a similar strain).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection:

    • On day 0, inject a standardized inoculum of the test bacterium (e.g., NDM-producing K. pneumoniae) into the thigh muscle of the mice.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment administration.

    • Administer meropenem (subcutaneously) and this compound (intravenously or as determined by its pharmacokinetic profile) at various doses and schedules. Include control groups receiving vehicle and meropenem alone.

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer (e.g., PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the bacterial load (log10 CFU/thigh) for each treatment group.

    • Compare the bacterial load in the treated groups to the control groups to determine the efficacy of the treatment. A static effect is defined as no change in bacterial load compared to the start of treatment, while a cidal effect is a reduction in bacterial load.

References

Application Notes and Protocols for ANT2681 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] MBLs are a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, as they hydrolyze the β-lactam ring, rendering the antibiotics inactive. This compound is under development in combination with the carbapenem antibiotic meropenem to combat infections caused by MBL-producing bacteria.[1][2][3] High-throughput screening (HTS) assays are crucial for the discovery and characterization of MBL inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify potent inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of MBLs.[1] The active site of MBLs contains one or two zinc ions that are essential for the hydrolysis of the amide bond in the β-lactam ring of antibiotics. This compound interacts with this dinuclear zinc ion cluster, preventing the enzyme from breaking down β-lactam antibiotics.[1] This restores the effectiveness of co-administered antibiotics like meropenem against MBL-producing bacteria.

cluster_pathway Mechanism of Action of this compound MBL Metallo-β-Lactamase (MBL) (e.g., NDM-1) InactiveAntibiotic Inactive Antibiotic MBL->InactiveAntibiotic BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Hydrolysis BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibition This compound This compound This compound->MBL Inhibition CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Leads to cluster_workflow HTS Workflow for MBL Inhibitor Discovery start Start primary_screen Primary Screen (e.g., Nitrocefin Assay) start->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response & IC50 Determination hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Fluorescence Assay, Orthogonal Screens) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End lead_optimization->end cluster_logic Logical Relationship of HTS Assay Components Enzyme MBL Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate (e.g., Nitrocefin) Substrate->Reaction Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Binds to Signal Signal Generation (Colorimetric or Fluorescent) Reaction->Signal Detection Signal Detection Signal->Detection

References

Troubleshooting & Optimization

Troubleshooting ANT2681 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ANT2681 insolubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is a novel metallo-β-lactamase inhibitor (MBLi).[1][2][3] It is being developed for use in combination with meropenem to combat infections caused by NDM-producing Enterobacteriaceae.[1][2][4][5][6][7] this compound works by inhibiting the enzymatic activity of metallo-β-lactamases through interaction with the dinuclear zinc ion cluster in the active site of these enzymes.[2][3]

Q2: What are the known chemical properties of this compound?

A2: this compound is a solid powder with the chemical formula C12H12F2N8O4S2.[8] It is known to be soluble in dimethyl sulfoxide (DMSO).[8] Information regarding its solubility in specific aqueous buffers is limited, and insolubility can be a challenge for researchers.

Q3: Why might this compound be insoluble in my aqueous buffer?

A3: Like many small molecule compounds, the aqueous solubility of this compound can be influenced by several factors including pH, ionic strength, and the presence of other solutes in the buffer. Its molecular structure, which includes several ring systems and functional groups, may contribute to low aqueous solubility. For many poorly soluble drugs, enhancing solubility is a critical step for successful formulation and experimentation.[9][10]

Troubleshooting Guide: Resolving this compound Insolubility

If you are experiencing difficulty dissolving this compound in an aqueous solution, please follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Basic Troubleshooting

Before proceeding to more complex methods, ensure that basic laboratory practices for dissolving compounds are being followed correctly.

Problem: this compound powder is not dissolving in the aqueous buffer, resulting in a cloudy suspension or visible precipitate.

Possible Causes:

  • Insufficient mixing or sonication.

  • Incorrect pH of the buffer.

  • The concentration of this compound exceeds its solubility limit in the chosen buffer.

Solutions:

  • Ensure Thorough Mixing: Vortex the solution for at least 2 minutes. If particles are still visible, use a bath sonicator for 5-10 minutes.

  • pH Adjustment: The solubility of many compounds is pH-dependent.[9][11] Attempt to dissolve this compound in a small range of pH values around your target experimental pH (e.g., pH 6.5, 7.0, 7.5, 8.0) to identify an optimal pH for dissolution.

  • Prepare a Concentrated Stock in an Organic Solvent: Since this compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[8] This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological assays.

Experimental Workflow for Preparing this compound Solutions

G cluster_0 Preparation of this compound Solution start Weigh this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Serially Dilute Stock in Aqueous Buffer stock->dilute check Visually Inspect for Precipitation dilute->check ready Solution Ready for Experiment check->ready Clear Solution troubleshoot Proceed to Troubleshooting check->troubleshoot Precipitate Forms

Caption: Workflow for preparing this compound solutions.

Step 2: Advanced Solubilization Techniques

If basic troubleshooting does not resolve the insolubility, more advanced techniques may be necessary. These methods are commonly used to enhance the solubility of poorly soluble drug candidates.[9][10][11][12][13]

Option 1: Utilize Co-solvents

The addition of a small amount of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[12][13]

Experimental Protocol:

  • Prepare a primary stock of this compound in 100% DMSO.

  • Prepare intermediate dilutions of the this compound stock in a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Further dilute the intermediate solution into your final aqueous buffer.

  • Carefully observe for any signs of precipitation.

Table 1: Example Co-solvent Screening for this compound Solubility

Co-solventCo-solvent Concentration in BufferMaximum this compound Concentration Achieved (µM)Observations
Ethanol1%50Clear Solution
5%200Clear Solution
Propylene Glycol1%75Clear Solution
5%300Clear Solution
PEG-4001%100Clear Solution
5%500Clear Solution

Option 2: Employ Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]

Experimental Protocol:

  • Prepare a stock solution of a non-ionic surfactant (e.g., Tween-80, Pluronic-F68) in your aqueous buffer.

  • Prepare a concentrated stock of this compound in DMSO.

  • Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing.

  • Allow the solution to equilibrate for 30 minutes before use.

Option 3: Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[11][12]

Experimental Protocol:

  • If you have access to the necessary equipment, techniques like micronization or sonocrystallization can be employed on the solid this compound powder before attempting to dissolve it.[11]

  • Alternatively, after adding the this compound powder to the buffer, use a high-power probe sonicator to break down larger particles.

Troubleshooting Logic Diagram

G cluster_methods Solubilization Methods insoluble This compound Insoluble in Aqueous Buffer ph Adjust pH insoluble->ph cosolvent Use Co-solvents insoluble->cosolvent surfactant Add Surfactants insoluble->surfactant particle_reduction Reduce Particle Size insoluble->particle_reduction soluble This compound Solubilized ph->soluble cosolvent->soluble surfactant->soluble particle_reduction->soluble

Caption: Troubleshooting options for this compound insolubility.

Summary of Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Diluting DMSO Stock into Aqueous Buffer

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Pipette the required volume of the stock solution into a larger volume of the desired aqueous buffer. To minimize precipitation, add the DMSO stock to the buffer dropwise while vortexing.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • It is recommended to prepare fresh dilutions for each experiment.

Note: The information provided in this technical support center is based on general principles of small molecule solubilization. The optimal conditions for dissolving this compound in your specific experimental system may require further optimization. Always consider the potential effects of any additives (e.g., DMSO, co-solvents, surfactants) on your downstream assays.

References

Addressing variability in ANT2681 MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANT2681. This guide is designed for researchers, scientists, and drug development professionals to address potential variability in Minimum Inhibitory Concentration (MIC) assay results when testing β-lactam antibiotics in combination with this compound.

Understanding this compound

This compound is a specific, competitive inhibitor of metallo-β-lactamases (MBLs), with potent activity against enzymes like New Delhi Metallo-β-lactamase (NDM).[1][2] It functions by interacting with the dinuclear zinc ion cluster essential for MBL enzymatic activity, thereby protecting β-lactam antibiotics such as meropenem from hydrolysis.[3][4] Consequently, this compound is not tested alone but is used at a fixed concentration (e.g., 8 µg/mL) to determine its effect on the MIC of a partner antibiotic against MBL-producing bacteria.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in meropenem-ANT2681 MIC assays?

A1: Variability in MIC assays is common and typically falls within a range of +/- one twofold dilution.[5][6] Significant deviations often stem from procedural inconsistencies. The most critical factors include:

  • Inoculum Preparation: Incorrect bacterial density is a primary cause of MIC shifts. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely lowered values.[7]

  • Media Composition: The use of standard, quality-controlled Cation-Adjusted Mueller-Hinton Broth (CAMHB) is crucial. Variations in cation concentrations, particularly Mg²⁺ and Ca²⁺, can affect bacterial growth and antibiotic activity.[7]

  • Compound Handling: Errors in the preparation of stock solutions or in the serial dilution of meropenem can directly impact the final concentrations in the assay plate.

  • Incubation Conditions: Deviations in temperature (35°C ± 2°C) or duration (16-20 hours) can alter bacterial growth rates and affect the final MIC reading.[5]

  • Endpoint Reading: Subjectivity in visually determining the lowest concentration that completely inhibits growth can introduce operator-dependent variability.[6]

Q2: I'm observing trailing endpoints (reduced growth over several wells). How should I read the MIC?

A2: Trailing, where reduced but visible growth appears across a range of concentrations, can complicate MIC determination. This may occur if the agent is bacteriostatic rather than bactericidal or if the inoculum is too dense.[8] For agents that cause trailing, the endpoint should be read as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control well.[9] Consistency in this reading method is essential for reproducibility.

Q3: Since this compound targets a metalloenzyme, do I need to use special iron-depleted media?

A3: No, this is a critical point of distinction. While some novel antibiotics like cefiderocol are siderophores that require iron-depleted media for accurate testing, this compound is not a siderophore-antibiotic conjugate.[10][11][12] this compound's mechanism is the direct inhibition of MBLs by binding to the zinc ions in their active site.[3][4] Therefore, standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) , as recommended by CLSI and EUCAST for susceptibility testing, is the appropriate medium. Using iron-depleted media is unnecessary and may introduce other variables that lead to inaccurate results.

Q4: My Quality Control (QC) strain is out of range. What should I do?

A4: If your QC strain MIC is outside the acceptable range, the results for all other isolates tested on that day are considered invalid. Do not report the results. Instead, use a systematic process to identify the source of error. The troubleshooting workflow and checklist provided in this guide are the best starting points. Re-run the assay after identifying and correcting the potential issue. Common culprits are expired reagents, improperly prepared inoculum, or incorrect incubation.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues leading to MIC variability.

Observed Problem Potential Cause Recommended Solution
MICs are consistently high or low across all isolates. Inoculum Density Error: Inoculum is too heavy (high MICs) or too light (low MICs).Prepare a fresh inoculum suspension and carefully adjust its turbidity to match a 0.5 McFarland standard using a nephelometer or densitometer. Verify the final concentration via colony count if issues persist.
Antibiotic Dilution Error: Incorrect preparation of meropenem stock or serial dilution errors.Prepare fresh stock solutions for each assay run. Use calibrated pipettes and ensure proper mixing at each dilution step.
MICs are variable and not reproducible between runs. Media Variation: Inconsistent media preparation (if in-house) or lot-to-lot variability from the manufacturer.Use a single, high-quality lot of commercially prepared CAMHB for a series of related experiments. Always adhere to CLSI/EUCAST standards for media.[9]
Incubation Inconsistency: Fluctuations in incubator temperature or non-uniform heating of plates.Use a calibrated incubator. Avoid stacking plates more than four high to ensure uniform heat distribution. Ensure incubation time is consistent (16-20 hours).[5]
Skipped wells or no growth in the positive control well. Contamination: The bacterial culture may be contaminated or non-viable.Re-streak the test organism from a frozen stock to obtain pure, isolated colonies. Verify the purity via microscopy or Gram stain before starting the assay.[8]
Pipetting Error: Inoculum was not added to the control well, or wells were missed during serial dilution.Review the pipetting technique. Use a multichannel pipette where appropriate for consistency. Ensure all wells, including controls, are correctly filled.

Illustrative Quality Control Data

Accurate MIC testing requires the concurrent testing of validated QC strains. The following table provides hypothetical target MIC ranges for meropenem tested in combination with a fixed 8 µg/mL of this compound.

QC Strain Mechanism of Resistance Meropenem MIC (µg/mL) Meropenem + this compound (8 µg/mL) Target MIC Range (µg/mL)
E. coli ATCC® 25922™None (WT)0.03 - 0.1250.03 - 0.125
K. pneumoniae ATCC® BAA-2146™NDM-1 Producer16 - 1280.5 - 2
P. aeruginosa ATCC® 27853™None (WT)0.5 - 20.5 - 2

Note: These ranges are for illustrative purposes only. Laboratories should establish their own QC ranges based on validated standards.

Visual Diagrams and Workflows

Mechanism of Action

cluster_0 Bacterial Periplasm MBL Metallo-β-Lactamase (e.g., NDM-1) Zinc Zn²⁺ Active Site MBL->Zinc Hydrolysis Inactive Meropenem MBL->Hydrolysis Meropenem Meropenem Meropenem->MBL Hydrolysis This compound This compound This compound->Zinc Inhibition (Binds to Zinc)

Caption: this compound inhibits MBLs by binding to essential zinc ions.

Standard MIC Assay Workflow

cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps prep_culture 1. Prepare Pure Bacterial Culture prep_inoculum 2. Adjust to 0.5 McFarland Standard prep_culture->prep_inoculum prep_working 3. Create Working Inoculum (e.g., 1:150) prep_inoculum->prep_working add_inoculum 7. Inoculate Plate prep_working->add_inoculum plate_media 4. Add CAMHB to 96-Well Plate plate_this compound 5. Add Fixed this compound to All Wells plate_media->plate_this compound plate_mero 6. Serially Dilute Meropenem plate_this compound->plate_mero plate_mero->add_inoculum incubate 8. Incubate at 35°C for 16-20h add_inoculum->incubate read_mic 9. Read MIC incubate->read_mic start Inconsistent MIC Results (> +/- 1 dilution) check_qc Is QC Strain Within Range? start->check_qc check_inoculum Verify Inoculum Prep (0.5 McFarland) check_qc->check_inoculum No pass Proceed with Data Analysis check_qc->pass Yes check_reagents Check Reagents (Media, Antibiotics) check_inoculum->check_reagents OK fail Invalid Run Do Not Report check_inoculum->fail Error Found check_procedure Review Procedure (Pipetting, Incubation) check_reagents->check_procedure OK check_reagents->fail Error Found check_procedure->fail OK check_procedure->fail Error Found

References

Technical Support Center: Improving the Stability of ANT2681 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ANT2681 in culture media. The following information is designed to help users identify and resolve common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, specific, and competitive metallo-β-lactamase (MBL) inhibitor.[1][2] It is being developed for clinical use in combination with meropenem to treat infections caused by NDM-producing Enterobacterales.[1][2][3][4] this compound works by inhibiting the enzymatic activity of MBLs through interaction with the dinuclear zinc ion cluster in the active site of these enzymes.[3]

Q2: What is the chemical information for this compound?

PropertyValue
Chemical Formula C₁₂H₁₁F₂N₇O₅S₂
Molecular Weight 434.40 g/mol

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic small molecules like this compound.[5][6] It is important to use a high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can affect compound stability.[6]

Q4: My this compound precipitates out of solution when I add it to my culture medium. Why is this happening and what can I do?

This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many small molecule inhibitors, is likely more soluble in an organic solvent like DMSO than in an aqueous solution like cell culture medium.[5] When the DMSO stock is diluted into the medium, the concentration of the organic solvent drops significantly, and the aqueous environment may not be able to keep the compound dissolved.[5]

To prevent this, you can try the following:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a smaller volume of medium or a buffer/DMSO mixture.[5]

  • Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[5]

  • Warm the Medium: Pre-warming the culture medium to 37°C can sometimes help improve solubility.

  • Optimize DMSO Concentration: While minimizing DMSO is important to reduce cytotoxicity (typically keeping the final concentration below 0.5%), a slightly higher, yet cell-tolerated, concentration might be necessary to maintain solubility for some compounds.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

You can perform a small-scale solubility test. This involves preparing serial dilutions of this compound in your complete culture medium and visually inspecting for any signs of precipitation, such as cloudiness or visible particles, after a few hours of incubation at 37°C.[5] The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.[7]

Troubleshooting Guide: this compound Instability in Culture Media

This guide addresses common issues related to the stability of this compound in cell culture experiments.

IssuePossible Cause(s)Suggested Solution(s)
Precipitation immediately upon addition to media - The concentration of this compound exceeds its solubility in the aqueous medium.[5]- The final DMSO concentration is too low to maintain solubility.[5]- Perform a stepwise dilution.[5]- Add the this compound stock solution slowly while vortexing the medium.[5]- Pre-warm the medium to 37°C.- Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test.[5][7]- If possible, slightly increase the final DMSO concentration (while staying within the tolerated range for your cells and including a vehicle control).[5]
Delayed precipitation (solution becomes cloudy over time) - The compound may be less stable at 37°C over longer incubation periods.- Changes in media pH during the experiment can affect solubility.[6]- Evaporation of media can increase the compound concentration above its solubility limit.- Assess the stability of this compound over your experimental time course (see Experimental Protocol below).- Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[5]- Ensure proper humidification in the incubator to minimize evaporation.
Loss of this compound activity over time - Chemical degradation of this compound in the culture medium.- Adsorption of the compound to the plastic of the culture vessel.- Perform a stability study to quantify the concentration of this compound over time using an analytical method like LC-MS/MS (see Experimental Protocol below).- If degradation is confirmed, consider adding the compound to the culture more frequently.- Consider using low-binding microplates.
Inconsistent experimental results - Incomplete dissolution of the this compound stock solution.- Variability in the preparation of working solutions.- Degradation of the stock solution due to improper storage.- Ensure the this compound stock solution is fully dissolved before use. Gentle warming or brief sonication may help.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution upon initial preparation and store at -80°C to avoid repeated freeze-thaw cycles.[8]

Experimental Protocol: Assessing the Stability of this compound in Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Ensure the compound is fully dissolved. Vortexing and, if necessary, brief sonication can be used.[9]

  • Aliquot the stock solution into small, single-use volumes and store at -80°C.

2. Preparation of Working Solution:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.

  • Follow the best practices to avoid precipitation as described in the FAQs (e.g., stepwise dilution, gentle mixing).

3. Stability Experiment Setup:

  • In a multi-well plate, add the this compound-containing culture medium to several wells.

  • Include a "time zero" control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect samples of the culture medium from the wells.

  • Immediately store the collected samples at -80°C until analysis.

4. Analysis of this compound Concentration:

  • The concentration of this compound in the collected samples can be quantified using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • LC-MS/MS provides high sensitivity and selectivity for quantifying small molecules in complex matrices like cell culture media.[10]

  • If LC-MS/MS is not available, High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, provided this compound has a suitable chromophore.[11]

5. Data Analysis:

  • Plot the concentration of this compound as a function of time.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

  • Determine the half-life (t₁/₂) of this compound in your culture medium.

Summary of Potential Quantitative Data
Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Measured Concentration][% Remaining]
6[Measured Concentration][% Remaining]
12[Measured Concentration][% Remaining]
24[Measured Concentration][% Remaining]
48[Measured Concentration][% Remaining]

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working setup_exp Set up Stability Experiment (Incubate at 37°C) prep_working->setup_exp collect_samples Collect Samples at Different Time Points setup_exp->collect_samples analyze Analyze this compound Concentration (e.g., LC-MS/MS) collect_samples->analyze data_analysis Data Analysis (% Remaining, Half-life) analyze->data_analysis

Workflow for this compound stability assessment.

troubleshooting_logic Troubleshooting Logic for this compound Stability Issues start Issue with this compound in Culture precipitation Precipitation Observed? start->precipitation immediate_precip Immediate Precipitation precipitation->immediate_precip Yes no_precip No Precipitation precipitation->no_precip No check_solubility Action: Check/Optimize Solubilization Protocol immediate_precip->check_solubility delayed_precip Delayed Precipitation check_stability Action: Perform Stability Assay delayed_precip->check_stability inconsistent_results Inconsistent Results? no_precip->inconsistent_results inconsistent_results->delayed_precip No, but activity is low/variable check_prep Action: Review Solution Preparation & Storage inconsistent_results->check_prep Yes end Resolution check_solubility->end check_stability->end check_prep->end

Troubleshooting logic for this compound stability.

References

Interpreting unexpected results in ANT2681 synergy tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during ANT2681 synergy tests.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a synergy test with this compound and meropenem?

A synergistic interaction is the expected outcome when testing this compound in combination with meropenem against bacterial strains producing metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase (NDM).[1][2] this compound is a specific, competitive inhibitor of MBLs.[2] By inhibiting the MBL enzyme, this compound restores the efficacy of meropenem, a carbapenem antibiotic that would otherwise be hydrolyzed by the enzyme. The combination should result in a significant reduction in the minimum inhibitory concentration (MIC) of meropenem compared to its activity alone.

Q2: How is synergy quantitatively defined in these experiments?

Synergy is typically determined using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of that drug in combination divided by its MIC when used alone. The interaction is generally interpreted as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive or Indifference
> 4.0Antagonism
[3][4][5]

Q3: What are the primary resistance mechanisms that could lead to a lack of synergy?

While this compound is designed to inhibit MBLs, other resistance mechanisms in the test organism can still lead to elevated MICs for the meropenem-ANT2681 combination. These can include:

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the target of meropenem, can reduce the binding affinity of the antibiotic, rendering it less effective even if MBLs are inhibited.[2]

  • Porin Loss or Modification: Reduced expression or mutations in outer membrane porins (e.g., OmpK36 in Klebsiella pneumoniae) can limit the influx of meropenem into the bacterial cell, thereby reducing its effective concentration at the target site.[6][7]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport meropenem out of the cell, preventing it from reaching its PBP targets.

  • Presence of other β-lactamases: The bacterial strain may produce other types of β-lactamases (e.g., serine-β-lactamases) that are not inhibited by this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synergy experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a lack of synergy (FIC index > 0.5) when I expect it?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Bacterial Resistance Mechanisms Characterize the test strain to confirm the presence of an MBL gene (e.g., blaNDM). Investigate other potential resistance mechanisms such as porin loss or PBP mutations, which would not be overcome by this compound.[2][6][7]
Inconsistent Inoculum Density Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4][8] Use a spectrophotometer to verify the turbidity of the bacterial suspension.
Compound Degradation This compound is stable for short periods at ambient temperature but should be stored at 0-4°C for short-term and -20°C for long-term use.[9] Meropenem can also degrade in aqueous solutions. Prepare fresh stock solutions for each experiment and minimize the time they are kept at room or incubator temperatures before use.
Suboptimal Drug Concentrations Ensure that the range of concentrations tested in the checkerboard assay brackets the expected MICs of the individual drugs and their combination. Published studies have often used a fixed concentration of this compound (e.g., 8 µg/mL) to assess the reduction in the meropenem MIC.[2]
Incorrect FIC Calculation Double-check the calculation of the FIC index. Ensure the MIC of each drug alone is accurately determined in the same experiment as the combination.

Question 2: My checkerboard assay results are inconsistent across replicates. What could be the cause?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pipetting Errors Inaccurate pipetting can lead to significant variations in drug concentrations. Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions like DMSO, in which this compound may be dissolved.[8][9]
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the compounds and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data.[8]
Subjective Interpretation of Growth Visual determination of growth can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative and objective endpoint. Alternatively, use a growth indicator dye like resazurin.[8]
Bacterial Clumping A non-homogenous bacterial suspension can lead to "skipped" wells, where growth appears at higher drug concentrations while lower concentrations show inhibition. Ensure the bacterial inoculum is well-vortexed to break up clumps before addition to the plate.

Question 3: Why do my time-kill assays and checkerboard assays show conflicting results?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Different Endpoints The checkerboard assay determines the inhibition of growth at a single time point (e.g., 24 hours), which is a bacteriostatic measure. The time-kill assay assesses the rate of bacterial killing over time, a bactericidal measure.[10][11] A combination may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice-versa.
Static vs. Dynamic Measurement The checkerboard assay is a static method, while the time-kill assay is dynamic. The latter provides more detailed information about the interaction over time.[8] Consider the specific question you are asking: are you interested in inhibiting growth or actively killing the bacteria?
Compound Stability The longer incubation time in a time-kill assay (e.g., 24 hours with multiple time points) may lead to more significant degradation of one or both compounds compared to a standard 18-24 hour checkerboard assay. This could result in apparent regrowth at later time points.

Experimental Protocols

Checkerboard Assay Protocol

  • Prepare Stock Solutions: Prepare stock solutions of this compound (e.g., in DMSO) and meropenem (in an appropriate buffer or water) at a concentration at least 10x the highest desired concentration to be tested.

  • Prepare Microtiter Plate: Add a suitable volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add a volume of the this compound stock solution to the first well of each row and perform serial two-fold dilutions along the rows.

    • Add a volume of the meropenem stock solution to the first well of each column and perform serial two-fold dilutions down the columns. This creates a matrix of drug concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no compounds (growth control), wells with media alone (sterility control), and rows/columns with each compound alone to determine their individual MICs.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

  • Calculate FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction.[3][4]

Time-Kill Assay Protocol

  • Drug Preparation: Prepare tubes containing MHB with this compound alone, meropenem alone, and the combination of both at desired concentrations (e.g., based on MIC values from the checkerboard assay, such as 0.25x MIC). Include a drug-free growth control tube.

  • Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10][12]

Visualizations

ANT2681_Mechanism cluster_bacterium Bacterial Cell Meropenem Meropenem MBL Metallo-β-Lactamase (e.g., NDM-1) Meropenem->MBL PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Binds to This compound This compound This compound->MBL Hydrolysis Hydrolysis (Inactivation) MBL->Hydrolysis Inhibition Inhibition MBL->Inhibition Wall Cell Wall Synthesis PBP->Wall Catalyzes Lysis Cell Lysis Wall->Lysis Disruption leads to Hydrolysis->Meropenem Inhibition->this compound

Caption: Mechanism of synergistic action between this compound and Meropenem.

Checkerboard_Workflow A Prepare Drug Stock Solutions (this compound & Meropenem) B Create 2D Serial Dilution Matrix in 96-Well Plate A->B D Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual or OD) E->F G Determine MICs (Single & Combination) F->G H Calculate FIC Index FIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) G->H I Interpret Result: Synergy (≤0.5) Indifference (>0.5 - 4) Antagonism (>4) H->I

Caption: Experimental workflow for the checkerboard synergy assay.

Troubleshooting_Logic Start Unexpected Result: Lack of Synergy (FIC > 0.5) Check_Replicates Are replicates consistent? Start->Check_Replicates Review_Assay_Technique Review Assay Technique: - Pipetting - Inoculum Density - Edge Effects - Plate Reading Check_Replicates->Review_Assay_Technique No Check_Reagents Are reagents (drugs, media) prepared correctly and not degraded? Check_Replicates->Check_Reagents Yes End Result is likely due to experimental error. Review_Assay_Technique->End Review_Reagent_Prep Review Reagent Prep: - Fresh Stock Solutions - Proper Storage - Correct Solvents Check_Reagents->Review_Reagent_Prep No Check_Strain Does the bacterial strain have additional resistance mechanisms? Check_Reagents->Check_Strain Yes Review_Reagent_Prep->End Characterize_Strain Characterize Strain: - Confirm MBL presence - Sequence porin genes - Check for PBP mutations Check_Strain->Characterize_Strain Yes Check_Strain->End No Conclusion Lack of synergy is likely due to non-MBL mediated resistance. Characterize_Strain->Conclusion

Caption: Troubleshooting workflow for interpreting unexpected synergy results.

References

ANT2681 quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of ANT2681 for research purposes.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected potentiation of meropenem activity Degradation of this compound: this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly. Factors like repeated freeze-thaw cycles, exposure to light, or inappropriate solvent choice can compromise its integrity.[1] Incorrect concentration: Errors in calculating the concentration of the stock solution or working solutions.Verify compound integrity: Assess the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks could indicate degradation. Prepare fresh solutions: If degradation is suspected, prepare fresh stock solutions from a new aliquot of the compound.[1] Confirm concentration: Use a spectrophotometer to confirm the concentration of your stock solution if a known extinction coefficient is available. Follow proper storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C in a desiccated, light-protected environment.[1]
Precipitation of this compound in aqueous buffers or cell culture media Low aqueous solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from a high-concentration organic stock solution.[2] High final solvent concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final assay medium, causing the compound to crash out.[3]Optimize solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).[2] When diluting into aqueous buffers, do so gradually while vortexing to aid dissolution. Control final solvent concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts.[2][3] Consider pH adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.[2]
Variability in MIC (Minimum Inhibitory Concentration) assay results Inconsistent this compound concentration: See "Inconsistent or lower than expected potentiation" above. Issues with bacterial inoculum: The density of the bacterial culture can significantly impact MIC values. Meropenem degradation: The partner antibiotic, meropenem, may also be unstable in solution.Standardize inoculum preparation: Ensure a consistent and accurate bacterial inoculum density for each experiment, typically by measuring the optical density (OD) at 600 nm. Prepare fresh meropenem solutions: Meropenem should be prepared fresh for each experiment due to its limited stability in solution. Include quality control strains: Always include reference bacterial strains with known MIC values for the meropenem-ANT2681 combination to ensure the assay is performing correctly.[4][5]
Off-target effects observed in cellular assays Compound aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific activity.[3] Non-specific inhibition: The observed effect may not be due to the specific inhibition of metallo-β-lactamases.Perform dose-response curves: A steep, non-saturating dose-response curve may indicate aggregation.[3] Include a counter-screen: Test this compound in a similar assay that does not involve metallo-β-lactamase activity to identify potential off-target effects. Use a structurally unrelated inhibitor: If possible, use another MBL inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of metallo-β-lactamases (MBLs).[6][7] It functions by interacting with the dinuclear zinc ion cluster present in the active site of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics like meropenem.[8][9]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO.[2] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on the specific MBL-producing strain and the experimental conditions. In susceptibility studies, a fixed concentration of 8 µg/mL has been shown to significantly reduce the MIC of meropenem against many NDM-producing Enterobacterales.[4][6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak. The identity of the compound can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the molecular weight corresponds to that of this compound.

Q5: Is this compound effective against all types of β-lactamases?

A5: No, this compound is a specific inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[4] It is not expected to be effective against serine-β-lactamases (SBLs).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

  • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Set up an appropriate gradient elution method. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject a small volume (e.g., 5-10 µL) of the this compound sample solution.

  • Monitor the elution profile at an appropriate wavelength (e.g., determined by UV-Vis scan of the compound).

  • Analyze the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the identity of an this compound sample by determining its molecular weight.

Materials:

  • This compound sample

  • LC-MS grade solvents (as for HPLC)

  • C18 reverse-phase LC column

  • LC-MS system with an electrospray ionization (ESI) source

Method:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent.

  • Use an LC method similar to the one described for HPLC to separate the compound.

  • Introduce the eluent from the LC into the ESI-MS.

  • Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of this compound.

  • Analyze the resulting mass spectrum to find the [M+H]+ or [M-H]- ion and confirm that the measured mass corresponds to the expected molecular weight of this compound.

Visualizations

ANT2681_Mechanism_of_Action cluster_bacteria Bacterial Periplasm Meropenem Meropenem (β-lactam antibiotic) MBL Metallo-β-lactamase (e.g., NDM-1) Meropenem->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binding HydrolyzedMeropenem Inactive Meropenem MBL->HydrolyzedMeropenem Inhibition Inhibition MBL->Inhibition This compound This compound This compound->MBL Binding to active site Inhibition2 Inhibition PBP->Inhibition2 CellWall Bacterial Cell Wall Synthesis Inhibition->Meropenem Prevents Hydrolysis Inhibition2->CellWall Inhibition of Synthesis QC_Workflow cluster_workflow Quality Control Workflow for this compound Start Receive this compound Visual Visual Inspection (Color, Appearance) Start->Visual Solubility Solubility Test (e.g., in DMSO) Visual->Solubility Purity HPLC Purity Assessment Solubility->Purity Identity LC-MS Identity Confirmation Purity->Identity Fail QC Fail (Contact Supplier) Purity->Fail Pass QC Pass Identity->Pass Identity->Fail Stock Prepare Stock Solution Store Aliquot and Store at -80°C Stock->Store Pass->Stock

References

Technical Support Center: Overcoming Challenges in ANT2681 and Meropenem Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ANT2681 and meropenem combination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound and meropenem combination?

A1: Meropenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, its efficacy can be compromised by metallo-β-lactamases (MBLs), which are enzymes that hydrolyze and inactivate meropenem. This compound is a specific and competitive inhibitor of MBLs. It functions by interacting with the dinuclear zinc ion cluster in the active site of MBLs, thereby protecting meropenem from degradation and restoring its antibacterial activity against MBL-producing bacteria.[1][2]

Q2: What is the recommended concentration of this compound for in vitro synergy studies?

A2: For in vitro susceptibility testing, a fixed concentration of 8 µg/mL of this compound is recommended to potentiate the activity of meropenem against MBL-producing Enterobacterales, including those producing NDM, VIM, and IMP enzymes.[3][1][4] Studies have shown that increasing the this compound concentration beyond 8 µg/mL provides little additional benefit in reducing the Minimum Inhibitory Concentration (MIC) of meropenem.[1]

Q3: How should I prepare and store this compound and meropenem for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] For in vitro assays, this stock is then diluted to the final desired concentration in the appropriate testing medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). Meropenem is water-soluble and should be prepared fresh for each experiment due to its limited stability in aqueous solutions. Meropenem's stability is dependent on temperature, pH, and concentration, with degradation occurring more rapidly at higher temperatures and neutral to alkaline pH.[6][7][8][9][10][11]

Q4: What are the primary resistance mechanisms that can affect the efficacy of the meropenem-ANT2681 combination?

A4: The primary target of this compound is MBL-mediated resistance. However, other resistance mechanisms can still impact the overall efficacy of the combination. These include:

  • Overexpression of efflux pumps: These can actively transport meropenem out of the bacterial cell, reducing its intracellular concentration.[12][13]

  • Porin loss: Reduced expression or mutations in outer membrane porins can decrease the influx of meropenem into the bacterial periplasm.[14]

  • Alterations in penicillin-binding proteins (PBPs): Changes in the target PBPs can reduce the binding affinity of meropenem.

  • Presence of other non-metallo β-lactamases: While this compound is a potent MBL inhibitor, it may not be effective against other classes of β-lactamases (e.g., serine-β-lactamases) that may also be present in the bacteria.

Troubleshooting Guides

Checkerboard and Broth Microdilution Assays
Problem Potential Cause Troubleshooting Steps
Inconsistent MIC or FIC Index Results Inoculum density variation.Standardize the inoculum to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to confirm the turbidity.
Meropenem degradation.Prepare fresh meropenem solutions for each assay. Avoid prolonged storage of reconstituted meropenem, especially at room temperature or 37°C.[6][7][8][9][10][11]
Pipetting errors.Calibrate pipettes regularly. Ensure proper mixing during serial dilutions.
Edge effects in microtiter plates.Fill the outer wells of the plate with sterile broth or water and do not use them for experimental data to minimize evaporation.
Precipitation in Wells Poor solubility of this compound at final concentration.Ensure the final concentration of DMSO from the this compound stock solution is kept to a minimum, typically ≤1%, as higher concentrations can be toxic to cells and cause precipitation.[15][16] Prepare fresh dilutions of this compound from the DMSO stock for each experiment.
Physicochemical incompatibility.Although not widely reported for this specific combination, if precipitation occurs upon mixing meropenem and this compound, try preparing intermediate dilutions in the assay medium before adding to the wells.
"Skipped" Wells (Growth at Higher Concentrations) Bacterial clumping.Ensure a homogenous bacterial suspension by thorough vortexing before inoculation.
Paradoxical effect (Eagle effect) of meropenem.This is less common with meropenem but can occur with some β-lactams. Confirm results with a time-kill assay to observe the dynamics of bacterial killing over a range of concentrations.
Time-Kill Assays
Problem Potential Cause Troubleshooting Steps
No Synergistic Killing Observed Despite Synergy in Checkerboard Different endpoints measured.The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing over time. A combination may be synergistic in one assay but not the other.
Drug degradation over the assay period.The extended incubation time in a time-kill assay (e.g., 24 hours) can lead to significant degradation of meropenem at 37°C.[6][7] Consider a mathematical modeling approach to account for drug degradation or a shorter assay duration if appropriate.
High Variability in CFU Counts Inaccurate serial dilutions or plating.Ensure proper mixing at each dilution step. Use calibrated pipettes. Plate a sufficient volume to obtain countable colonies (30-300 CFU/plate).
Bacterial clumping.Vortex samples thoroughly before plating to ensure a uniform suspension.

Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound (8 µg/mL) against MBL-Producing Enterobacterales

Organism TypeMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
NDM-producing>32>320.258
VIM-producing>32>32N/AN/A
IMP-producing>32>32N/AN/A
All MBL-positive>32>320.258

Data summarized from studies on large collections of clinical isolates.[3][1][2]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[17]

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the final desired testing concentration.

    • Prepare a fresh stock solution of meropenem in sterile deionized water or an appropriate buffer at a concentration 100-fold higher than the final desired testing concentration.

  • Prepare Microtiter Plate:

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Create a two-dimensional serial dilution of meropenem along the x-axis and this compound along the y-axis. This is typically done by adding a concentrated solution to the first well of each row/column and performing serial dilutions.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture in CAMHB, adjusted to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial inoculum.

    • Include appropriate controls: growth control (no drug), sterility control (no bacteria), and single-drug controls.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.

    • Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Assay Protocol
  • Prepare Cultures and Drug Solutions:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture to a starting inoculum of approximately 5 x 105 CFU/mL in fresh, pre-warmed CAMHB.

    • Prepare fresh solutions of meropenem and this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Incubation and Sampling:

    • Set up test tubes or flasks containing the bacterial suspension and the following conditions:

      • Growth control (no drug)

      • Meropenem alone

      • This compound alone

      • Meropenem + this compound combination

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[18]

Mandatory Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to MBL Metallo-β-lactamase (MBL) Meropenem->MBL Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Inactive_Meropenem Inactive Meropenem MBL->Inactive_Meropenem This compound This compound This compound->MBL Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Stock_Solutions Prepare Drug Stock Solutions (Meropenem & this compound) Checkerboard Checkerboard Assay (96-well plate) Stock_Solutions->Checkerboard Time_Kill Time-Kill Assay (Flasks/Tubes) Stock_Solutions->Time_Kill Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Checkerboard Inoculum->Time_Kill MIC_FIC Determine MICs Calculate FIC Index Checkerboard->MIC_FIC CFU_Plot Count CFUs Plot Time-Kill Curves Time_Kill->CFU_Plot Logical_Relationship MBL_Production MBL Production Meropenem_Resistance Meropenem Resistance MBL_Production->Meropenem_Resistance Meropenem_Activity_Restored Meropenem Activity Restored MBL_Production->Meropenem_Activity_Restored ANT2681_Present This compound Present ANT2681_Present->Meropenem_Activity_Restored enables

References

Impact of zinc concentration on ANT2681 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of zinc concentration on the in vitro activity of ANT2681, a metallo-β-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs).[1][2] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[3][4][5] This interaction prevents the MBL from hydrolyzing and inactivating β-lactam antibiotics, such as meropenem.[1][3]

Q2: How does zinc concentration affect the in vitro activity of this compound?

A2: As this compound targets the zinc-dependent active site of MBLs, the concentration of zinc in the experimental medium is a critical factor that can influence its inhibitory activity. MBLs require one or two zinc ions for their catalytic function.[6][7][8] The inhibitory potential of this compound is linked to its ability to interact with these essential zinc ions.[3][4] Therefore, variations in the free zinc concentration in the assay medium can alter the apparent potency of this compound. It has been observed that the zinc concentration in standard in vitro susceptibility testing media can be supra-physiological and variable, potentially impacting the activity of MBLs and their inhibitors.[4]

Q3: Why am I observing variable Minimum Inhibitory Concentrations (MICs) for meropenem in the presence of this compound?

A3: Variable MIC values for meropenem when combined with this compound against MBL-producing bacteria can be attributed to inconsistent zinc concentrations in the cation-adjusted Mueller-Hinton Broth (CAMHB) used for the assay.[4] Different commercial lots of CAMHB can have varying levels of zinc, which can affect the activity of the MBL enzyme and consequently the potentiation effect of this compound.[4] For more consistent results, it is recommended to use zinc-depleted or zinc-controlled media.[4]

Q4: Can this compound inhibit other metalloenzymes?

A4: this compound was developed to be a selective inhibitor of bacterial MBLs.[9][10] Preclinical studies have shown it to be selective towards other metalloenzymes, with no significant inhibition of P450, hERG, and no mammalian cytotoxicity reported.[9] The development of MBL inhibitors often involves strategies to avoid off-target effects on human metalloenzymes.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in this compound potency (IC50) across experiments. Inconsistent free zinc concentration in the assay buffer.Prepare a zinc-depleted assay buffer using a chelating agent like Chelex-100 resin. Subsequently, add back a defined, physiological concentration of ZnSO4 to standardize the assay conditions.
Meropenem-ANT2681 combination shows lower than expected efficacy against NDM-producing strains. The specific NDM variant may have evolved to be less dependent on exogenous zinc. Some NDM variants exhibit improved thermostability and zinc affinity, allowing them to remain active even in low-zinc environments.[13]Characterize the specific NDM variant if possible. Consider testing a range of zinc concentrations to understand the zinc-dependency of the particular enzyme.
Precipitation observed in the assay well when adding this compound or zinc. The concentration of this compound or zinc may be too high, leading to solubility issues or complex formation with components of the media.Prepare fresh stock solutions and ensure complete dissolution before adding to the assay. Perform a solubility test of this compound and ZnSO4 in the assay medium at the intended concentrations.
Inconsistent results in cell-based assays (e.g., MIC determination). Variability in the zinc content of different batches of Mueller-Hinton Broth.[4]Use a single, quality-controlled batch of broth for a series of experiments. Alternatively, prepare a zinc-limited medium by adding a chelator like EDTA to the broth to achieve a consistent and physiologically relevant zinc concentration.[4]

Experimental Protocols

Protocol 1: Determination of this compound IC50 against NDM-1 in a Zinc-Controlled Environment

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against the NDM-1 enzyme using a spectrophotometric assay with nitrocefin as the substrate.

Materials:

  • Purified NDM-1 enzyme

  • This compound

  • Nitrocefin

  • HEPES buffer (50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • ZnSO4

  • Chelex-100 resin

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Methodology:

  • Preparation of Zinc-Depleted Buffer:

    • Prepare 50 mM HEPES buffer, pH 7.5.

    • Treat the buffer with Chelex-100 resin overnight at 4°C to remove trace metal ions.

    • Filter the buffer to remove the resin.

    • Add 0.1 mg/mL BSA to the Chelex-treated buffer. This is the "Apo-buffer".

  • Enzyme Preparation:

    • Dialyze the purified NDM-1 enzyme against the Apo-buffer to remove any loosely bound zinc.

    • Determine the protein concentration of the apo-enzyme.

  • Assay Procedure:

    • Prepare a stock solution of ZnSO4 in the Apo-buffer.

    • In a 96-well plate, set up reactions containing:

      • Apo-buffer

      • A fixed, physiological concentration of ZnSO4 (e.g., 1 µM).

      • A serial dilution of this compound.

      • A fixed concentration of apo-NDM-1 enzyme.

    • Incubate the plate at 30°C for 10 minutes to allow this compound to bind to the enzyme.

    • Initiate the reaction by adding a stock solution of nitrocefin to a final concentration of 100 µM.

    • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each this compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Meropenem-ANT2681 Synergy in a Zinc-Controlled Medium

This protocol details the determination of the MIC of meropenem in combination with a fixed concentration of this compound against an MBL-producing bacterial strain in a zinc-controlled medium.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Meropenem

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • EDTA

  • 96-well microtiter plates

  • Bacterial incubator

Methodology:

  • Preparation of Zinc-Limited Medium:

    • Prepare CAMHB according to the manufacturer's instructions.

    • To create a zinc-limited environment, add a specific concentration of EDTA to the broth. A concentration of ≥30 µg/mL has been shown to be effective.[4] It is advisable to titrate the EDTA concentration to achieve the desired level of zinc limitation without affecting bacterial growth in the absence of the antibiotic.

  • Assay Setup:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • In a 96-well plate, prepare serial twofold dilutions of meropenem in the zinc-limited CAMHB.

    • Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the meropenem dilutions.[1][2]

    • Include control wells:

      • Bacteria in zinc-limited CAMHB only (growth control).

      • Bacteria with this compound only.

      • Bacteria with meropenem only.

      • Wells with medium only (sterility control).

    • Inoculate the wells with the prepared bacterial suspension.

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Visualizations

ANT2681_Mechanism_of_Action cluster_MBL Metallo-β-Lactamase (MBL) Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis & Inactivation Zn1->Hydrolysis Inhibition Inhibition of Hydrolysis Zn1->Inhibition Zn2 Zn²⁺ Zn2->Hydrolysis Zn2->Inhibition Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactam->Zn1 Binds to Active Site Beta_Lactam->Zn2 This compound This compound This compound->Zn1 Interacts with Zinc Cluster This compound->Zn2 Hydrolysis->Beta_Lactam Inactivates Inhibition->Hydrolysis Blocks Restored_Activity Restored Antibiotic Activity Inhibition->Restored_Activity

Caption: Mechanism of this compound action on Metallo-β-Lactamase.

Experimental_Workflow_IC50 Start Start Prepare_Buffer Prepare Zinc-Depleted Apo-Buffer Start->Prepare_Buffer Prepare_Enzyme Prepare Apo-NDM-1 Enzyme Prepare_Buffer->Prepare_Enzyme Setup_Assay Set up 96-well plate: - Apo-Buffer - Fixed [ZnSO₄] - Serial Dilution of this compound - Apo-NDM-1 Prepare_Enzyme->Setup_Assay Incubate Incubate for 10 min at 30°C Setup_Assay->Incubate Add_Substrate Add Nitrocefin (Substrate) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 486 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Initial Velocities & Plot Inhibition Curve Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC₅₀ Value Analyze_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Problem Inconsistent this compound Activity Check_Zinc Is Zinc Concentration Controlled? Problem->Check_Zinc Control_Zinc Use Zinc-Depleted Medium + Defined [ZnSO₄] Check_Zinc->Control_Zinc No Check_Enzyme Is the NDM Variant Known? Check_Zinc->Check_Enzyme Yes Control_Zinc->Check_Enzyme Characterize_Variant Characterize NDM Variant (Potential for altered Zn-dependence) Check_Enzyme->Characterize_Variant No Check_Reagents Are Reagents Soluble? Check_Enzyme->Check_Reagents Yes Characterize_Variant->Check_Reagents Prepare_Fresh Prepare Fresh Stock Solutions & Check Solubility Check_Reagents->Prepare_Fresh No Consistent_Results Consistent Results Check_Reagents->Consistent_Results Yes Prepare_Fresh->Consistent_Results

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Best practices for preparing ANT2681 with DMSO for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of ANT2681 with DMSO for in vivo use. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a metallo-β-lactamase inhibitor (MBLi). It is being developed for use in combination with β-lactam antibiotics, such as meropenem, to combat infections caused by bacteria that produce metallo-β-lactamase enzymes.[1][2] These enzymes are a significant cause of antibiotic resistance. The mechanism of action of this compound involves the inhibition of MBLs through interaction with the dinuclear zinc ion cluster present in the active site of these enzymes.[1][3]

Q2: Why is DMSO used as a solvent for this compound?

A2: While specific solubility data for this compound in various solvents is not widely published, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving compounds that are not readily soluble in water for both in vitro and in vivo studies.[4][5][6] For in vitro susceptibility testing, this compound has been dissolved in DMSO.[3] For in vivo studies, a common practice is to dissolve a hydrophobic compound in a small amount of DMSO to create a stock solution, which is then further diluted in a physiologically compatible vehicle for administration.

Q3: What are the potential toxicity concerns with using DMSO in vivo?

A3: While DMSO is a widely used solvent, it is not inert and can have biological effects. High concentrations of DMSO can cause hemolysis, inflammation, and other toxic effects.[4][6] It is crucial to keep the final concentration of DMSO in the administered solution as low as possible, ideally below 1% (v/v), and not exceeding 10% (v/v) for intravenous injections.[4] Researchers should always include a vehicle-only control group in their experiments to account for any effects of the DMSO itself.

Q4: What is the recommended route of administration for this compound in mice?

A4: In published preclinical studies, this compound has been administered to mice intravenously (i.v.).[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation upon dilution of DMSO stock solution in aqueous vehicle. The compound has low solubility in the final aqueous vehicle. The concentration of the compound in the final solution is too high.- Increase the proportion of DMSO in the final vehicle, being mindful of the toxicity limits (ideally <1% v/v, max 10% v/v for i.v.).- Consider using a co-solvent such as PEG400 or Tween 80 in the final vehicle. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water or saline.[4]- Decrease the final concentration of this compound in the dosing solution. This may require increasing the injection volume, within acceptable limits for the animal model.
Adverse reaction in animals after injection. The concentration of DMSO in the final solution is too high. The injection was administered too quickly. The compound itself is causing an acute toxic reaction.- Ensure the final DMSO concentration is within the recommended safe limits.- Administer the intravenous injection slowly and monitor the animal closely during and after administration.- Review the literature for any known acute toxicity of this compound at the administered dose. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
Inconsistent experimental results. Incomplete dissolution of this compound. Instability of the prepared formulation. Variability in dosing technique.- Ensure complete dissolution of the this compound in DMSO before further dilution. Gentle warming or sonication may aid dissolution, but stability of the compound under these conditions should be verified.- Prepare the final dosing solution fresh before each experiment and store the DMSO stock solution appropriately (see protocol below).- Ensure consistent and accurate administration of the dose to all animals.

Quantitative Data Summary

Table 1: Recommended DMSO Concentrations for In Vivo Mouse Studies

Route of AdministrationRecommended Maximum DMSO Concentration (v/v)
Intravenous (IV)< 1% (ideal), not to exceed 10%[4]
Intraperitoneal (IP)< 5%[7]

Table 2: Dosing Information for this compound from a Murine Thigh Infection Model

Partner AntibioticThis compound Dose for Half-Maximal EffectRoute of Administration
Meropenem (50 mg/kg q4h s.c.)89 mg/kg q4h[1]Intravenous (i.v.)

Note: This data is from a specific experimental model and should be used as a reference. The optimal dose for other models may vary.

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO for Intravenous Administration in Mice

Disclaimer: The specific solubility of this compound in DMSO is not publicly available. The following protocol is a general guideline. Researchers must first determine the solubility of their specific batch of this compound in DMSO to prepare an appropriate stock solution.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

  • Vortex mixer

  • Optional: Sonicator, water bath

Procedure:

  • Determine this compound Solubility in DMSO (Preliminary Step):

    • Accurately weigh a small, known amount of this compound powder (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a small, measured volume of sterile DMSO (e.g., 10-20 µL).

    • Vortex thoroughly. If the powder does not dissolve, incrementally add more DMSO, vortexing after each addition, until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL. This will inform the concentration of your stock solution.

  • Preparation of this compound Stock Solution in DMSO:

    • Based on the determined solubility and the required final dosing concentration, calculate the desired concentration of the stock solution. It is advisable to make the stock solution as concentrated as possible to minimize the volume of DMSO in the final injection.

    • Aseptically weigh the required amount of this compound powder into a sterile vial.

    • Under a sterile hood, add the calculated volume of sterile, anhydrous DMSO.

    • Vortex until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication may be used if necessary, but the stability of this compound under these conditions should be considered.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of the Final Dosing Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution and the sterile saline/PBS required to achieve the desired final concentration of this compound and a final DMSO concentration of less than 10% (ideally as low as possible).

    • Slowly add the required volume of the this compound stock solution to the sterile saline/PBS while gently vortexing. It is critical to add the DMSO stock to the aqueous vehicle and not the other way around to minimize precipitation.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • The final dosing solution should be prepared fresh and used promptly.

Example Calculation:

  • Desired Dose: 89 mg/kg

  • Mouse Weight: 20 g (0.02 kg)

  • Dose per Mouse: 89 mg/kg * 0.02 kg = 1.78 mg

  • Injection Volume: 100 µL (0.1 mL)

  • Required Final Concentration: 1.78 mg / 0.1 mL = 17.8 mg/mL

  • Assume Stock Solution Concentration: 200 mg/mL in DMSO

  • Volume of Stock Needed: 1.78 mg / 200 mg/mL = 0.0089 mL (8.9 µL)

  • Volume of Saline Needed: 100 µL - 8.9 µL = 91.1 µL

  • Final DMSO Concentration: (8.9 µL / 100 µL) * 100% = 8.9% (v/v)

Visualizations

G cluster_prep This compound Formulation Workflow A Determine this compound Solubility in DMSO B Prepare Concentrated Stock Solution in DMSO A->B C Store Stock Solution at -20°C to -80°C B->C D Thaw Stock Solution on Day of Use C->D E Dilute DMSO Stock in Sterile Saline/PBS D->E F Final Dosing Solution (DMSO < 10%) E->F G Administer IV to Mouse F->G G cluster_pathway This compound Mechanism of Action BetaLactam β-Lactam Antibiotic (e.g., Meropenem) MBL Metallo-β-Lactamase (e.g., NDM-1) with Zn2+ ions BetaLactam->MBL Substrate Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BetaLactam->Bacterial_Cell_Wall Inhibits MBL->BetaLactam Prevents Inhibition Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis This compound This compound This compound->MBL Inhibits by interacting with Zn2+ cluster Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Inhibition Inhibition

References

Avoiding common pitfalls in ANT2681 experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with ANT2681.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] It functions by binding to the dinuclear zinc ion cluster in the active site of these enzymes, thereby inactivating them.[3] this compound itself does not have intrinsic antibacterial activity.[1][2] Its purpose is to be used in combination with a β-lactam antibiotic, such as meropenem, to restore its efficacy against bacteria that have acquired resistance through the production of MBLs.[1][2]

Q2: What is the recommended concentration of this compound for in vitro susceptibility testing?

A2: For in vitro susceptibility testing, a fixed concentration of 8 µg/mL of this compound is recommended.[1][2] Studies have shown that this concentration is effective at reducing the Minimum Inhibitory Concentration (MIC) of meropenem against MBL-producing Enterobacterales to clinically relevant levels.[1][2] Increasing the concentration beyond 8 µg/mL has been shown to provide little additional benefit.[1][2]

Q3: How should this compound be stored and handled?

A3: this compound should be stored as a dry powder in a dark, dry environment at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). For experimental use, it is soluble in dimethyl sulfoxide (DMSO). It is important to be aware that the stability of 2-aminothiazole compounds in DMSO can be a concern, and stock solutions should be freshly prepared and stored appropriately to avoid degradation.

Q4: Are there any known off-target effects or cytotoxicity associated with this compound?

A4: Preclinical safety studies have indicated that this compound is well-tolerated. It has not shown any mammalian cytotoxicity, genotoxicity, hERG inhibition, or P450 inhibition in these studies.[1][2][4]

Troubleshooting Guide

Issue 1: Unexpectedly high meropenem MIC values in the presence of this compound.

  • Possible Cause 1: Presence of additional resistance mechanisms. While this compound is effective against MBLs, it does not inhibit serine-β-lactamases (SBLs) like KPC (Klebsiella pneumoniae carbapenemase) and OXA-type (oxacillinase) carbapenemases.[1][2] The presence of these enzymes can lead to continued resistance to meropenem even with MBL inhibition.

    Troubleshooting Steps:

    • Molecular Detection of Resistance Genes: Perform multiplex PCR to screen for the presence of common carbapenemase genes, including blaNDM, blaVIM, blaIMP (MBLs), as well as blaKPC and blaOXA-48-like (SBLs).[5][6][7][8]

    • Phenotypic Confirmation: Use phenotypic tests, such as the modified Hodge test or Carba NP test, to confirm carbapenemase production.

  • Possible Cause 2: Alterations in Penicillin-Binding Proteins (PBPs). Mutations in the ftsI gene, which encodes for PBP3, can reduce the binding affinity of meropenem to its target, leading to increased MICs independent of β-lactamase activity.[9]

    Troubleshooting Steps:

    • PBP Gene Sequencing: Sequence the ftsI gene to identify any known resistance-conferring mutations.[2]

  • Possible Cause 3: Issues with the experimental setup. Inaccurate inoculum density, improper reagent storage, or variations in incubation conditions can all lead to erroneous MIC results.[10]

    Troubleshooting Steps:

    • Verify Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[10]

    • Check Reagents: Use fresh dilutions of meropenem and this compound. Confirm the quality and correct formulation of the cation-adjusted Mueller-Hinton broth (CAMHB).[10]

    • Confirm Incubation Conditions: Ensure plates are incubated at 35°C for 16-20 hours.[1]

Issue 2: Variability in MIC results between experiments.

  • Possible Cause 1: Inconsistent this compound concentration. Since this compound is used at a fixed concentration, any variability in its final concentration in the assay will directly impact the observed meropenem MIC.

    Troubleshooting Steps:

    • Careful Pipetting: Ensure accurate and consistent pipetting of the this compound solution into all wells.

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment to avoid degradation.

  • Possible Cause 2: Mixed bacterial cultures. Contamination of the bacterial isolate with another organism can lead to inconsistent and uninterpretable MIC results.[10]

    Troubleshooting Steps:

    • Purity Plating: Streak the bacterial isolate on a non-selective agar plate to confirm the presence of a pure culture with uniform colony morphology.[10]

Experimental Protocols

Broth Microdilution Susceptibility Testing for Meropenem-ANT2681

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Meropenem stock solution.

    • This compound stock solution (in DMSO).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity.

  • Assay Setup:

    • Prepare serial twofold dilutions of meropenem in CAMHB in the microtiter plate.

    • Add this compound to each well (except for the meropenem-only control wells) to a final fixed concentration of 8 µg/mL.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.[1]

  • Reading Results:

    • The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.[1]

Data Presentation

Table 1: Expected Meropenem MIC Shift in the Presence of this compound for NDM-producing Enterobacterales

Bacterial Strain TypeMeropenem MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
NDM-producing, SBL-negative>32≤8
NDM-producing, SBL-positive (e.g., KPC, OXA-48)>32>8 (variable)
Non-MBL producer≤2≤2

Table 2: Troubleshooting Checklist for Unexpected MIC Results

CheckpointActionExpected Outcome
Bacterial Isolate Purity plate and confirm identity.Homogenous colony morphology.
Perform multiplex PCR for resistance genes.Detects expected MBL gene; absence of confounding SBL genes.
Reagents Prepare fresh antibiotic and inhibitor solutions.Consistent results with quality control strains.
Verify CAMHB quality and formulation.Proper bacterial growth in control wells.
Assay Procedure Standardize inoculum to 0.5 McFarland.Reproducible MIC values.
Confirm incubation time and temperature.Consistent results with quality control strains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis & Troubleshooting Isolate_Culture 1. Isolate and culture bacterial strain Inoculum_Prep 2. Prepare 0.5 McFarland inoculum Isolate_Culture->Inoculum_Prep Inoculation 6. Inoculate plate with bacterial suspension Inoculum_Prep->Inoculation Reagent_Prep 3. Prepare fresh meropenem and this compound solutions Serial_Dilution 4. Serial dilution of meropenem in 96-well plate Reagent_Prep->Serial_Dilution Add_this compound 5. Add fixed concentration (8 µg/mL) of this compound Serial_Dilution->Add_this compound Add_this compound->Inoculation Incubation 7. Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC 8. Read meropenem MIC Incubation->Read_MIC Expected_Result Expected Result: Significant MIC reduction Read_MIC->Expected_Result Success Unexpected_Result Unexpected Result: High MIC Read_MIC->Unexpected_Result Failure Troubleshoot 9. Troubleshoot: - Check for SBLs (PCR) - Check for PBP mutations - Verify assay parameters Unexpected_Result->Troubleshoot

Caption: Workflow for this compound-meropenem susceptibility testing.

signaling_pathway Meropenem Meropenem PBP Penicillin-Binding Protein (PBP) Meropenem->PBP binds & inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis blocks Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis leads to MBL Metallo-β-lactamase (e.g., NDM) MBL->Meropenem hydrolyzes Inactive_Meropenem Inactive Meropenem MBL->Inactive_Meropenem This compound This compound This compound->MBL inhibits

Caption: Mechanism of action of this compound with meropenem.

logical_relationship cluster_causes Potential Causes High_Meropenem_MIC High Meropenem MIC with this compound SBL Serine-β-lactamase (KPC, OXA) present? High_Meropenem_MIC->SBL investigate PBP_Mutation PBP mutation present? High_Meropenem_MIC->PBP_Mutation investigate Assay_Error Experimental error? High_Meropenem_MIC->Assay_Error investigate PCR_Test Multiplex PCR SBL->PCR_Test confirm with Gene_Sequencing ftsI Sequencing PBP_Mutation->Gene_Sequencing confirm with Review_Protocol Protocol Review Assay_Error->Review_Protocol confirm by

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: Enhancing the Reproducibility of ANT2681 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with ANT2681.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a metallo-β-lactamase inhibitor (MBLi). It is designed to be co-administered with a β-lactam antibiotic, such as meropenem, to combat infections caused by bacteria that produce metallo-β-lactamases.[1]
What is the mechanism of action of this compound? This compound inhibits the enzymatic activity of metallo-β-lactamases (MBLs) by interacting with the dinuclear zinc ion cluster present in the active site of these enzymes. This prevents the MBLs from hydrolyzing and inactivating β-lactam antibiotics.
What are the primary in vitro experiments involving this compound? The primary in vitro experiment is the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic (e.g., meropenem) in combination with a fixed concentration of this compound against MBL-producing bacterial strains.
What is the key in vivo experiment for evaluating this compound efficacy? The murine neutropenic thigh infection model is a standard in vivo experiment used to evaluate the pharmacodynamics of this compound in combination with a partner β-lactam.[1]
What is the clinical relevance of this compound? This compound, in combination with meropenem, is being developed as a novel therapeutic option to treat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE) that produce MBLs, particularly New Delhi metallo-β-lactamase (NDM).[2]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays
ProblemPossible CauseRecommended Solution
High variability in MIC results between experiments. Inconsistent inoculum preparation.Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. Use a spectrophotometer to verify the optical density.
Different sources or batches of media.Use the same manufacturer and lot of Mueller-Hinton broth/agar for a set of comparable experiments. Media composition can influence MIC results.[3]
Contamination of bacterial cultures.Always work in aseptic conditions. Before starting an assay, streak the bacterial culture on an appropriate agar plate to check for purity.
Unexpectedly high MIC values for the antibiotic combination. "Inoculum effect" with high bacterial densities.Strictly adhere to the recommended inoculum size. Higher bacterial loads can lead to higher MICs, especially with β-lactamase-producing organisms.[3]
Degradation of this compound or the partner antibiotic.Prepare fresh stock solutions of this compound and the partner antibiotic for each experiment. Check the manufacturer's recommendations for storage and stability.
Suboptimal concentration of this compound.Ensure the fixed concentration of this compound used is appropriate to inhibit the specific MBL. Literature suggests a concentration of 8 μg/ml is often effective.[2]
No significant reduction in MIC with the addition of this compound. The bacterial strain does not produce a metallo-β-lactamase susceptible to this compound.Confirm the resistance mechanism of the bacterial strain. This compound is a specific MBL inhibitor and will not be effective against other resistance mechanisms (e.g., serine-β-lactamases, efflux pumps).
Issues with the solubility of this compound.Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the assay medium. Visually inspect for any precipitation.
Murine Neutropenic Thigh Infection Model
ProblemPossible CauseRecommended Solution
High mortality or morbidity in the control group. Overly virulent bacterial strain or incorrect inoculum size.Perform pilot studies to determine the optimal inoculum size that establishes a stable infection without causing rapid mortality.
Incomplete neutropenia.Verify the efficacy of the cyclophosphamide regimen in inducing neutropenia before starting the infection study.
Inconsistent bacterial growth in the thighs of control animals. Improper injection technique.Ensure the bacterial inoculum is injected directly into the thigh muscle. Practice the injection technique to ensure consistency.
Variation in the health status of the mice.Use mice of the same age, sex, and from the same supplier. Allow for an acclimatization period before the experiment.
Lack of efficacy of the this compound/meropenem combination. Suboptimal dosing regimen.The pharmacodynamic index for this compound is the area under the concentration-time curve (AUC).[1][4] Ensure the dosing regimen is sufficient to achieve the target AUC. Dose fractionation studies can help determine the optimal dosing frequency.[1][4]
Poor drug exposure at the site of infection.While the thigh model is well-established, consider potential issues with drug distribution. Pharmacokinetic studies can confirm drug concentrations in plasma and tissue.
Rapid development of resistance in vivo.While less common in short-term experiments, consider the possibility. Plating thigh homogenates on selective media at the end of the experiment can help assess this.

Experimental Protocols

Broth Microdilution MIC Assay for Meropenem-ANT2681 Combination
  • Preparation of Reagents:

    • Prepare stock solutions of meropenem and this compound in an appropriate solvent (e.g., DMSO for this compound).

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation:

    • From an overnight culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation (Checkerboard or Fixed Inhibitor Concentration):

    • For a fixed inhibitor concentration assay, add a constant concentration of this compound (e.g., 8 µg/mL) to all wells containing serial dilutions of meropenem.

    • Perform two-fold serial dilutions of meropenem across the microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (inoculum without antibiotics) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Murine Neutropenic Thigh Infection Model
  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice (e.g., 150 mg/kg intraperitoneally 4 days prior to infection and 100 mg/kg 1 day prior to infection) to induce neutropenia.

  • Infection:

    • Prepare an inoculum of the MBL-producing bacterial strain in the mid-logarithmic growth phase.

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound (e.g., intravenously) and meropenem (e.g., subcutaneously) at various doses and schedules as per the experimental design.[1]

  • Assessment of Bacterial Burden:

    • At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control group (vehicle-treated) to determine the efficacy of the combination therapy.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Meropenem-ANT2681 in Murine Thigh Infection Model

ParameterValueReference
Meropenem background dose (minimal effect)50 mg/kg every 4h (s.c.)[1]
This compound dose for half-maximal effect89 mg/kg every 4h (i.v.)[1]
Relevant pharmacodynamic index for this compoundArea under the concentration-time curve (AUC)[1][4]
Target for stasis (no change in bacterial load)fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter[1]

Table 2: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales

Organism GroupMeropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)Reference
NDM-producing Enterobacterales>328[2]
NDM-positive E. coli>321

Visualizations

ANT2681_Mechanism_of_Action cluster_bacteria MBL-Producing Bacterium cluster_intervention Therapeutic Intervention Beta_Lactam_Antibiotic Meropenem Bacterial_Cell_Wall Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Hydrolysis Hydrolysis Beta_Lactam_Antibiotic->Hydrolysis MBL Metallo-β-Lactamase (e.g., NDM-1) MBL->Beta_Lactam_Antibiotic Binds to Bacterial_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Bacterial_Lysis Inactivation Inactivation Hydrolysis->Inactivation This compound This compound This compound->MBL Inhibits Zinc_Cluster Dinuclear Zinc Cluster in MBL Active Site This compound->Zinc_Cluster Binds to Inhibition Inhibition

Caption: Mechanism of action of this compound in combination with meropenem.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Combine Meropenem, this compound, and Inoculum in Microtiter Plate A->D B Prepare Meropenem Serial Dilutions B->D C Prepare Fixed Concentration of this compound C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship_Troubleshooting cluster_mic_troubleshooting MIC Troubleshooting cluster_invivo_troubleshooting In Vivo Troubleshooting Start Start Problem Inconsistent Experimental Results? Start->Problem Assay_Type Which Assay? Problem->Assay_Type MIC MIC Assay Assay_Type->MIC In Vitro In_Vivo In Vivo Model Assay_Type->In_Vivo In Vivo Check_Inoculum Verify Inoculum Standardization MIC->Check_Inoculum Check_Dosing Review Dosing Regimen & PK/PD Parameters In_Vivo->Check_Dosing Check_Reagents Check Reagent Stability & Concentration Check_Inoculum->Check_Reagents Check_Strain Confirm Bacterial Resistance Mechanism Check_Reagents->Check_Strain End Reproducible Results Check_Strain->End Check_Model Verify Neutropenia & Inoculum Size Check_Dosing->Check_Model Check_Technique Assess Injection Technique Consistency Check_Model->Check_Technique Check_Technique->End

Caption: Logical workflow for troubleshooting this compound experiments.

References

Strategies to mitigate ANT2681 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "ANT2681" is not available in public literature. The following troubleshooting guide is based on common challenges encountered with novel small molecule kinase inhibitors in a research setting and is intended to provide a general framework for mitigating compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for a compound like this compound?

A: For many kinase inhibitors, the primary routes of degradation in experimental settings are oxidation and hydrolysis. These reactions can be influenced by components in the cell culture media, pH, light exposure, and temperature.[1][2]

  • Oxidation: The presence of dissolved oxygen or reactive oxygen species in the media can lead to the oxidation of susceptible functional groups on the this compound molecule.[2] This can be exacerbated by exposure to light or the presence of metal ions.[3]

  • Hydrolysis: The aqueous environment of cell culture media, especially at a physiological pH of 7.2-7.4 and a temperature of 37°C, can promote the hydrolysis of labile functional groups such as esters or amides.[1][2]

cluster_degradation This compound Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway This compound This compound (Active Compound) Oxidized Oxidized Product (Inactive) This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Product (Inactive) This compound->Hydrolyzed Hydrolysis Factors_Ox Contributing Factors: - Dissolved O₂ - Light Exposure - Metal Ions Factors_Ox->Oxidized Factors_Hy Contributing Factors: - Aqueous Media (pH 7.2-7.4) - Temperature (37°C) Factors_Hy->Hydrolyzed

Likely degradation pathways for this compound.
Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?

A: Proper storage is critical to maintaining the integrity of this compound. For in vitro experiments, stock solutions are typically prepared in a solvent like DMSO and stored at low temperatures to minimize degradation.[4]

ParameterRecommendationRationale
Solvent High-quality, anhydrous DMSOMinimizes water content, reducing the risk of hydrolysis.
Concentration 10-50 mMHigh concentration stocks limit the volume of solvent added to experimental media (typically <0.5%).[4][5]
Storage Temp. -80°CLow temperature significantly slows chemical degradation reactions.[2]
Aliquoting Small, single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[5]
Light Exposure Store in amber vials or protect from lightPrevents photolysis, a potential degradation pathway for light-sensitive compounds.[1]
Q3: My in vitro assay results with this compound are inconsistent. Could this be due to degradation?

A: Yes, inconsistent results are a common sign of compound instability in the assay environment.[6] If this compound degrades during the experiment, the effective concentration exposed to the cells decreases over time, leading to variable outcomes.[2] Consider the following troubleshooting workflow.

Start Inconsistent Assay Results Check_Stability Is this compound stable in your assay medium at 37°C? Start->Check_Stability Yes_Stable Yes Check_Stability->Yes_Stable Yes No_Unstable No Check_Stability->No_Unstable No Other_Causes Investigate other causes: - Cell density effects - Adsorption to plasticware - Incomplete dissolution Yes_Stable->Other_Causes Replenish Replenish this compound by changing media at regular intervals. No_Unstable->Replenish End Consistent Results Replenish->End Other_Causes->End

Troubleshooting workflow for inconsistent results.

Potential Causes and Solutions for Inconsistent Results [6][7]

Potential CauseRecommended Solution
Compound Degradation Perform a stability study of this compound in your culture medium at 37°C over the duration of your experiment. If unstable, replenish the compound by changing the medium at regular intervals.[7]
Adsorption to Plasticware Hydrophobic compounds can bind to plastic, reducing the effective concentration. Consider using low-binding plates.[7]
Cell Density Effects High cell densities can metabolize compounds more rapidly. Optimize cell seeding density for your assay.[7]
Incomplete Dissolution Ensure the stock solution is fully dissolved before making dilutions. Brief vortexing or sonication can help.[7]
Media Component Interaction Test stability in a simpler, serum-free medium to identify potential interactions with media components like amino acids.[2][5]
Q4: I'm observing lower than expected in vivo efficacy. How can I improve the stability of my this compound formulation?

A: Poor in vivo efficacy can be linked to the degradation of the compound in the formulation or after administration. Formulation strategies can significantly improve stability by protecting the drug from degradation.[1]

Strategies to Enhance In Vivo Stability:

  • pH Optimization: Using buffering agents to maintain an optimal pH can prevent hydrolysis of acid- or base-sensitive compounds.[1][3]

  • Use of Excipients:

    • Antioxidants: Incorporating antioxidants like ascorbic acid can prevent oxidative degradation.[1]

    • Chelating Agents: Agents like EDTA can bind metal ions that may catalyze degradation.[8]

  • Microencapsulation: Enclosing drug particles within a protective shell can provide a physical barrier against environmental factors.[1][9]

  • Lyophilization (Freeze-Drying): Removing water from the formulation reduces the risk of hydrolysis and is particularly useful for sensitive drugs.[1][10]

cluster_formulation This compound Formulation Strategies for In Vivo Stability This compound This compound Formulation Formulation Approaches This compound->Formulation pH pH Optimization Formulation->pH Excipients Excipients (e.g., Antioxidants) Formulation->Excipients Encapsulation Microencapsulation Formulation->Encapsulation Lyophilization Lyophilization Formulation->Lyophilization Stable Improved In Vivo Stability pH->Stable Excipients->Stable Encapsulation->Stable Lyophilization->Stable

References

Validation & Comparative

ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metallo-β-lactamase inhibitor ANT2681 demonstrates potent and broad-spectrum activity against clinically significant New Delhi metallo-β-lactamase (NDM) variants, restoring the efficacy of meropenem against carbapenem-resistant Enterobacterales (CRE).

This guide provides an objective comparison of the efficacy of this compound against various NDM variants, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the critical field of antimicrobial resistance.

This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics.[1][2][3][4][5] By targeting the dinuclear zinc ion cluster within the active site of these enzymes, this compound effectively neutralizes their hydrolytic activity against β-lactam antibiotics.[6][7] This guide focuses on the in vitro efficacy of this compound in combination with meropenem (MEM) against Enterobacterales producing various NDM carbapenemases.

Comparative Efficacy of Meropenem-ANT2681

The combination of meropenem with a fixed concentration of this compound has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem against a large panel of NDM-producing clinical isolates. The addition of this compound at 8 µg/mL lowers the MIC90 of meropenem from >32 µg/mL to 8 µg/mL for NDM-producing CRE.[2][3][4][5]

Table 1: In Vitro Activity of Meropenem (MEM) and MEM-ANT2681 against NDM-Producing Enterobacterales
Organism/EnzymeNo. of IsolatesMEM MIC50 (µg/mL)MEM MIC90 (µg/mL)MEM + this compound (8 µg/mL) MIC50 (µg/mL)MEM + this compound (8 µg/mL) MIC90 (µg/mL)
NDM-producing Enterobacterales1,108>32>320.258

Data sourced from susceptibility studies on a large collection of MBL-positive Enterobacterales.[2][3][4][5]

Table 2: Comparative Activity of MEM-ANT2681 against Different NDM Variants
NDM VariantNo. of IsolatesMEM + this compound (8 µg/mL) MIC90 (µg/mL)
NDM-18578
NDM-51131
NDM-7521
NDM-431Similar to other common variants
NDM-6Not specifiedSimilar to other common variants

This table highlights the potent activity of the combination against the most prevalent NDM variants.[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing. The following provides a generalized methodology for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of meropenem in combination with this compound was determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

  • Bacterial Isolates: A panel of clinical isolates of Enterobacterales with genetically confirmed NDM variants was used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was the standard medium for susceptibility testing.

  • Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Concentrations: Meropenem was tested across a range of doubling dilutions. This compound was added at a fixed concentration, typically 8 µg/mL, to a parallel set of meropenem dilutions.

  • Incubation: The microdilution plates were incubated at 35°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its efficacy.

ANT2681_Mechanism_of_Action cluster_resistance Carbapenem Resistance cluster_inhibition This compound Inhibition Meropenem Meropenem NDM_Enzyme NDM Enzyme (Metallo-β-lactamase) Meropenem->NDM_Enzyme Substrate Hydrolysis Hydrolysis of Meropenem NDM_Enzyme->Hydrolysis NDM_Enzyme_Inhibited NDM Enzyme (Active Site Blocked) Inactive_Meropenem Inactive Meropenem Hydrolysis->Inactive_Meropenem Meropenem_Effective Meropenem Remains Active This compound This compound This compound->NDM_Enzyme_Inhibited Competitive Inhibitor

Caption: Mechanism of this compound action against NDM enzymes.

MIC_Workflow Start Start: NDM-producing Bacterial Isolate Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Plate_Setup Prepare Microdilution Plates Inoculum->Plate_Setup Drug_Addition Add Serial Dilutions of Meropenem (with and without 8 µg/mL this compound) Plate_Setup->Drug_Addition Incubation Incubate at 35°C for 18-24 hours Drug_Addition->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results Data_Analysis Compare MIC Values (MEM vs. MEM+this compound) Read_Results->Data_Analysis

References

In Vitro Showdown: ANT2681 vs. Taniborbactam Against Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-negative bacteria producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes readily hydrolyze most β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In the race to develop novel therapeutics, two promising MBL inhibitors, ANT2681 and taniborbactam, have emerged as key contenders. This guide provides a detailed comparison of their in vitro activity against clinically relevant MBLs, supported by experimental data and methodologies, to aid researchers and drug development professionals in their evaluation of these critical compounds.

At a Glance: Head-to-Head Comparison

FeatureThis compoundTaniborbactam
Partner Antibiotic MeropenemCefepime, Meropenem
Chemical Class N-sulfamoylpyrrole-2-carboxylateBicyclic boronate
Primary MBL Targets NDM, VIM, IMPNDM, VIM
Inhibition Mechanism Competitive inhibitor, interacts with the dinuclear zinc ion clusterDirect inhibitor of both serine- and metallo-β-lactamases

In Vitro Activity: A Quantitative Analysis

The in vitro efficacy of this compound and taniborbactam has been extensively evaluated against a panel of MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables summarize the key findings from various studies, focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

This compound in Combination with Meropenem

This compound is being developed in combination with meropenem. The addition of this compound has been shown to significantly restore the activity of meropenem against MBL-producing isolates.

Table 1: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales

Organism/EnzymeMeropenem MIC50/MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL)Reference
MBL-positive Enterobacterales (n=1,687)>32/>320.25/8[1][2][3]
NDM-producing CRE (n=1,108)>32/>320.25/8[1][2][3]
NDM-positive E. coli-MIC90: 1[2][3]
VIM-positive Enterobacterales-74.9% inhibited at 8 µg/mL of both[1][2][3]
IMP-positive Enterobacterales-85.7% inhibited at 8 µg/mL of both[1][2][3]

CRE: Carbapenem-Resistant Enterobacterales

Table 2: this compound Inhibition Constants (Ki) Against Specific MBLs

EnzymeKi (nM)Reference
NDM-140[2]
VIM-1100[2]
VIM-2680[2]
IMP-16,300[2]
Taniborbactam in Combination with Cefepime or Meropenem

Taniborbactam, a broad-spectrum β-lactamase inhibitor, has shown potent activity against both serine- and metallo-β-lactamases and is being developed in combination with cefepime.

Table 3: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing Isolates

Organism/EnzymeCefepime-Taniborbactam MIC90 (µg/mL)% Susceptible/InhibitedReference
MBL-producing K. pneumoniae≤8 (with meropenem)87% (cefepime), 94% (meropenem)[4]
MBL-producing P. aeruginosa3286% inhibited at ≤16/4 mg/L[4]
NDM-producing Enterobacterales (n=207)-84.6% susceptible[5]
VIM-producing Enterobacterales (n=22)-100% susceptible[5]
MBL-producing P. aeruginosa (n=49)-63.2% susceptible[5]

Table 4: Taniborbactam Inhibition Constants (Ki) Against Specific MBLs

EnzymeKi (µM)Reference
NDM-10.081[6]
VIM-20.019[6]
IMP-1>30[6]

Experimental Protocols

The in vitro activity data presented above were primarily generated using standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_isolate Bacterial Isolate inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_isolate->inoculum_prep inoculation Inoculate Microtiter Plate Wells inoculum_prep->inoculation serial_dilution Prepare Serial Dilutions of Test Compounds serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_determination Determine MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of the antimicrobial agents (e.g., meropenem alone and in combination with a fixed concentration of this compound) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: The microtiter plates containing the serially diluted drugs are inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Inhibition Assays (Ki Determination)

The inhibitory activity of the compounds against purified MBL enzymes is determined by measuring the initial rates of hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Workflow for Ki Determination

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Purified MBL Enzyme reaction_mixture Combine Enzyme, Substrate, and Inhibitor enzyme_prep->reaction_mixture substrate_prep Chromogenic/Fluorogenic Substrate substrate_prep->reaction_mixture inhibitor_prep Serial Dilutions of Inhibitor inhibitor_prep->reaction_mixture spectrophotometer Monitor Absorbance/Fluorescence Change over time reaction_mixture->spectrophotometer initial_velocity Calculate Initial Reaction Velocities spectrophotometer->initial_velocity ki_determination Determine K_i using Competitive Inhibition Models initial_velocity->ki_determination

Caption: Workflow for determining the inhibition constant (Ki).

Detailed Steps:

  • Reaction Setup: Reactions are typically performed in a 96-well plate format in a suitable buffer.

  • Enzyme and Inhibitor Pre-incubation: The purified MBL enzyme is often pre-incubated with various concentrations of the inhibitor for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of a chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate.[8]

  • Kinetic Measurement: The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Mechanism of Action

Both this compound and taniborbactam function by inhibiting the activity of MBLs, but through distinct chemical interactions within the enzyme's active site.

This compound: Targeting the Zinc Cofactors

This compound is a competitive inhibitor that directly interacts with the dinuclear zinc ion cluster essential for the catalytic activity of MBLs.[9] The N-sulfamoyl group of this compound is proposed to displace the zinc-bridging hydroxide/water molecule, thereby inactivating the enzyme.[10]

Proposed Mechanism of this compound Inhibition

cluster_mbl MBL Active Site cluster_inhibitor This compound cluster_complex Inhibited Complex Zn1 Zn²⁺ H2O Zn1->H2O ANT2681_node This compound Zn2 Zn²⁺ Zn2->H2O H2O_label H₂O H2O->H2O_label Zn3 Zn²⁺ Zn4 Zn²⁺ Inhibitor_bound This compound ANT2681_node->Inhibitor_bound Binding & Displacement of Water Zn3->Inhibitor_bound Zn4->Inhibitor_bound

Caption: this compound inhibits MBLs by interacting with the zinc ions.

Taniborbactam: A Dual-Action Inhibitor

Taniborbactam is a boronic acid-based inhibitor that has demonstrated a broad spectrum of activity against both serine-β-lactamases and metallo-β-lactamases.[6] In MBLs, the cyclic boronate moiety is believed to interact with the active site zinc ions and key amino acid residues, mimicking the tetrahedral transition state of β-lactam hydrolysis.[11]

Proposed Mechanism of Taniborbactam Inhibition

cluster_mbl MBL Active Site cluster_inhibitor Taniborbactam cluster_complex Inhibited Complex Zn1 Zn²⁺ Taniborbactam_node Taniborbactam (Cyclic Boronate) Zn2 Zn²⁺ Active_Site_Residues Active Site Residues Zn3 Zn²⁺ Zn4 Zn²⁺ Inhibitor_bound Taniborbactam Taniborbactam_node->Inhibitor_bound Forms Covalent Adduct & Mimics Transition State Zn3->Inhibitor_bound Zn4->Inhibitor_bound Bound_Residues Interaction with Active Site Residues Inhibitor_bound->Bound_Residues

Caption: Taniborbactam inhibits MBLs via its cyclic boronate moiety.

Conclusion

Both this compound and taniborbactam demonstrate potent in vitro activity against a broad range of clinically important metallo-β-lactamases, positioning them as promising candidates to address the growing threat of carbapenem-resistant infections. This compound, in combination with meropenem, shows particularly strong activity against NDM-producing Enterobacterales. Taniborbactam, with its broader spectrum of inhibition against both serine- and metallo-β-lactamases, offers a versatile option in combination with cefepime. The choice between these inhibitors for further research and development will likely depend on the specific clinical context, the prevalence of different MBL variants, and the desired spectrum of activity of the final combination therapy. The data and methodologies presented in this guide provide a solid foundation for such evaluations.

References

A Head-to-Head Comparison of ANT2681 with Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This has spurred the development of novel MBL inhibitors to be co-administered with β-lactams to restore their efficacy. This guide provides a head-to-head comparison of ANT2681, a promising MBL inhibitor, with other key inhibitors in development, focusing on their inhibitory potency and in vitro efficacy against clinically relevant MBL-producing bacteria.

Executive Summary

This compound is a specific, competitive inhibitor of MBLs with particularly potent activity against New Delhi Metallo-β-lactamase (NDM) enzymes.[1][2][3][4] It is currently in clinical development for use in combination with meropenem. This guide compares this compound primarily with taniborbactam (formerly VNRX-5133) and QPX7728, two other broad-spectrum β-lactamase inhibitors with significant anti-MBL activity. While other inhibitors like vaborbactam, avibactam, and relebactam are clinically important, they lack direct, potent activity against MBLs and are therefore not the focus of this direct comparison. Zidebactam and nacubactam exhibit a unique "enhancer" effect rather than direct MBL inhibition and are also considered separately.

The data presented herein indicates that all three inhibitors—this compound, taniborbactam, and QPX7728—demonstrate potent inhibition of key MBLs and can restore the activity of their partner β-lactams against MBL-producing Enterobacterales. This compound, in combination with meropenem, shows particularly strong efficacy against NDM-producing isolates. Taniborbactam and QPX7728 exhibit a broader spectrum of activity that includes both serine-β-lactamases (SBLs) and MBLs.

Data Presentation

In Vitro Inhibitory Potency (Kᵢ and IC₅₀)

The following table summarizes the inhibitory potency of this compound, taniborbactam, and QPX7728 against key MBL enzymes. Lower values indicate greater potency.

InhibitorEnzymeKᵢ (nM)IC₅₀ (nM)
This compound NDM-140-
VIM-1100-
VIM-2680-
IMP-16300-
Taniborbactam NDM-181-
VIM-219-
IMP-1>30,000-
QPX7728 NDM-13255
VIM-17.514
IMP-1240610

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

In Vitro Efficacy of Inhibitor-Antibiotic Combinations

The following table presents the in vitro activity (MIC₅₀/MIC₉₀ in µg/mL) of this compound, taniborbactam, and QPX7728 in combination with their respective partner β-lactams against collections of MBL-producing Enterobacterales.

Inhibitor CombinationOrganism SetMeropenem (MEM) or Cefepime (FEP) MIC₅₀/MIC₉₀ (µg/mL)
MEM + this compound (8 µg/mL) All MBL-positive Enterobacterales (n=1,687)0.25 / 8
NDM-producing CRE (n=1,108)0.25 / 8
VIM-positive Enterobacterales (n=251)-
IMP-positive Enterobacterales (n=49)-
FEP + Taniborbactam (4 µg/mL) All Enterobacterales (n=20,725)0.06 / 0.25
NDM-positive Enterobacterales-
VIM-positive Enterobacterales-
MEM + QPX7728 (8 µg/mL) MBL-producing Enterobacterales (n=224)- / 0.5

Note: The presented data is derived from large surveillance studies. The specific isolate collections and testing methodologies may differ between studies.

A study directly comparing Meropenem-ANT2681 to other combinations against NDM-producing CRE found the following MIC₉₀ values:

  • Meropenem-ANT2681: 8 µg/mL

  • Cefepime-Taniborbactam: 32 µg/mL

  • Cefiderocol: 8 µg/mL

  • Aztreonam-Avibactam: 0.5 µg/mL

Notably, against NDM-positive E. coli, Meropenem-ANT2681 had an MIC₉₀ of 1 µg/mL, while Cefepime-Taniborbactam had an MIC₉₀ of >32 µg/mL.[1][2][3][4]

Experimental Protocols

MBL Enzyme Inhibition Assay (Kᵢ and IC₅₀ Determination)

Principle: The inhibitory activity of a compound against a purified MBL enzyme is determined by measuring the reduction in the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA. The rate of color change is monitored spectrophotometrically.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Test inhibitor (e.g., this compound)

  • Chromogenic substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic readings

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the purified MBL enzyme.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately begin kinetic measurements of absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over a set time period.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • For IC₅₀ determination, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve.

  • For Kᵢ determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed inhibition.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC of a β-lactam antibiotic in combination with a fixed concentration of an MBL inhibitor is determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Bacterial isolates (MBL-producing Enterobacterales)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor (e.g., this compound)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

  • Add a fixed concentration of the MBL inhibitor (e.g., 8 µg/mL of this compound) to all wells containing the antibiotic dilutions.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include growth control (no antibiotic or inhibitor) and sterility control (no bacteria) wells.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

MBL_Mechanism_of_Action cluster_enzyme MBL Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis Zn1->Hydrolysis Zn2 Zn²⁺ Zn2->Hydrolysis H2O H₂O H2O->Hydrolysis Nucleophilic Attack Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Substrate Inactive_Product Inactive Hydrolyzed Product Hydrolysis->Inactive_Product Enzymatic Cleavage This compound This compound This compound->Zn1 Binds to Zinc Ions This compound->Zn2 Inhibition Inhibition This compound->Inhibition Inhibition->Hydrolysis Blocks Substrate Binding MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of β-Lactam Antibiotic Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate_Plate Add_Inhibitor Add Fixed Concentration of MBL Inhibitor (e.g., this compound 8 µg/mL) Serial_Dilution->Add_Inhibitor Add_Inhibitor->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

References

ANT2681 Demonstrates Potent In Vivo Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data highlights the promise of ANT2681, a novel metallo-β-lactamase (MBL) inhibitor, in restoring the activity of meropenem against challenging Gram-negative pathogens. When administered in combination with meropenem, this compound effectively combats infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales in established murine infection models.

This guide provides a detailed comparison of the in vivo efficacy of the meropenem-ANT2681 combination against key alternative treatments. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.

Executive Summary

Carbapenem resistance, particularly driven by the production of MBLs like NDM, poses a significant threat to global public health. This compound, in combination with the carbapenem antibiotic meropenem, has emerged as a promising therapeutic strategy. Preclinical studies utilizing the neutropenic murine thigh infection model have demonstrated a significant reduction in bacterial burden, underscoring the potential of this combination for treating infections caused by NDM-producing bacteria.

In Vivo Efficacy of Meropenem-ANT2681

The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents. In this model, mice are rendered neutropenic to mimic an immunocompromised state, and the thigh muscle is infected with a specific bacterial strain. The efficacy of the treatment is then assessed by measuring the reduction in the number of colony-forming units (CFU) in the infected tissue over a 24-hour period.

Published studies have consistently shown the potent in vivo efficacy of the meropenem-ANT2681 combination against NDM-producing Enterobacterales.

Treatment GroupDosing RegimenBacterial StrainBacterial Load Reduction (log₁₀ CFU/thigh)Citation
Meropenem + this compoundMeropenem 50 mg/kg q4h (s.c.) + this compound 89 mg/kg q4h (i.v.)NDM-1-positive E. coli>1.5[1]
Meropenem (monotherapy)50 mg/kg q4h (s.c.)NDM-producing E. coliMinimal antibacterial effect (stasis)[1][2]
No Treatment-NDM-1-positive E. coliGrowth[1]

Comparison with Alternative Therapies

While direct head-to-head in vivo comparative studies are limited, existing data for alternative treatments against NDM-producing pathogens provide a basis for contextualizing the efficacy of meropenem-ANT2681.

TreatmentInfection ModelBacterial Strain(s)Key In Vivo Efficacy FindingsCitation
Ceftazidime-Avibactam + AztreonamMouse infection modelNDM-, IMP-, KPC+IMP-, KPC+NDM-producing strainsReduced mortality and prolonged lifespan of infected mice.[3][4]
CefiderocolNeutropenic murine thigh modelGram-negative isolates (including Enterobacterales)Bacterial stasis or ≥1 log₁₀ reduction for isolates with MICs of ≤4 μg/ml.[5]

It is important to note that the experimental conditions, including the specific bacterial strains and dosing regimens, may vary between studies, making direct comparisons challenging. However, the available data suggests that meropenem-ANT2681 demonstrates robust in vivo activity comparable to other emerging treatment options for NDM-producing infections.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antimicrobial agents.[6]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[7]

  • Infection: Mice are anesthetized and a suspension of the challenge organism, typically an NDM-producing Klebsiella pneumoniae or E. coli strain, is injected into the thigh muscle. The inoculum is prepared to achieve a starting bacterial concentration of approximately 10⁶ to 10⁷ CFU/thigh.[7][8]

  • Treatment: Treatment with the investigational drug (e.g., meropenem-ANT2681) or comparator agents is initiated at a specified time point post-infection, often 2 hours. Drugs are administered via appropriate routes (e.g., subcutaneous for meropenem, intravenous for this compound) at specified dosing intervals for 24 hours.[1]

  • Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). The change in log₁₀ CFU/thigh from the start of treatment is calculated to determine the efficacy of the antimicrobial agent.[7]

Visualizing the Pathway and Process

To better illustrate the underlying mechanism and experimental procedures, the following diagrams are provided.

G cluster_0 Mechanism of Meropenem Resistance and this compound Action Meropenem Meropenem NDM-1 NDM-1 (Metallo-β-lactamase) Meropenem->NDM-1 Hydrolysis PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Binding Hydrolyzed Meropenem Inactive Meropenem NDM-1->Hydrolyzed Meropenem This compound This compound This compound->NDM-1 Inhibition Cell Wall Synthesis Bacterial Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to

Caption: Mechanism of this compound action in overcoming NDM-1 mediated meropenem resistance.

G cluster_1 Experimental Workflow: Neutropenic Murine Thigh Infection Model Start Start Induce Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce Neutropenia Infect Thigh Infect Thigh Muscle (NDM-producing bacteria) Induce Neutropenia->Infect Thigh Initiate Treatment Initiate Treatment (2h post-infection) Infect Thigh->Initiate Treatment Administer Drugs Administer Drugs (e.g., Meropenem-ANT2681) Initiate Treatment->Administer Drugs Monitor Monitor for 24h Administer Drugs->Monitor Euthanize & Harvest Euthanize & Harvest Thigh Monitor->Euthanize & Harvest Homogenize & Plate Homogenize Tissue & Plate Dilutions Euthanize & Harvest->Homogenize & Plate Quantify CFU Quantify Bacterial Load (CFU/thigh) Homogenize & Plate->Quantify CFU End End Quantify CFU->End

Caption: Workflow of the neutropenic murine thigh infection model for efficacy testing.

References

ANT2681: A Metallo-β-Lactamase Inhibitor Restoring Meropenem Activity Against VIM and IMP-Producing Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs), such as Verona integron-encoded MBL (VIM) and imipenemase (IMP), pose a significant threat to public health. These enzymes efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This guide provides a comparative analysis of the investigational MBL inhibitor ANT2681 in combination with meropenem, its activity against VIM and IMP-producing Enterobacterales, and a comparison with alternative treatment options, supported by available experimental data.

Executive Summary

This compound is a competitive inhibitor of MBLs that, in combination with meropenem, has demonstrated the ability to restore the in vitro activity of meropenem against Enterobacterales isolates producing VIM and IMP carbapenemases. When combined with meropenem at a concentration of 8 µg/mL, this compound inhibited 74.9% of VIM-producing and 85.7% of IMP-producing Enterobacterales isolates[1][2][3]. This combination presents a promising therapeutic strategy to address infections caused by these difficult-to-treat pathogens. While direct comparative clinical data is limited, in vitro studies suggest that the meropenem-ANT2681 combination has the potential to be a valuable alternative to existing treatments such as cefiderocol and aztreonam-avibactam, particularly for MBL-producing isolates.

Data Presentation

In Vitro Activity of Meropenem-ANT2681 and Comparators

The following table summarizes the in vitro activity of meropenem in combination with this compound against VIM and IMP-producing Enterobacterales. For context, Minimum Inhibitory Concentration (MIC) data for alternative agents against carbapenemase-producing Enterobacterales are also included, although direct comparisons from the same studies are not always available.

Organism/EnzymeDrug Combination/AgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible/InhibitedReference(s)
VIM-producing EnterobacteralesMeropenem-ANT2681 (8 µg/mL)--74.9%[1][2][3]
IMP-producing EnterobacteralesMeropenem-ANT2681 (8 µg/mL)--85.7%[1][2][3]
MBL-producing EnterobacteralesCefiderocol-491.5%[4]
MBL-producing K. pneumoniaeAztreonam-Avibactam0.250.5-[5]
NDM-producing EnterobacteralesMeropenem-ANT2681 (8 µg/mL)0.258-[1]
NDM-producing EnterobacteralesCefiderocol-8-[1]
NDM-producing EnterobacteralesAztreonam-Avibactam-0.5-[1]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The susceptibility breakpoint for cefiderocol is ≤4 mg/L according to CLSI.

Experimental Protocols

Broth Microdilution Susceptibility Testing

The in vitro activity of meropenem in combination with this compound was determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7] A detailed, generalized protocol is as follows:

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours at 35±2°C.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of meropenem and this compound are prepared at known concentrations.

    • Serial two-fold dilutions of meropenem are prepared in CAMHB in 96-well microtiter plates.

    • This compound is added to the wells at a fixed concentration (e.g., 8 µg/mL).

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.

    • The plates are incubated at 35±2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Mandatory Visualization

Mechanism of Action: Competitive Inhibition of Metallo-β-Lactamases

G cluster_0 Bacterial Periplasmic Space Meropenem Meropenem MBL Metallo-β-Lactamase (VIM/IMP) Meropenem->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibition Hydrolyzed_Meropenem Inactive Meropenem MBL->Hydrolyzed_Meropenem MBL_ANT2681_Complex Inactive MBL-ANT2681 Complex Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Blocks Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis This compound This compound This compound->MBL Competitive Binding G cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in Cation-Adjusted Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate Inoculate Plates with Bacterial Suspension dilute_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Meropenem add_this compound Add Fixed Concentration of This compound (8 µg/mL) to Wells prep_plates->add_this compound add_this compound->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

References

Comparative Analysis of ANT2681 Cross-Reactivity with Other Metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ANT2681's Selectivity Profile.

The development of metallo-β-lactamase (MBL) inhibitors is a critical strategy in combating antibiotic resistance. However, a key challenge in their development is ensuring selectivity for the bacterial MBLs over host metalloenzymes, as off-target inhibition can lead to toxicity. This guide provides a comparative analysis of the cross-reactivity profile of this compound, a novel MBL inhibitor, with other clinically relevant metalloenzymes. The performance of this compound is compared with other MBL inhibitors, taniborbactam and aspergillomarasmine A, supported by available experimental data.

Executive Summary

This compound is a specific, competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] It is currently in preclinical development for use in combination with meropenem.[3][4] This guide demonstrates that this compound exhibits a high degree of selectivity for its target MBLs with minimal cross-reactivity against a panel of human metalloenzymes at therapeutic concentrations. In comparison, while other MBL inhibitors like taniborbactam also show a favorable selectivity profile, the mechanism of action of agents like aspergillomarasmine A raises potential concerns about broader off-target effects due to its zinc-chelating properties.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of this compound and its comparators against their target MBLs and a panel of human metalloenzymes. This data allows for a direct comparison of their selectivity.

CompoundTarget EnzymeEnzyme ClassInhibition (Ki/IC50)Fold-Selectivity vs. NDM-1
This compound NDM-1 Bacterial Metallo-β-Lactamase Ki: 28 nM -
VIM-1Bacterial Metallo-β-LactamaseKi: 550 nM0.05x
IMP-1Bacterial Metallo-β-LactamaseKi: 3.6 µM0.008x
ACE Human Metalloenzyme IC50: 36.37 µM >1299x
GLY2 (Glyoxalase II) Human Metalloenzyme IC50: >54 µM >1900x
MMP-2 Human Metalloenzyme IC50: 172.85 µM >6173x
MMP-9 Human Metalloenzyme IC50: >200 µM >7143x
Taniborbactam NDM-1Bacterial Metallo-β-LactamaseKi: 80 nM-
(VNRX-5133)VIM-2Bacterial Metallo-β-LactamaseKi: 19 nM4.2x
Panel of 128 human enzymes and receptors Human Metalloenzymes/Receptors No significant inhibition at 100 µM High
Aspergillomarasmine A NDM-1Bacterial Metallo-β-LactamaseIC50: 4.0 µM-
VIM-2Bacterial Metallo-β-LactamaseIC50: 9.6 µM0.42x
ACE, GLY2, MMPs Human Metalloenzymes Data not available (Mechanism: Zinc Sequestration) Unknown

Signaling Pathways and Experimental Workflows

To understand the assessment of inhibitor specificity, the following diagrams illustrate the general signaling pathway of MBLs and the experimental workflow for determining cross-reactivity.

MBL_Signaling_Pathway Beta-lactam Antibiotic Beta-lactam Antibiotic MBL Enzyme MBL Enzyme Beta-lactam Antibiotic->MBL Enzyme Hydrolysis Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Beta-lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibition Hydrolyzed (Inactive) Antibiotic Hydrolyzed (Inactive) Antibiotic MBL Enzyme->Hydrolyzed (Inactive) Antibiotic Bacterial Survival Bacterial Survival Bacterial Cell Wall Synthesis->Bacterial Survival This compound This compound This compound->MBL Enzyme Inhibition

Fig. 1: Metallo-β-lactamase (MBL) mechanism of action and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Data Processing Data Processing Signal Detection->Data Processing IC50/Ki Calculation IC50/Ki Calculation Data Processing->IC50/Ki Calculation

Fig. 2: General workflow for determining enzyme inhibition (IC50/Ki).

Experimental Protocols

While the specific, detailed protocols for the cross-reactivity testing of this compound are not publicly available, the following are general methodologies for the key experiments cited.

Metallo-β-Lactamase (MBL) Inhibition Assay (Ki Determination)

The inhibitory activity of compounds against MBLs is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

  • Reagents and Materials: Purified recombinant MBL enzyme (e.g., NDM-1, VIM-1), nitrocefin, assay buffer (e.g., HEPES or MOPS with ZnSO4), test compound (this compound).

  • Procedure:

    • A dilution series of the test compound is prepared.

    • The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of nitrocefin.

    • The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using specialized software.

Human Metalloenzyme Cross-Reactivity Assays (IC50 Determination)

1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay:

  • Principle: ACE activity can be measured using a fluorogenic substrate. The substrate is cleaved by ACE to release a fluorescent product.

  • General Protocol:

    • Recombinant human ACE is incubated with various concentrations of the test compound.

    • A fluorogenic ACE substrate is added to initiate the reaction.

    • The increase in fluorescence is measured over time.

    • The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.

2. Glyoxalase II (GLY2) Inhibition Assay:

  • Principle: Glyoxalase II catalyzes the hydrolysis of S-D-lactoylglutathione. Its activity can be monitored by the decrease in absorbance at 240 nm due to the consumption of the substrate.

  • General Protocol:

    • S-D-lactoylglutathione is prepared as the substrate.

    • Recombinant human Glyoxalase II is pre-incubated with different concentrations of the test inhibitor.

    • The reaction is started by adding the substrate.

    • The decrease in absorbance at 240 nm is recorded.

    • The IC50 value is determined from the dose-response curve.

3. Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition Assay:

  • Principle: Similar to the ACE assay, MMP activity is often measured using a fluorogenic peptide substrate that is specifically cleaved by the MMP, releasing a fluorescent group.

  • General Protocol:

    • Recombinant human MMP-2 or MMP-9 is activated from its pro-form.

    • The activated MMP is incubated with a range of concentrations of the test compound.

    • A fluorogenic MMP substrate is added to start the reaction.

    • The increase in fluorescence is monitored.

    • The IC50 is calculated from the resulting dose-response curve.

Conclusion

The available data indicates that this compound is a highly selective inhibitor of bacterial metallo-β-lactamases, particularly NDM-1. Its high IC50 values against a panel of human metalloenzymes, including ACE, Glyoxalase II, and MMPs, suggest a low potential for off-target effects and a favorable safety profile. Taniborbactam also demonstrates a high degree of selectivity based on broad panel screening.[5] The zinc-chelating mechanism of aspergillomarasmine A, while effective against MBLs, inherently carries a higher theoretical risk of off-target interactions with host metalloenzymes, though further direct comparative studies are needed to quantify this risk.[6] The presented data supports the continued development of this compound as a promising and selective MBL inhibitor for combating carbapenem-resistant infections.

References

Evaluating Potential Resistance Mechanisms to ANT2681: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential mechanisms by which bacteria may develop resistance to the novel metallo-β-lactamase inhibitor (MBLi) ANT2681, which is under development in combination with the carbapenem antibiotic meropenem. As no clinically significant resistance to this compound has been reported to date, this document focuses on theoretical pathways of resistance, supported by experimental data from related compounds and general principles of antibiotic resistance.

Executive Summary

This compound is a potent, competitive inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes, a major cause of carbapenem resistance in Enterobacterales.[1][2][3] In combination with meropenem, this compound restores the antibiotic's activity against many NDM-producing strains.[1][2] While this combination therapy represents a promising new tool in the fight against multidrug-resistant organisms, the potential for the evolution of resistance remains a critical area of investigation. This guide explores the likely molecular mechanisms that could lead to reduced susceptibility to the meropenem-ANT2681 combination, including alterations in the MBL enzyme target, the action of efflux pumps, and modifications to the targets of meropenem itself.

Mechanism of Action: Meropenem and this compound

The combination of meropenem and this compound employs a dual-pronged attack on bacterial cells. Meropenem, a broad-spectrum carbapenem antibiotic, functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). However, the efficacy of meropenem is compromised by the hydrolytic activity of metallo-β-lactamases like NDM-1.

This compound is designed to counteract this resistance mechanism. It acts as a specific and competitive inhibitor of MBLs, with particularly strong activity against NDM enzymes.[1][2][3] this compound binds to the active site of the MBL, preventing the hydrolysis of meropenem and thereby restoring its antibacterial efficacy.

ANT2681_Mechanism_of_Action cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits This compound This compound NDM1 NDM-1 Enzyme This compound->NDM1 Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for NDM1->Meropenem Hydrolyzes (Inactivates) CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Figure 1: Mechanism of action of the meropenem-ANT2681 combination.

Potential Resistance Mechanisms

While no specific resistance to this compound has been clinically observed, several mechanisms could theoretically lead to reduced efficacy of the combination therapy. These are categorized into three main areas:

  • Target Modification (Metallo-β-Lactamase): Alterations in the gene encoding the MBL could prevent this compound from binding effectively.

  • Efflux Pumps: Bacteria may upregulate or acquire efflux pumps capable of expelling this compound and/or meropenem from the cell.

  • Resistance to Meropenem: Bacteria could develop resistance to meropenem through mechanisms independent of MBLs, such as modifications to penicillin-binding proteins.

The following sections detail these potential mechanisms and provide hypothetical experimental protocols to investigate them.

Target Modification: Alterations in the NDM-1 Enzyme

Mutations in the blaNDM-1 gene could lead to amino acid substitutions in the NDM-1 enzyme, potentially reducing the binding affinity of this compound without significantly compromising the enzyme's ability to hydrolyze meropenem.

Supporting Experimental Data (Hypothetical)

While no studies have specifically examined the evolution of this compound resistance via NDM-1 mutations, studies on other β-lactamase inhibitors have shown that mutations in the target enzyme can confer resistance. For example, mutations in the blaKPC-3 gene have been shown to lead to resistance to the β-lactamase inhibitor avibactam.

Experiment Organism Selection Agent Observed Mutations Fold-Increase in MIC
Serial PassageKlebsiella pneumoniae (NDM-1 positive)Meropenem + this compoundHypothetical mutations in blaNDM-14-16 fold
Site-Directed MutagenesisE. coli expressing NDM-1 variants-Specific amino acid substitutions near the active siteVariable

Table 1: Hypothetical data from experiments investigating NDM-1 mediated resistance to this compound.

Experimental Protocol: In Vitro Evolution of Resistance

This protocol describes a method for selecting for and characterizing resistant mutants through serial passage.

Serial_Passage_Workflow start Start with NDM-1 producing K. pneumoniae isolate mic_initial Determine initial MIC of Meropenem-ANT2681 start->mic_initial passage Inoculate into sub-MIC concentration of drugs mic_initial->passage incubation Incubate for 24h passage->incubation mic_passage Determine MIC of the passaged culture incubation->mic_passage increase_conc Inoculate into higher concentration of drugs mic_passage->increase_conc repeat Repeat for 30 days increase_conc->repeat repeat->passage isolate_mutants Isolate single colonies from final passage repeat->isolate_mutants mic_final Determine final MIC of isolated mutants isolate_mutants->mic_final wgs Whole Genome Sequencing of resistant isolates isolate_mutants->wgs analysis Analyze for mutations in blaNDM-1 and other genes wgs->analysis

Figure 2: Workflow for in vitro selection of resistant mutants.

Methodology:

  • Strain and Culture Conditions: A clinical isolate of Klebsiella pneumoniae harboring the blaNDM-1 gene is grown in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Initial MIC Determination: The initial minimum inhibitory concentration (MIC) of the meropenem-ANT2681 combination is determined using broth microdilution according to CLSI guidelines.

  • Serial Passage: The bacterial culture is serially passaged daily in CAMHB containing sub-inhibitory concentrations of meropenem-ANT2681. The concentration is doubled every 2-3 days.

  • Isolation of Mutants: After 30 days of serial passage, the culture is plated on agar containing meropenem-ANT2681 to select for resistant single colonies.

  • Characterization of Mutants: The MICs of the resistant isolates are re-determined. Whole-genome sequencing is performed to identify mutations in the blaNDM-1 gene and other potential resistance determinants.

Efflux Pump-Mediated Resistance

Overexpression or acquisition of efflux pumps that can transport this compound and/or meropenem out of the bacterial cell could lead to reduced intracellular concentrations of the drugs, thereby increasing the MIC.

Supporting Experimental Data

Efflux pumps of the Resistance-Nodulation-Division (RND) superfamily are known to contribute to resistance to β-lactams and some β-lactamase inhibitors. While specific data for this compound is not available, studies with other compounds suggest this is a plausible mechanism.

Efflux Pump System Bacterial Species Substrates Potential for this compound Efflux
AcrAB-TolCEscherichia coliβ-lactams, various other antibioticsHigh
MexAB-OprMPseudomonas aeruginosaβ-lactams, various other antibioticsHigh

Table 2: Major efflux pump systems in Gram-negative bacteria and their potential to efflux this compound.

Experimental Protocol: Evaluation of Efflux Pump Involvement

This protocol uses an efflux pump inhibitor (EPI) to determine the contribution of efflux pumps to resistance.

Methodology:

  • Strains: A wild-type NDM-1 producing strain and a resistant mutant obtained from serial passage experiments are used.

  • MIC Determination with and without an EPI: The MIC of the meropenem-ANT2681 combination is determined for both strains in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN).

  • Interpretation: A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests that efflux is contributing to the resistance phenotype.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to compare the expression levels of known efflux pump genes (e.g., acrA, acrB) in the resistant mutant compared to the wild-type strain.

Meropenem-Specific Resistance Mechanisms

Resistance to the combination can also arise from the development of resistance to meropenem itself, through mechanisms that are independent of MBL activity.

Key Mechanisms of Meropenem Resistance:
  • Modification of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for meropenem.

  • Porin Loss: Reduced expression or mutations in outer membrane porins (e.g., OmpK36 in K. pneumoniae) can limit the influx of meropenem into the periplasmic space.

Supporting Experimental Data

Studies have demonstrated the in vitro selection of meropenem resistance in carbapenem-susceptible isolates.

Bacterial Strain Selection Agent Observed Resistance Mechanism Reference
K. pneumoniae with KPC-3 variantMeropenemMutations in ompK36 porin gene--INVALID-LINK--
Methicillin-susceptible S. aureusMeropenemMutations in PBP genes and cell wall regulators--INVALID-LINK--

Table 3: Examples of experimentally selected meropenem resistance.

Comparison with Alternative Therapies

The potential for resistance to meropenem-ANT2681 should be considered in the context of existing and emerging therapies for NDM-producing Enterobacterales.

Therapeutic Combination Mechanism of Action Known Resistance Mechanisms Reported MIC90 against NDM-positive E. coli
Meropenem-ANT2681 Carbapenem + MBL inhibitorPotential: NDM-1 mutations, efflux, PBP modification1 µg/mL[1][4]
Aztreonam-AvibactamMonobactam + serine-β-lactamase inhibitorEfflux, PBP3 mutations4 µg/mL[1][4]
CefiderocolSiderophore cephalosporinTarget modification, mutations in siderophore uptake systems>32 µg/mL[1][4]
Cefepime-TaniborbactamCephalosporin + broad-spectrum β-lactamase inhibitorEfflux, target modification>32 µg/mL[1][4]

Table 4: Comparison of meropenem-ANT2681 with alternative treatments for NDM-producing E. coli.

Conclusion

The combination of meropenem and this compound holds significant promise for the treatment of infections caused by NDM-producing bacteria. While no clinical resistance to this compound has been reported, it is crucial for the research and drug development community to proactively investigate potential resistance mechanisms. The primary theoretical pathways to resistance include mutations in the blaNDM gene that reduce this compound binding, upregulation of efflux pumps, and the development of meropenem-specific resistance mechanisms. Continued surveillance and in vitro evolution studies will be essential to understand and anticipate the emergence of resistance to this important new therapeutic option. The experimental frameworks outlined in this guide provide a basis for these critical ongoing investigations.

References

ANT2681: A Potent Metallo-β-Lactamase Inhibitor Restoring Meropenem Efficacy Against Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro performance of the novel metallo-β-lactamase inhibitor ANT2681 against challenging clinical isolates and standard laboratory strains of Enterobacterales. This guide provides researchers, scientists, and drug development professionals with key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) pose a significant threat to public health. This compound is a novel, specific, and competitive MBL inhibitor currently in clinical development in combination with the carbapenem antibiotic meropenem. This combination aims to restore the activity of meropenem against bacteria that have acquired resistance through the production of MBLs, particularly the New Delhi metallo-β-lactamase (NDM).

This guide provides a comprehensive comparison of the performance of the meropenem-ANT2681 combination against a large panel of recent, globally collected clinical isolates of MBL-producing Enterobacterales versus standard laboratory reference strains.

Performance Against Clinical Isolates vs. Laboratory Strains

This compound, in combination with meropenem, demonstrates a significant potentiation of meropenem's antibacterial activity against MBL-producing clinical isolates. While comprehensive data directly comparing a wide array of genetically diverse clinical isolates to a standard set of laboratory strains is not extensively published, the available information indicates a profound effect on resistant clinical pathogens.

Standard laboratory strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are typically susceptible to meropenem alone and are used for quality control in susceptibility testing.[1] Therefore, the primary focus of this compound's development has been on its ability to restore meropenem's efficacy against resistant clinical isolates that harbor MBL genes.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility data for meropenem and the meropenem-ANT2681 combination against a large collection of MBL-producing Enterobacterales clinical isolates.

Table 1: In Vitro Activity of Meropenem with Increasing Concentrations of this compound against MBL-Positive Enterobacterales Clinical Isolates [1][2]

Antibacterial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Meropenem>32>32
Meropenem + this compound (8 µg/mL)0.258

Table 2: Activity of Meropenem-ANT2681 (8 µg/mL) against MBL-Producing Enterobacterales Clinical Isolates by MBL Genotype [1][2][3]

Organism Subgroup (n)Meropenem MIC90 (µg/mL)Meropenem-ANT2681 MIC90 (µg/mL)% Inhibited by MEM-ANT2681 at ≤8 µg/mL
All MBL-positive (1,687)>32878.7
NDM-positive (1,108)>32892.5
VIM-positive (251)>32>3274.9
IMP-positive (49)>321685.7

Table 3: Comparative Activity of Meropenem-ANT2681 and Other Agents against NDM-Producing CRE Clinical Isolates [1][3][4]

Antimicrobial AgentMIC90 (µg/mL)
Meropenem-ANT2681 (8 µg/mL)8
Cefiderocol8
Cefepime-Taniborbactam32
Aztreonam-Avibactam0.5

Experimental Protocols

The data presented in this guide were primarily generated using the broth microdilution method for antimicrobial susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing Protocol
  • Inoculum Preparation:

    • Well-isolated colonies of the test organism are selected from an 18- to 24-hour-old agar plate.

    • The tops of several colonies are touched with a sterile loop, and the growth is transferred to a tube containing sterile saline.

    • The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of meropenem and this compound are prepared at known concentrations.

    • Serial twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • For the combination testing, this compound is added to the CAMHB at a fixed concentration (e.g., 8 µg/mL) before the addition of meropenem.

  • Microdilution Plate Setup:

    • 96-well microtiter plates are used for the assay.

    • Each well is filled with 100 µL of the appropriate antimicrobial dilution in CAMHB.

    • The prepared bacterial inoculum (10 µL) is added to each well, resulting in a final volume of 110 µL.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.

  • Incubation:

    • The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, the plates are examined visually for bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • MIC50 and MIC90 values, the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are then determined.

Mechanism of Action and Experimental Workflow

Mechanism of Action of this compound

This compound is a competitive inhibitor of metallo-β-lactamases (MBLs). These enzymes require zinc ions in their active site to hydrolyze β-lactam antibiotics like meropenem. This compound functions by binding to the active site of the MBL, preventing it from inactivating meropenem. This allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

This compound Mechanism of Action cluster_0 Bacterial Cell MBL Metallo-β-Lactamase (e.g., NDM-1) InactiveMeropenem InactiveMeropenem MBL->InactiveMeropenem Inactive Meropenem Meropenem Meropenem Meropenem->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binding This compound This compound This compound->MBL Inhibition CellWall Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Disruption

Caption: Mechanism of this compound in protecting meropenem from MBL-mediated hydrolysis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro efficacy of the meropenem-ANT2681 combination against bacterial isolates.

Experimental Workflow start Start: Bacterial Isolate (Clinical or Lab Strain) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Meropenem +/- this compound in 96-well plates prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze Data (MIC50, MIC90) read_mic->analyze end End: Susceptibility Determined analyze->end

References

ANT2681 in Combination with Meropenem: A Comparative Guide to a Novel Metallo-β-Lactamase Inhibitor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat. This guide provides a comprehensive analysis of ANT2681, a novel MBL inhibitor, and its synergistic activity with the carbapenem antibiotic meropenem. Through a detailed examination of its mechanism of action, supporting experimental data, and comparison with current therapeutic alternatives, this document serves as a vital resource for the scientific community engaged in the development of new antimicrobial strategies.

Executive Summary

This compound is a specific and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] By binding to the dinuclear zinc ion cluster in the active site of these enzymes, this compound effectively neutralizes the primary mechanism of carbapenem resistance in a significant population of CRE.[3][4][5] When used in combination with meropenem, this compound restores the antibiotic's efficacy against many MBL-producing strains. In vitro studies have demonstrated a dramatic reduction in the minimum inhibitory concentration (MIC) of meropenem, while in vivo studies using murine infection models have confirmed the combination's therapeutic potential.[1][2][3][4] This guide presents the key data supporting the clinical development of the this compound-meropenem combination and compares its performance against other recently developed antibiotic therapies.

Data Presentation: In Vitro Synergistic Activity

The combination of this compound with meropenem has been shown to significantly enhance the in vitro activity of meropenem against a large panel of MBL-producing Enterobacterales. The following table summarizes the key findings from susceptibility studies.

Organism Group Meropenem MIC50/MIC90 (μg/mL) Meropenem + this compound (8 μg/mL) MIC50/MIC90 (μg/mL) Reference
MBL-positive Enterobacterales (n=1,687)>32/>320.25/8[1][2]
NDM-producing CRE (n=1,108)>32/>320.25/8[1][2]
VIM-positive EnterobacteralesNot specifiedInhibited 74.9% of isolates at 8 μg/mL of both drugs[1][2]
IMP-positive EnterobacteralesNot specifiedInhibited 85.7% of isolates at 8 μg/mL of both drugs[1][2]

Comparative Efficacy Against NDM-Positive E. coli

The activity of the this compound-meropenem combination has been compared to other novel antibiotic therapies against challenging pathogens such as NDM-positive E. coli.

Drug/Combination MIC90 (μg/mL) against NDM-positive E. coli Reference
Meropenem-ANT26811[1]
Aztreonam-avibactam4[1]
Cefiderocol>32[1]
Cefepime-taniborbactam>32[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The synergistic activity of this compound and meropenem is typically assessed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Create a series of twofold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).

    • For the combination testing, prepare a parallel set of meropenem dilutions in CAMHB containing a fixed concentration of this compound (e.g., 8 μg/mL).

  • Inoculum Preparation:

    • Culture the bacterial isolates to be tested on an appropriate agar medium overnight.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense the diluted bacterial inoculum into 96-well microtiter plates containing the serial dilutions of meropenem alone and in combination with this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The synergistic effect is determined by comparing the MIC of meropenem alone to the MIC of meropenem in the presence of this compound.

In Vivo Efficacy: Murine Neutropenic Thigh Infection Model

The in vivo efficacy of the this compound-meropenem combination is evaluated in a well-established murine neutropenic thigh infection model.[3][4]

  • Induction of Neutropenia:

    • Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

  • Infection:

    • Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of an MBL-producing Enterobacterales strain (e.g., 106 - 107 CFU/thigh).

  • Treatment:

    • Treatment with meropenem, this compound, the combination, or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).

    • Drugs are administered via a clinically relevant route (e.g., subcutaneous for meropenem, intravenous for this compound) at various dosing regimens.

  • Assessment of Efficacy:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized.

    • The infected thigh muscles are aseptically removed, homogenized, and serially diluted.

    • The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/thigh).

    • Efficacy is measured by the reduction in bacterial burden compared to the control group.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental design, the following diagrams have been generated using the Graphviz DOT language.

ANT2681_Mechanism_of_Action cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-Lactamase (e.g., NDM-1) Meropenem->MBL Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Inactive_Meropenem Inactive Meropenem MBL->Inactive_Meropenem This compound This compound This compound->MBL Inhibits

Caption: Mechanism of this compound's synergistic action with meropenem.

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Murine Thigh Model Prepare_Reagents Prepare Meropenem +/- this compound Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Reagents->Inoculate_Plates Prepare_Inoculum Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate 16-20h at 37°C Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Induce_Neutropenia Induce Neutropenia in Mice Infect_Mice Infect Thigh Muscle Induce_Neutropenia->Infect_Mice Administer_Treatment Administer Treatment Regimens Infect_Mice->Administer_Treatment Euthanize_and_Harvest Euthanize and Harvest Thigh Tissue Administer_Treatment->Euthanize_and_Harvest Determine_CFU Determine Bacterial Load (CFU/thigh) Euthanize_and_Harvest->Determine_CFU

References

Independent Verification of Published ANT2681 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metallo-β-lactamase inhibitor (MBLi) ANT2681's performance with alternative therapeutic options, supported by published experimental data. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Executive Summary

This compound is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3][4][5] Developed for use in combination with the carbapenem antibiotic meropenem, this compound effectively restores meropenem's activity against many carbapenem-resistant Enterobacterales (CRE).[1][2][4][6] The global spread of MBL-producing CRE, especially those carrying the NDM gene, poses a significant public health threat for which effective treatments are limited.[2] this compound offers a promising therapeutic strategy to address this unmet medical need.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of MBLs.[7][8] These enzymes, produced by certain bacteria, confer resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. This compound specifically interacts with the dinuclear zinc ion cluster within the active site of MBLs, a common feature of these enzymes.[7][8][9] This competitive inhibition prevents the breakdown of meropenem, allowing the antibiotic to exert its bactericidal effects.[1][2][4]

This compound Mechanism of Action cluster_bacteria Bacterial Cell Meropenem Meropenem MBL_Enzyme Metallo-β-lactamase (MBL) Meropenem->MBL_Enzyme Hydrolysis Bacterial_Target Penicillin-Binding Proteins (PBPs) Meropenem->Bacterial_Target Inhibition This compound This compound This compound->MBL_Enzyme Inhibition Cell_Lysis Cell Lysis Bacterial_Target->Cell_Lysis Leads to

Mechanism of this compound action in bacteria.

Comparative Performance Data

The combination of meropenem and this compound (MEM-ANT2681) has demonstrated significant efficacy in restoring meropenem's activity against MBL-producing Enterobacterales. The following tables summarize the in vitro susceptibility data from published studies.

Table 1: In Vitro Activity of Meropenem with and without this compound against MBL-Positive Enterobacterales

Organism SubsetMeropenem MIC50/MIC90 (μg/ml)Meropenem + this compound (8 μg/ml) MIC50/MIC90 (μg/ml)Reference
MBL-positive Enterobacterales (n=1,687)>32/>320.25/8[1][2][4]
NDM-producing CRE (n=1,108)>32/>320.25/8[1][6]
VIM-positive EnterobacteralesNot specifiedInhibited 74.9% of isolates[1][2][4]
IMP-positive EnterobacteralesNot specifiedInhibited 85.7% of isolates[1][2][4]

Table 2: Comparative Activity of MEM-ANT2681 and Other Agents against NDM-Producing CRE

AgentMIC90 (μg/ml)Reference
Meropenem-ANT26818[1]
Cefiderocol (FDC)8[1][2]
Cefepime-taniborbactam (FEP-taniborbactam)32[1][2]
Aztreonam-avibactam (ATM-AVI)0.5[1][2]

Table 3: Comparative Activity against NDM-positive Escherichia coli

AgentMIC90 (μg/ml)Reference
Meropenem-ANT26811[2]
Aztreonam-avibactam (ATM-AVI)4[2]
Cefiderocol (FDC)>32[2]
Cefepime-taniborbactam (FEP-taniborbactam)>32[2]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with this compound against a panel of clinical isolates.

Methodology:

  • Isolate Collection: A global collection of MBL-producing Enterobacterales clinical isolates was used.[6]

  • MIC Determination: Broth microdilution susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Drug Concentrations: Meropenem was tested in doubling dilutions, both alone and in the presence of a fixed concentration of this compound (typically 8 μg/ml).[1][2][4][6]

  • Data Analysis: The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively, were determined.[1][2][4][6]

In Vitro Susceptibility Testing Workflow Start Start Isolate_Preparation Prepare bacterial isolate suspension Start->Isolate_Preparation Inoculation Inoculate plates with bacterial suspension Isolate_Preparation->Inoculation Plate_Preparation Prepare microtiter plates with serial dilutions of Meropenem +/- fixed concentration of this compound Plate_Preparation->Inoculation Incubation Incubate plates at 35°C for 16-20 hours Inoculation->Incubation Reading Read plates to determine MIC (lowest concentration with no visible growth) Incubation->Reading Analysis Calculate MIC50 and MIC90 Reading->Analysis End End Analysis->End

Workflow for in vitro susceptibility testing.
In Vivo Pharmacodynamics (Murine Neutropenic Thigh Infection Model)

Objective: To evaluate the in vivo efficacy of the meropenem-ANT2681 combination.

Methodology:

  • Animal Model: Neutropenic mice were used to mimic an immunocompromised state.[7][8]

  • Infection: Mice were infected in the thigh muscle with a specific strain of NDM-producing Enterobacteriaceae.[7][8]

  • Treatment: At a specified time post-infection, treatment was initiated with various doses of meropenem and this compound, administered via subcutaneous and intravenous routes, respectively.[7][8]

  • Outcome Measurement: After 24 hours of therapy, the bacterial burden in the thighs was quantified by plating homogenized tissue and counting colony-forming units (CFU).[8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure (e.g., Area Under the Curve - AUC) and the antibacterial effect was modeled to determine the exposures required for bacterial stasis or killing.[7][8] The dose fractionation study identified the area under the concentration-time curve (AUC) as the relevant pharmacodynamic index for this compound.[7][8]

Murine Thigh Infection Model Workflow Start Start Induce_Neutropenia Induce neutropenia in mice Start->Induce_Neutropenia Infect_Mice Infect thigh muscle with NDM-producing bacteria Induce_Neutropenia->Infect_Mice Initiate_Treatment Administer Meropenem and this compound at various doses Infect_Mice->Initiate_Treatment Monitor_24h Monitor for 24 hours Initiate_Treatment->Monitor_24h Euthanize_Harvest Euthanize mice and harvest thigh tissue Monitor_24h->Euthanize_Harvest Quantify_Bacteria Homogenize tissue and plate to quantify CFU Euthanize_Harvest->Quantify_Bacteria PKPD_Analysis Perform PK/PD analysis to determine efficacy Quantify_Bacteria->PKPD_Analysis End End PKPD_Analysis->End

Workflow of the murine thigh infection model.

Conclusion

The published research findings consistently demonstrate that this compound is a potent inhibitor of NDM metallo-β-lactamases. When used in combination with meropenem, it restores the antibiotic's activity against a significant number of carbapenem-resistant Enterobacterales. The comparative data suggests that the meropenem-ANT2681 combination is a promising candidate for treating serious infections caused by NDM-producing pathogens, offering a valuable alternative to other therapeutic options. Further clinical development and investigation are warranted to fully establish its role in clinical practice.

References

Meropenem-ANT2681 Combination Therapy: Bridging the Gap Between In Vitro Susceptibility and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new therapeutic approach pairing the carbapenem antibiotic meropenem with the novel metallo-β-lactamase inhibitor (MBLi) ANT2681 demonstrates a promising correlation between in vitro bacterial susceptibility and in vivo therapeutic outcomes. This guide provides an objective comparison of the combination's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant global health threat. This compound is a specific, competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] By inhibiting the enzymatic activity of MBLs, this compound restores the efficacy of meropenem against these otherwise resistant bacteria.[3][4]

In Vitro Susceptibility of Meropenem-ANT2681

In vitro studies demonstrate that the addition of this compound significantly reduces the minimum inhibitory concentrations (MICs) of meropenem for MBL-producing Enterobacterales. In a large study, the addition of 8 µg/mL of this compound lowered the meropenem MIC50/MIC90 from >32/>32 µg/mL to 0.25/8 µg/mL against 1,687 MBL-positive Enterobacterales, including 1,108 NDM-producing isolates.[2][5] The combination also showed potent activity against Verona integron-encoded MBL (VIM)-positive and imipenem-hydrolyzing β-lactamase (IMP)-positive Enterobacterales.[2][5]

Comparative In Vitro Activity

The in vitro antibacterial activity of the meropenem-ANT2681 combination has been compared to other novel antimicrobial agents. The data highlights its potent activity, particularly against NDM-producing Escherichia coli.

Organism (n)DrugMIC50 (µg/mL)MIC90 (µg/mL)
NDM-producing Enterobacterales (1,108)Meropenem-ANT2681 (8 µg/mL)0.258
Cefiderocol-8
Cefepime-taniborbactam-32
Aztreonam-avibactam-0.5
NDM-producing E. coli Meropenem-ANT2681 (8 µg/mL)-1
Aztreonam-avibactam-4
Cefiderocol->32
Cefepime-taniborbactam->32

Data sourced from studies on large collections of clinical isolates.[2][6]

In Vivo Efficacy of Meropenem-ANT2681

The correlation between in vitro susceptibility and in vivo efficacy was investigated using a murine neutropenic thigh infection model with NDM-producing Enterobacterales.[3] This model is a standard for preclinical evaluation of antimicrobial agents.[4][7]

Dose-ranging and dose-fractionation studies were conducted to determine the pharmacodynamic (PD) index of this compound when co-administered with meropenem. The area under the concentration-time curve (AUC) was identified as the relevant PD index for this compound.[3]

A study involving five NDM-producing strains established the exposure levels of meropenem and this compound required to achieve bacterial stasis (no change in bacterial load). The results indicated that a free time above the potentiated meropenem MIC (fT>%MIC) of 40% and an this compound AUC of 700 mg·h/liter were required for stasis.[3] This demonstrates a clear link between the in vitro susceptibility (potentiated MIC) and the in vivo drug exposure needed for a therapeutic effect.

ParameterValue
Pharmacodynamic Index for this compound Area Under the Curve (AUC)
Exposure for Bacterial Stasis
Meropenem fT>%MIC40%
This compound AUC700 mg·h/liter

Data from a murine neutropenic thigh infection model with NDM-producing Enterobacterales.[3]

Experimental Protocols

In Vitro Susceptibility Testing

Antimicrobial susceptibility testing was performed using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Custom panels were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth after incubation at 35°C for 16 to 20 hours.[5] For the combination studies, a fixed concentration of this compound (typically 8 µg/mL) was used.[5][8]

In Vivo Murine Neutropenic Thigh Infection Model

The in vivo efficacy of the meropenem-ANT2681 combination was evaluated in a well-established neutropenic mouse thigh infection model.[3][7]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[9]

  • Infection: A bacterial suspension of an NDM-producing Enterobacterales strain is injected into the thigh muscle of the mice.[9]

  • Treatment: At a specified time post-infection, treatment is initiated with meropenem administered subcutaneously and this compound administered intravenously at various dosing regimens.[3]

  • Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (colony-forming units per thigh). The change in bacterial load compared to the initial inoculum and untreated controls is used to determine the efficacy of the treatment.[9][10]

Visualizing the Path to Efficacy

Mechanism of Action: Overcoming Resistance

cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance and Inhibition MBL Metallo-β-lactamase (MBL) e.g., NDM Meropenem Meropenem MBL->Meropenem Hydrolyzes PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to InactiveMeropenem Inactive Meropenem CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Leads to This compound This compound This compound->MBL Inhibits

Caption: Mechanism of meropenem action, MBL-mediated resistance, and this compound inhibition.

Experimental Workflow: From Lab Bench to Preclinical Model

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Strain MBL-producing Enterobacterales Strain BMD Broth Microdilution (with/without this compound) Strain->BMD MIC Determine MIC BMD->MIC Infection Thigh Infection MIC->Infection Select Strain for In Vivo Study Mice Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Mice->Neutropenia Neutropenia->Infection Treatment Administer Meropenem +/- this compound Infection->Treatment Outcome Determine Bacterial Load (CFU/thigh) Treatment->Outcome Outcome->MIC Correlate Efficacy with In Vitro Data

Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy of this compound.

References

A Comparative Review of Next-Generation MBL Inhibitors, Including ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. These enzymes, belonging to Ambler class B, possess a zinc-dependent active site that enables them to hydrolyze a broad spectrum of β-lactams, including the last-resort carbapenems.[1][2] Consequently, the development of potent and clinically effective MBL inhibitors (MBLIs) is a critical area of research. This guide provides a comparative overview of three next-generation MBL inhibitors in clinical or late preclinical development: ANT2681, a thiazole carboxylate; and taniborbactam and QPX7728, both cyclic boronates.

Mechanism of Action: Targeting the Zinc-Dependent Active Site

Metallo-β-lactamases utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond of the β-lactam ring.[3] Next-generation MBL inhibitors are designed to interact with these crucial zinc ions, thereby preventing the hydrolysis of co-administered β-lactam antibiotics.

This compound , a thiazole carboxylate derivative, functions as a competitive inhibitor. It directly interacts with the dinuclear zinc ion cluster within the MBL active site, preventing the binding of the β-lactam substrate.[4][5]

Taniborbactam (VNRX-5133) and QPX7728 (Xeruborbactam) are cyclic boronate compounds that act as transition-state analogs.[6][7][8] The boron atom in these inhibitors is susceptible to nucleophilic attack by the zinc-activated water molecule, forming a stable, reversible covalent adduct that mimics the tetrahedral intermediate of β-lactam hydrolysis.[6][9][10] This dual-action mechanism allows them to inhibit not only MBLs but also serine-β-lactamases (SBLs).[6][9][11]

MBL_Inhibition_Mechanisms cluster_mbl Metallo-β-Lactamase (MBL) Active Site cluster_inhibitors Inhibitor Mechanisms MBL MBL Enzyme Zinc Zn²⁺ Ions MBL->Zinc coordinates H2O Activated Water Zinc->H2O activates NoHydrolysis Inhibition of Hydrolysis Zinc->NoHydrolysis BetaLactam β-Lactam Antibiotic H2O->BetaLactam attacks TetrahedralIntermediate Tetrahedral Intermediate Mimic H2O->TetrahedralIntermediate This compound This compound (Thiazole Carboxylate) This compound->Zinc competitively binds to CyclicBoronates Taniborbactam & QPX7728 (Cyclic Boronates) CyclicBoronates->H2O is attacked by Hydrolysis Hydrolysis & Inactivation BetaLactam->Hydrolysis TetrahedralIntermediate->NoHydrolysis

Figure 1. MBL Inhibition Mechanisms

Comparative In Vitro Inhibitory Activity

The potency of these inhibitors against various MBLs is typically quantified by determining their 50% inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). A lower value for both parameters indicates a more potent inhibitor.

InhibitorEnzymeIC₅₀ (nM)Kᵢ (nM)
This compound NDM-1Potent inhibition reported, specific values not consistently publishedCompetitive inhibitor[4][5]
VIM-1Potent inhibition reported[4]
Taniborbactam NDM-1-81[12]
VIM-2-19[12]
IMP-1->30,000[12]
QPX7728 NDM-155 ± 25[13]32 ± 14[13]
VIM-114 ± 4[13]7.5 ± 2.1[13]
IMP-1610 ± 70[13]240 ± 30[13]
Table 1: Comparative in vitro inhibitory activity of next-generation MBL inhibitors against key metallo-β-lactamases.

In Vitro Susceptibility of MBL-Producing Pathogens

The clinical utility of an MBL inhibitor is ultimately determined by its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without the inhibitor.

Inhibitor CombinationOrganism TypePartner AntibioticMIC₉₀ (µg/mL) without InhibitorMIC₉₀ (µg/mL) with Inhibitor
Meropenem-ANT2681 NDM-producing EnterobacteralesMeropenem>328[14]
VIM-producing EnterobacteralesMeropenem>32- (74.9% inhibited at 8 µg/mL)[14]
IMP-producing EnterobacteralesMeropenem>32- (85.7% inhibited at 8 µg/mL)[14]
Cefepime-Taniborbactam MBL-producing EnterobacteralesCefepime≥2561[12]
MBL-producing P. aeruginosaCefepime≥324[12]
Various-QPX7728 Carbapenem-resistant K. pneumoniaeVarious β-lactams-Potentiation demonstrated[15]
Table 2: In vitro activity of MBL inhibitor combinations against resistant Gram-negative bacteria.

In Vivo Efficacy in Murine Infection Models

The murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. In this model, neutropenic mice are infected in the thigh muscle, and the reduction in bacterial burden following treatment is measured.

This compound in combination with meropenem has demonstrated efficacy in a neutropenic murine thigh model against NDM-producing Enterobacteriaceae. Dose-fractionation studies have shown that the area under the concentration-time curve (AUC) is the key pharmacodynamic index for this compound's efficacy.[5][16]

Taniborbactam combined with cefepime has shown efficacy in murine neutropenic thigh and lung infection models against MBL-producing Enterobacteriaceae.[17]

QPX7728 has demonstrated in vivo activity in combination with multiple β-lactams against carbapenem-resistant Klebsiella pneumoniae in a neutropenic mouse thigh infection model, leading to bacterial killing at various doses.

Experimental Protocols

Determination of IC₅₀ and Kᵢ (Enzyme Kinetics Assay)

This protocol outlines the general procedure for determining the inhibitory potency of a compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.

Enzyme_Kinetics_Workflow start Start reagent_prep Reagent Preparation: - Purified MBL Enzyme - Chromogenic Substrate (e.g., Nitrocefin) - Test Inhibitor (serial dilutions) - Assay Buffer start->reagent_prep plate_setup Plate Setup (96-well plate): - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Solution reagent_prep->plate_setup pre_incubation Pre-incubation (allow inhibitor-enzyme binding) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Chromogenic Substrate pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement: Monitor absorbance change over time (spectrophotometer) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate initial reaction velocities - Plot velocity vs. inhibitor concentration kinetic_measurement->data_analysis ic50_determination Determine IC₅₀: Non-linear regression data_analysis->ic50_determination ki_determination Determine Kᵢ: - Repeat at multiple substrate concentrations - Fit to appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) data_analysis->ki_determination end End ic50_determination->end ki_determination->end

Figure 2. Enzyme Kinetics Workflow

Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified MBL enzyme, the chromogenic substrate, and serial dilutions of the test inhibitor in a suitable assay buffer (e.g., HEPES or MOPS with ZnCl₂ for MBLs).[1]

  • Assay Setup: In a 96-well microplate, add the assay buffer, followed by the inhibitor dilutions. Then, add the purified enzyme solution to all wells.[18]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the chromogenic substrate to all wells. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time using a microplate reader.[18]

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction curves. For IC₅₀ determination, plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve. For Kᵢ determination, repeat the assay at multiple substrate concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.[1][18]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow start Start media_prep Prepare Mueller-Hinton Broth start->media_prep antibiotic_prep Prepare Serial Dilutions of β-Lactam Antibiotic (with and without fixed concentration of MBLi) media_prep->antibiotic_prep plate_setup Aliquot Antibiotic Dilutions into 96-well Microplate antibiotic_prep->plate_setup inoculum_prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) plate_setup->inoculum_prep inoculation Inoculate Microplate Wells with Bacterial Suspension inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation mic_reading Read MIC: Lowest concentration with no visible growth incubation->mic_reading end End mic_reading->end

Figure 3. MIC Determination Workflow

Methodology:

  • Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microplate. A parallel set of dilutions is prepared containing a fixed, clinically relevant concentration of the MBL inhibitor.[19][20]

  • Inoculation: Prepare a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[19]

  • Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.[20]

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[20]

Murine Thigh Infection Model

This in vivo model assesses the efficacy of antimicrobial agents in a localized infection setting.

Murine_Thigh_Model_Workflow start Start neutropenia_induction Induce Neutropenia in Mice (e.g., with cyclophosphamide) start->neutropenia_induction infection Infect Thigh Muscle with MBL-producing Bacteria neutropenia_induction->infection treatment Administer Treatment: - β-Lactam alone - β-Lactam + MBLi - Vehicle Control infection->treatment euthanasia_homogenization Euthanize Mice at a Defined Time Point and Homogenize Thigh Tissue treatment->euthanasia_homogenization cfu_quantification Quantify Bacterial Burden: Serial dilution and plating of homogenate euthanasia_homogenization->cfu_quantification data_analysis Data Analysis: Compare CFU counts between treatment groups cfu_quantification->data_analysis end End data_analysis->end

Figure 4. Murine Thigh Model Workflow

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.[21][22]

  • Infection: A defined inoculum of the MBL-producing bacterial strain is injected into the thigh muscle of the mice.[21]

  • Treatment: At a specified time post-infection, treatment is initiated. Different groups of mice receive the β-lactam antibiotic alone, the MBL inhibitor alone, the combination of the β-lactam and the MBL inhibitor, or a vehicle control. Dosing regimens are designed to mimic human pharmacokinetics.[17][21]

  • Assessment of Bacterial Burden: At a predetermined time after treatment initiation (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) in the homogenate is determined by plating serial dilutions on appropriate agar media.[22]

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of the treated groups to that of the control group. A significant reduction in CFU indicates in vivo efficacy.

Conclusion

This compound, taniborbactam, and QPX7728 represent promising next-generation MBL inhibitors with distinct chemical scaffolds and inhibitory profiles. While all three effectively target key MBLs, the cyclic boronates, taniborbactam and QPX7728, offer the advantage of also inhibiting serine-β-lactamases, potentially providing broader coverage against co-producing strains. The preclinical and early clinical data for these inhibitors are encouraging, suggesting they have the potential to restore the clinical utility of established β-lactam antibiotics against some of the most challenging Gram-negative pathogens. Further clinical studies are crucial to fully elucidate their efficacy, safety, and optimal clinical application in treating infections caused by MBL-producing bacteria.

References

Safety Operating Guide

Navigating the Disposal of ANT2681: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data on the disposal of the novel metallo-β-lactamase inhibitor ANT2681 necessitates a cautious approach rooted in established best practices for pharmaceutical research waste. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to general guidelines for chemical and pharmaceutical waste management.

Currently, a publicly available Safety Data Sheet (SDS) or specific disposal protocols for this compound have not been identified. The information presented here is based on general principles for the disposal of research-grade pharmaceutical compounds and β-lactamase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

General Principles for Laboratory Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste from research laboratories is a highly regulated process designed to protect human health and the environment.[1][2] Such waste streams can be complex, often categorized as hazardous or non-hazardous, and may include expired or unused investigational compounds, contaminated laboratory consumables, and sharps.[1][2]

Key considerations for the disposal of a novel compound like this compound involve a multi-step evaluation process. This process should always begin with an attempt to obtain the official Safety Data Sheet from the manufacturer or supplier, as this document will contain specific disposal instructions. In the absence of an SDS, a conservative approach, treating the compound as hazardous waste, is recommended.

Summary of Disposal Considerations

ConsiderationGeneral GuidanceRegulatory Context
Safety Data Sheet (SDS) The primary source for specific disposal information. Always try to obtain this from the manufacturer.Provides essential safety, handling, and disposal instructions.
Institutional EHS Consult your institution's Environmental Health and Safety department for approved disposal procedures.[3]Ensures compliance with local, state, and federal regulations.
Waste Categorization In the absence of specific data, treat this compound as hazardous chemical waste.[4]Governed by EPA's Resource Conservation and Recovery Act (RCRA).[2]
Unused/Expired Compound Collect in a designated, properly labeled, and sealed hazardous waste container.Prevents environmental contamination and accidental exposure.
Contaminated Materials Items such as gloves, vials, and pipette tips should be disposed of as hazardous waste.Minimizes the spread of potentially hazardous materials.
Aqueous Solutions Do not dispose of down the drain unless explicitly permitted by your EHS department after a thorough risk assessment.Protects aquatic ecosystems from pharmacologically active compounds.
Decontamination Some β-lactam antibiotics can be chemically degraded (e.g., via hydrolysis with sodium hydroxide), but the efficacy for this compound is unknown.[5][6] Autoclaving is not always effective for heat-stable compounds.[7]Chemical inactivation should only be performed if a validated protocol is available.

Experimental Protocols for Inactivation

While specific experimental protocols for the inactivation of this compound are not available, research on other β-lactam antibiotics has explored chemical hydrolysis as a method of degradation. For instance, studies have shown that a 1 M sodium hydroxide solution can effectively hydrolyze and inactivate certain β-lactam residues.[5] However, the applicability of this method to this compound is unknown and should not be attempted without specific validation.

Another consideration is the heat stability of the compound. Some antibiotics are sensitive to heat and can be degraded by autoclaving, while others are heat-stable.[7] Without data on this compound's thermal stability, autoclaving should not be considered a reliable method of inactivation for disposal purposes.

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of a research chemical like this compound.

A Start: this compound Waste Generated B Obtain Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Disposal Instructions in SDS C->D Yes E Consult Institutional EHS Department C->E No L End: Proper Disposal D->L F EHS Provides Specific Guidance? E->F G Follow EHS-Approved Protocol F->G Yes H Treat as Hazardous Waste F->H No G->L I Package in Approved Container H->I J Label Container Correctly I->J K Arrange for Hazardous Waste Pickup J->K K->L

Caption: General workflow for the disposal of research chemical waste.

Disclaimer: This information is intended as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize obtaining specific disposal instructions for any chemical you are working with.

References

Safeguarding Research: A Comprehensive Guide to Handling ANT2681

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of ANT2681, a novel metallo-β-lactamase inhibitor. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are based on best practices for handling investigational new drugs and similar antibiotic compounds.

Personal Protective Equipment (PPE)

Due to the investigational nature of this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Compound Reconstitution and Aliquoting - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Fume hood
In Vitro Experiments (e.g., MIC assays) - Nitrile gloves- Safety glasses- Laboratory coat
In Vivo Studies (Animal Handling) - Nitrile gloves- Laboratory coat- Respiratory protection (e.g., N95 respirator) if aerosolization is possible
Waste Disposal - Nitrile gloves- Safety glasses- Laboratory coat

Operational Plan: From Receipt to Disposal

A structured workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the key stages in the lifecycle of this compound within a research laboratory.

Receiving Receiving and Inventory Storage Secure Storage (Follow supplier instructions) Receiving->Storage Preparation Preparation of Stock and Working Solutions (in Fume Hood) Storage->Preparation Experimentation Experimental Use (In Vitro / In Vivo) Preparation->Experimentation Disposal Waste Segregation and Disposal Experimentation->Disposal

Figure 1: this compound Laboratory Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of meropenem in combination with this compound against a bacterial strain, based on published studies.

Objective: To determine the MIC of meropenem in the presence of a fixed concentration of this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem stock solution

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of meropenem in CAMHB across the columns of the 96-well plate.

    • Prepare a working solution of this compound in CAMHB at the desired fixed concentration (e.g., 8 µg/mL).[1]

  • Plate Inoculation:

    • Add the prepared this compound working solution to all wells containing the meropenem dilutions.

    • Add the bacterial inoculum to all wells.

    • Include appropriate controls (wells with no antibiotic, wells with no bacteria, wells with only this compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics like meropenem. The diagram below illustrates this mechanism.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Meropenem->MBL CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Maintains Integrity InactiveMeropenem Inactive Meropenem MBL->InactiveMeropenem Hydrolyzes This compound This compound This compound->MBL Inhibits

Figure 2: Mechanism of Action of this compound

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the spread of antibiotic resistance.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Unused/Expired this compound Stock Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for disposal by a certified hazardous waste contractor.
Contaminated Labware (pipette tips, plates, etc.) Place in a biohazard bag and autoclave to decontaminate before disposal as biohazardous waste.
Liquid Waste (cell cultures, media) Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution for a 30-minute contact time) before disposal down the drain with copious amounts of water, in accordance with institutional guidelines. For larger volumes or if local regulations prohibit drain disposal, collect in a labeled waste container for chemical or biohazardous waste disposal.
Contaminated Sharps (needles, scalpels) Dispose of immediately in a designated sharps container.

It is imperative to consult and adhere to your institution's specific guidelines for hazardous and biohazardous waste disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。